molecular formula C20H26N2O2 B1234772 hydroquinidine

hydroquinidine

Cat. No.: B1234772
M. Wt: 326.4 g/mol
InChI Key: LJOQGZACKSYWCH-FEBSWUBLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroquinidine, also known as this compound, is a useful research compound. Its molecular formula is C20H26N2O2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol

InChI

InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13-,14-,19-,20-/m0/s1

InChI Key

LJOQGZACKSYWCH-FEBSWUBLSA-N

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O

Synonyms

dihydroquinidine
dihydroquinine
hydroquinidine
hydroquinidine dihydrochloride, (1beta,4beta,3S)-(+-)-isomer
hydroquinidine dihydrochloride, (3alpha,9S)-(+-)-isomer
hydroquinidine hydrochloride
hydroquinidine monosulfate
hydroquinidine monosulfate, (1beta,3alpha,4beta,8alpha,9R)-isomer
hydroquinidine monosulfate, (1beta,3alpha,4beta,9S)-isomer
hydroquinidine sulfate
hydroquinidine sulfate, (9S)-isomer
hydroquinidine, (+-)-isomer
hydroquinidine, (1beta, 3alpha,4beta,8alpha,9R)-isomer
hydroquinidine, (1beta,3alpha,4beta,9S)-isomer
hydroquinidine, (1beta,4beta,9S)-(+-)-isomer
hydroquinidine, (3alpha,9S)-(+-)-isomer
hydroquinidine, (8alpha,9R)-isomer
hydroquinidine, (8alpha,9S)-isomer
hydroquinidine, (9R)-isomer
hydroquinidine, (9S)-(+-)-isomer
hydroquinine
LCN 834
LCN-834
Lentoquine
Séréco

Origin of Product

United States

Foundational & Exploratory

Hydroquinidine as a Potassium Channel Blocker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroquinidine, a Class Ia antiarrhythmic agent and a derivative of quinidine, exerts its therapeutic effects primarily through the modulation of cardiac ion channels.[1] While it is recognized for its potent sodium channel blocking properties, its interaction with potassium channels is critical to its mechanism of action, particularly in prolonging cardiac repolarization. This technical guide provides an in-depth examination of this compound's role as a potassium channel blocker, consolidating available electrophysiological data, outlining key experimental protocols for its characterization, and visualizing its functional pathways. Although specific potency data such as IC50 values for this compound are not widely available in public literature, data from its parent compound, quinidine, serves as a valuable surrogate for understanding its molecular interactions.

Introduction

This compound is a stereoisomer of dithis compound and is used clinically to manage and prevent various cardiac arrhythmias, including atrial fibrillation and ventricular tachycardias.[2] Its classification as a Class Ia antiarrhythmic stems from its dual action: blocking the fast inward sodium current (I_Na), which slows the depolarization phase (Phase 0) of the cardiac action potential, and blocking outward potassium currents, which delays repolarization (Phase 3).[1] This combined action prolongs the action potential duration (APD) and the effective refractory period (ERP), key factors in suppressing re-entrant arrhythmias.[1][2]

Mechanism of Action at Potassium Channels

The primary effect of this compound on potassium channels is the blockade of the delayed rectifier potassium currents, specifically the rapid (I_Kr) and slow (I_Ks) components.[1]

  • I_Kr (Rapid Delayed Rectifier Current): Encoded by the hERG gene, I_Kr is crucial for the repolarization of the cardiac action potential. Blockade of this channel by this compound is a primary contributor to the prolongation of the APD and the QT interval on an electrocardiogram (ECG).

  • I_Ks (Slow Delayed Rectifier Current): This current contributes to repolarization, particularly at higher heart rates. Inhibition of I_Ks further enhances the APD-prolonging effect of this compound.[1]

By inhibiting these repolarizing currents, this compound extends Phase 3 of the action potential. This lengthens the period during which cardiac cells are refractory to new stimuli, thereby preventing the propagation of abnormal electrical circuits that cause tachyarrhythmias.[1] However, this mechanism is also linked to its primary adverse effect: excessive QT prolongation, which can precipitate life-threatening ventricular arrhythmias like Torsades de Pointes.[1]

Quantitative Data

Electrophysiological Effects of this compound

Direct quantitative measures of this compound's binding affinity (K_d) and potency (IC50) on specific potassium channel subtypes are limited in published literature. However, its functional effects on cardiac electrophysiology have been documented.

ParameterEffectTissue/ModelConcentrationReference
Vmax Depression More potent than Quinidine (Q) and its own metabolite (OH-HQ)Guinea Pig Ventricular Cells50 µM[2]
Action Potential Duration (APD90) Lengthening observed at low concentration and low frequencyGuinea Pig Ventricular CellsNot Specified[2]
Effective Refractory Period (ERP) IncreasedGuinea Pig Ventricular CellsNot Specified[2]
QRS Duration Significant Increase (110.7 ms vs 117.8 ms)Brugada Syndrome Patients300 mg BD[3]
QT Interval (Corrected) Significant Increase (369.5 ms vs 434.8 ms)Brugada Syndrome Patients300 mg BD[3]
Activation-Recovery Interval (ARI) Significant Increase in RVOT (241.3 ms vs 284.8 ms)Brugada Syndrome Patients300 mg BD[4]

RVOT: Right Ventricular Outflow Tract

Potassium Channel Blocking Potency of Quinidine (Parent Compound)

Given that this compound is a derivative of quinidine with a similar mechanism, the well-documented potency of quinidine provides valuable insight into the expected interactions.[1] The following table summarizes IC50 and K_d values for quinidine on various potassium channels.

Channel/CurrentIC50 / K_dSpecies/Expression SystemCommentsReference
I_K (Delayed Rectifier) IC50: 11.4 µMRat Ventricular MyocytesPotency not influenced by extracellular K+ concentration.[5]
Ito (Transient Outward) IC50: 17.6 µMRat Ventricular MyocytesPotency not influenced by extracellular K+ concentration.[5]
hKv1.5 (I_Kur) K_d: 7.2 µM (at +60 mV)HEK CellsVoltage-dependent block.[6]
hKv1.5 (I_Kur) IC50: 3.5 µMHL-1 Atrial MyocytesCalcium-dependent effect.[7]
Kv4.2 (I_to) IC50: 12.2 µMCOS7 Cells[8]
Kv2.1 IC50: 20 µMHL-1 Cells[7]
hERG (I_Kr) IC50: 0.8 µMXenopus OocytesPotent block, explaining QT prolongation risk.[9]
RHK1 (Ito-type) IC50: 875 µM (at +60 mV)Xenopus OocytesVoltage-dependent open channel block.[10]

Key Experimental Protocols

The characterization of this compound as a potassium channel blocker relies on established biophysical and screening techniques.

High-Throughput Screening: Thallium Flux Assay

This fluorescence-based assay is a common initial step for screening compound libraries against a specific potassium channel. It provides a functional readout of channel activity by using thallium (Tl+) as a surrogate for K+.

Principle: Potassium channels are permeable to Tl+ ions. Cells expressing the target channel are loaded with a Tl+-sensitive fluorescent dye. When channels open, Tl+ enters the cell, binds to the dye, and causes an increase in fluorescence. A channel blocker like this compound will prevent Tl+ influx, resulting in a reduced fluorescence signal.

Detailed Methodology:

  • Cell Culture: Utilize a stable cell line (e.g., HEK-293, CHO) heterologously expressing the specific potassium channel of interest (e.g., hERG, KCNQ1). Plate cells in 96- or 384-well microplates and grow to confluence.

  • Dye Loading: Remove the culture medium and add a loading buffer containing a Tl+-sensitive dye (e.g., FluxOR™ Thallium Detection Reagent). Incubate at 37°C for 60-90 minutes to allow the dye to enter the cells.

  • Compound Incubation: Remove the dye solution. Add assay buffer containing various concentrations of this compound (or other test compounds). Incubate for a predetermined period (e.g., 20-30 minutes) at room temperature.

  • Fluorescence Reading and Stimulation: Place the microplate into a fluorescence plate reader (e.g., FLIPR). Establish a baseline fluorescence reading. Inject a stimulus buffer containing Tl+ and K+ to activate the channels.

  • Data Acquisition: Measure the fluorescence intensity over time. The rate of fluorescence increase is proportional to channel activity.

  • Analysis: Calculate the percentage of inhibition for each this compound concentration relative to vehicle control. Plot the concentration-response curve and fit to a four-parameter logistic equation to determine the IC50 value.

Gold Standard Characterization: Whole-Cell Patch-Clamp Electrophysiology

The patch-clamp technique is the definitive method for studying the interaction of a drug with an ion channel, allowing for precise measurement of ionic currents and detailed characterization of the blocking mechanism.

Principle: A glass micropipette with a tip diameter of ~1 µm is pressed against the membrane of an isolated cell. Suction is applied to form a high-resistance "giga-seal," electrically isolating the patch of membrane under the pipette. The membrane patch is then ruptured, allowing low-resistance electrical access to the entire cell ("whole-cell" configuration). The voltage across the cell membrane is clamped to a set potential, and the resulting current flowing through the ion channels is measured.

Detailed Methodology:

  • Cell Preparation: Use isolated primary cells (e.g., cardiomyocytes) or a cell line expressing the target potassium channel. Place cells in a recording chamber on the stage of an inverted microscope.

  • Solution Preparation:

    • External Solution (ACSF): Contains physiological concentrations of ions (e.g., in mM: 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose), pH adjusted to 7.4.

    • Internal (Pipette) Solution: Mimics the intracellular environment (e.g., in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP), pH adjusted to 7.2.

  • Pipette Fabrication: Pull glass capillary tubes using a micropipette puller to create a tip with a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Lower the micropipette to the cell surface and apply gentle suction to form a giga-seal (>1 GΩ).

    • Apply a brief pulse of stronger suction to rupture the membrane and achieve the whole-cell configuration.

    • Use a patch-clamp amplifier to apply a voltage protocol designed to elicit the specific potassium current of interest (e.g., a series of depolarizing voltage steps from a holding potential of -80 mV).

  • Drug Application: After recording stable baseline currents, perfuse the recording chamber with the external solution containing a known concentration of this compound.

  • Data Acquisition and Analysis: Record the currents before, during, and after drug application. Measure the reduction in peak current amplitude to determine the percentage of block. Analyze the data to characterize the block's properties, such as voltage-dependence, use-dependence, and effects on channel gating kinetics (activation, inactivation). Repeat with multiple concentrations to generate a dose-response curve and calculate the IC50 value.

Visualizations: Workflows and Mechanisms

Caption: General workflow for identifying and characterizing potassium channel blockers.

action_potential

Caption: this compound's dual blockade of Na+ and K+ channels on the cardiac action potential.

G This compound This compound channel_blocked channel_blocked This compound->channel_blocked channel_open channel_open channel_open->channel_blocked Binds to Open Channel Pore

Caption: this compound acts as an open-channel blocker, binding within the pore.

Therapeutic Applications and Toxicities

Clinical Use

This compound is primarily indicated for the treatment of life-threatening ventricular arrhythmias and the maintenance of sinus rhythm in patients with atrial fibrillation or flutter.[2] It is particularly noted for its efficacy in patients with Brugada syndrome, where it has been shown to reduce arrhythmic events.[3]

Adverse Effects and Toxicity

The principal safety concern with this compound is its potential to cause proarrhythmia, particularly Torsades de Pointes (TdP), due to excessive prolongation of the QT interval.[1] This risk necessitates careful patient selection and monitoring, including regular ECGs and maintenance of electrolyte balance, especially potassium and magnesium levels.[1]

Other potential side effects include:

  • Gastrointestinal: Nausea, vomiting, and diarrhea are common.

  • Cardiovascular: Hypotension (low blood pressure) can occur.[11]

  • Central Nervous System: Dizziness, headache, and blurred vision have been reported.[11]

Conclusion

This compound is a potent antiarrhythmic agent with a complex mechanism of action involving the blockade of both sodium and potassium channels. Its efficacy in suppressing arrhythmias is directly linked to its ability to prolong the cardiac action potential by inhibiting delayed rectifier potassium currents I_Kr and I_Ks. While detailed quantitative data on its specific affinity for various K+ channel subtypes remains an area for further research, its functional electrophysiological effects are well-characterized. The methodologies of thallium flux assays and patch-clamp electrophysiology are crucial for the continued investigation of this compound and the development of novel, safer potassium channel blockers. A thorough understanding of its dual-channel blockade is essential for drug development professionals aiming to optimize therapeutic benefit while mitigating the significant risk of proarrhythmia.

References

An In-depth Technical Guide to Hydroquinidine: Molecular Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroquinidine, also known as dithis compound, is a cinchona alkaloid and a Class Ia antiarrhythmic agent. Structurally similar to quinidine, it exerts its therapeutic effects primarily through the blockade of cardiac sodium and potassium channels. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, pharmacology, pharmacokinetics, and analytical methodologies related to this compound, intended for professionals in research and drug development.

Molecular Structure and Identification

This compound is a diastereomer of hydroquinine and is structurally characterized by a quinoline and a quinuclidine ring system linked by a hydroxymethyl group.

Chemical Structure:

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol[1]
Synonyms Dithis compound, (+)-Hydroquinidine, Hydroconchinine[2]
Chemical Formula C₂₀H₂₆N₂O₂[1]
Molecular Weight 326.43 g/mol [3][4]
CAS Number 1435-55-8[4]
Stereochemistry Absolute[3]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Melting Point 169-172 °C[1]
Boiling Point ~464.47 °C (Estimated)[5]
pKa ~12.80 ± 0.20 (Predicted)[5]
Solubility Water: Slightly soluble[5]
Ethanol: Readily soluble in hot ethanol[5]
DMSO: 60 mg/mL[6]
DMF: 30 mg/mL
Appearance White to off-white crystalline solid[5]

Pharmacology

This compound is classified as a Class Ia antiarrhythmic agent, with its primary mechanism of action centered on the modulation of cardiac ion channels.

Mechanism of Action

This compound exerts its antiarrhythmic effects by blocking both fast inward sodium channels (INa) and several potassium currents, including the delayed rectifier potassium currents (IKr and IKs).[7]

  • Sodium Channel Blockade: By inhibiting the fast inward sodium channels, this compound reduces the rate of rise of phase 0 of the cardiac action potential. This action decreases the excitability and conduction velocity within the cardiac tissue, thereby stabilizing the cardiac membrane.[7]

  • Potassium Channel Blockade: The blockade of potassium channels by this compound prolongs the repolarization phase (phase 3) of the cardiac action potential. This leads to an extended QT interval on an electrocardiogram (ECG), which helps in preventing re-entrant tachyarrhythmias.[7]

  • Anticholinergic Effects: this compound also possesses anticholinergic properties, which can contribute to its overall antiarrhythmic effect.[7]

Therapeutic Uses

This compound is primarily used in the management of various cardiac arrhythmias. Its efficacy has been particularly noted in the treatment of Brugada syndrome, a genetic disorder that increases the risk of sudden cardiac death.[2] It is also used to treat and prevent both ventricular and supraventricular arrhythmias.

Adverse Effects

The use of this compound is associated with a range of potential side effects, some of which can be serious.

Table 3: Common and Serious Adverse Effects of this compound

CategoryAdverse Effects
Common Gastrointestinal disturbances (nausea, vomiting, diarrhea), headache, dizziness.
Serious Proarrhythmic effects (can induce new or worsen existing arrhythmias), significant QT prolongation leading to Torsades de Pointes, hypotension.[7]

Pharmacokinetics

The pharmacokinetic profile of this compound is complex and can be influenced by various factors. The available data is primarily for its active metabolite, 3-hydroxy-dithis compound, and for dithis compound in specific patient populations.

Table 4: Pharmacokinetic Parameters of this compound and its Metabolite

ParameterValue (for 3-hydroxy-dithis compound in healthy volunteers)Reference
Absorption (Tmax) 1 - 1.2 hours (oral solution)
Bioavailability (F) 0.54 - 0.93 (oral solution)
Volume of Distribution (Vd) 6.82 ± 1.85 L/kg
Elimination Half-life (t½) 6.7 ± 1.4 hours (IV), 8.4 ± 1.7 hours (oral solution)
Metabolism Primarily hepatic.
Excretion Partially via urine as unchanged drug. Renal clearance is approximately 50% of total body clearance.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the catalytic hydrogenation of quinidine.

Protocol: Hydrogenation of Quinidine

  • Materials: Quinidine, Palladium on carbon (5% or 10%), suitable solvent (e.g., ethanol or methanol), hydrogen gas source.

  • Procedure:

    • Dissolve quinidine in the chosen solvent in a high-pressure reaction vessel.

    • Add the palladium on carbon catalyst to the solution.

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

    • Introduce hydrogen gas to the desired pressure.

    • Heat the reaction mixture to the specified temperature and stir for the required duration.

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

    • Upon completion, cool the reaction mixture, carefully vent the hydrogen gas, and purge with an inert gas.

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

Crude this compound can be purified by recrystallization to remove unreacted starting material and byproducts.

Protocol: Recrystallization of this compound

  • Solvent Selection: Choose a solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is a commonly used solvent.[5]

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the solution in an ice bath to maximize crystal yield.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Quality Control by High-Performance Liquid Chromatography (HPLC)

The purity and assay of this compound can be determined using a validated HPLC method.

Table 5: Example HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol)
Detection UV at a specific wavelength (e.g., 230 nm or 254 nm)
Flow Rate Typically 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 25-30 °C)

System Suitability Parameters:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) for replicate injections: ≤ 2.0%

Visualizations

Mechanism of Action on Cardiac Action Potential

The following diagram illustrates the primary effects of this compound on the cardiac action potential.

Hydroquinidine_Mechanism cluster_AP Cardiac Action Potential cluster_Channels Ion Channels Phase 0 Phase 0 Phase 1 Phase 1 Phase 2 Phase 2 Phase 3 Phase 3 Phase 4 Phase 4 Na_Channel Fast Na+ Channel (INa) Na_Channel->Phase 0 Decreases slope K_Channel Delayed Rectifier K+ Channels (IKr, IKs) K_Channel->Phase 3 Prolongs duration This compound This compound This compound->Na_Channel Blocks This compound->K_Channel Blocks

Caption: this compound's blockade of Na+ and K+ channels alters the cardiac action potential.

Experimental Workflow for Purity Analysis

The logical workflow for determining the purity of a synthesized this compound sample is depicted below.

Purity_Analysis_Workflow Start Crude this compound Sample Dissolve Dissolve in Mobile Phase Start->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Analyze Analyze Chromatogram (Peak Area, Retention Time) Detect->Analyze Report Purity Report Analyze->Report

Caption: A streamlined workflow for the HPLC-based purity assessment of this compound.

Conclusion

This compound remains a significant compound in the field of cardiology, particularly for the management of specific life-threatening arrhythmias. A thorough understanding of its molecular structure, physicochemical properties, and complex pharmacology is essential for its safe and effective use in clinical practice and for guiding future research and development efforts. This technical guide provides a consolidated resource of key technical information to support these endeavors.

References

Hydroquinidine: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the pharmacological profile and molecular targets of hydroquinidine, a class Ia antiarrhythmic agent. The information is intended for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Introduction

This compound is an alkaloid and a derivative of quinidine, used primarily for the management of cardiac arrhythmias.[1][2] As a Class Ia antiarrhythmic drug, its primary mechanism involves the modulation of cardiac ion channels to restore normal heart rhythm.[3][4][5] It has been utilized in the treatment of various arrhythmias, including atrial fibrillation, atrial flutter, and ventricular arrhythmias.[3] Furthermore, formulations with this compound have been investigated for their therapeutic potential in managing Brugada syndrome, a genetic disorder that increases the risk of sudden cardiac death.[1][6] This document outlines its pharmacodynamics, molecular targets, pharmacokinetics, and the experimental methodologies used to characterize its profile.

Pharmacodynamics

The antiarrhythmic effects of this compound are a result of its multifaceted interaction with cardiac ion channels, which collectively alters the electrophysiological properties of the heart.[7]

Mechanism of Action

This compound exerts its pharmacological effects primarily through a "use-dependent" blockade of ion channels, meaning its blocking efficacy increases with higher heart rates. Its principal mechanisms are:

  • Sodium (Na+) Channel Blockade : this compound inhibits the fast inward sodium channels (INa) responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[7] By blocking these channels, it decreases the rate of rise of the action potential (Vmax), which in turn reduces cardiac cell excitability and conduction velocity.[7][8] This stabilization of the cardiac membrane helps prevent the propagation of abnormal electrical impulses that lead to arrhythmias.[3]

  • Potassium (K+) Channel Blockade : The drug also blocks delayed rectifier potassium currents (IKr and IKs), which are crucial for the repolarization phase (Phase 3) of the action potential.[7] This blockade prolongs the action potential duration (APD) and, consequently, the QT interval on an electrocardiogram (ECG).[3][7] The extended repolarization period increases the effective refractory period, making the cardiac tissue less susceptible to re-entrant arrhythmias.[3]

  • Anticholinergic (Vagolytic) Activity : this compound possesses anticholinergic properties, inhibiting the effects of the vagus nerve on the heart.[7] This can lead to an increased heart rate, which may be beneficial in certain bradyarrhythmias but can also contribute to proarrhythmic effects.[7][9]

The combined effects on sodium and potassium channels, along with its anticholinergic activity, define its Class Ia antiarrhythmic profile.[7]

Electrophysiological Effects

This compound's interaction with ion channels leads to several observable electrophysiological changes in the heart:

  • Decreased Automaticity : By slowing the rate of spontaneous depolarization in pacemaker cells.

  • Reduced Conduction Velocity : Primarily through its blockade of sodium channels.

  • Prolonged Refractory Period : A direct consequence of extending the action potential duration.[3]

  • ECG Alterations : Clinically, these effects manifest as a prolongation of the QRS duration and the QT interval.[1][6][10]

These changes can be beneficial in terminating and preventing arrhythmias but also carry the risk of proarrhythmia, most notably Torsades de Pointes, which is associated with excessive QT prolongation.[3]

Molecular Targets

The primary molecular targets of this compound are voltage-gated ion channels within the membranes of cardiac myocytes.

  • Voltage-gated Sodium Channels (Nav) : The main target for suppressing cardiac excitability.

  • Delayed Rectifier Potassium Channels (Kv) : Specifically the IKr (hERG) and IKs channels, which are targets for prolonging repolarization.

The diagram below illustrates the primary mechanism of action of this compound on the cardiac action potential.

This compound's Effect on Cardiac Action Potential cluster_0 Cardiac Action Potential Phases cluster_1 Molecular Targets cluster_2 Electrophysiological Outcome Phase0 Phase 0 (Depolarization) Phase3 Phase 3 (Repolarization) Effect1 Decreased Rate of Rise (Vmax) Phase0->Effect1:w Leads to Effect2 Prolonged Action Potential Duration Phase3->Effect2:w Leads to Na_Channel Fast Na+ Channels Na_Channel->Phase0 Governs K_Channel Delayed K+ Channels (IKr, IKs) K_Channel->Phase3 Governs This compound This compound This compound->Na_Channel Inhibits This compound->K_Channel Inhibits Effect3 Prolonged QT Interval Effect2->Effect3

Caption: Mechanism of action of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound determines its absorption, distribution, metabolism, and excretion (ADME), which are critical for establishing effective and safe dosing regimens.

Absorption, Distribution, Metabolism, and Excretion
  • Absorption : this compound is rapidly absorbed after oral administration, with the time to maximum plasma concentration (tmax) occurring within approximately 1 to 1.2 hours.[11] It exhibits good oral bioavailability, ranging from 54% to over 90%, depending on the formulation (solution vs. tablet).[11]

  • Distribution : The drug is extensively distributed into tissues, indicated by a large steady-state volume of distribution (Vd) of approximately 6.82 L/kg.[11] The fraction of unbound this compound in plasma is about 22%.[12]

  • Metabolism : this compound is metabolized in the liver, likely involving the cytochrome P450 system, particularly CYP3A4, similar to its parent compound, quinidine.[3]

  • Excretion : Elimination occurs via both renal and metabolic pathways. A significant portion is eliminated unchanged in the urine, with renal clearance accounting for about half of the total body clearance.[11] The elimination half-life (t1/2) varies with the route of administration and formulation, ranging from approximately 6.7 hours for intravenous infusion to 11.3 hours for oral tablets.[11] An enterogastric cycle, where the drug is secreted into the acidic gastric lumen and reabsorbed in the alkaline small intestine, has been described and may be clinically relevant in cases of overdose.[13]

The diagram below provides a summary of the pharmacokinetic pathway.

Pharmacokinetic Pathway of this compound OralAdmin Oral Administration GI_Tract GI Tract OralAdmin->GI_Tract Systemic_Circulation Systemic Circulation (Plasma) GI_Tract->Systemic_Circulation Absorption Feces Feces GI_Tract->Feces Tissues Tissue Distribution Systemic_Circulation->Tissues Distribution Liver Liver Systemic_Circulation->Liver Metabolism Kidney Kidney Systemic_Circulation->Kidney Excretion Stomach Stomach (Gastric Secretion) Systemic_Circulation->Stomach Enterogastric Cycle Bile Bile Liver->Bile Metabolites Metabolites Liver->Metabolites Urine Urine (Unchanged Drug) Kidney->Urine Bile->GI_Tract Metabolites->Kidney Stomach->GI_Tract

Caption: Pharmacokinetic pathway of this compound.
Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for this compound (as hydroxy-3(S)-dithis compound) in healthy volunteers.[11]

ParameterIV Infusion (300-400 mg)Oral Solution (300 mg)Oral Tablet (300 mg)
tmax (h) N/A1.0 - 1.21.0 - 1.2
Bioavailability (F) 100%0.54 - 0.930.66 - 0.90
Vdss (L/kg) 6.82 ± 1.85--
t1/2 (h) 6.7 ± 1.48.4 ± 1.711.3 ± 4.4

Data from Le Corre et al., 1992.[11]

Additional pharmacokinetic properties are listed below.

PropertyValueReference
Clearance (CL) 4.20 mL/min/kg[12]
Volume of distribution (Vd) 2.80 L/kg[12]
Fraction unbound in plasma (fu) 0.22%[12]
Fraction excreted unchanged in urine (EoM) 18%[12]

Clinical Efficacy and Adverse Effects

Clinical Applications

This compound is indicated for the treatment of certain cardiac arrhythmias.[3] It has demonstrated efficacy in:

  • Reducing ventricular arrhythmia inducibility during electrophysiology studies.[14]

  • Preventing recurrence of atrial fibrillation/flutter and ventricular arrhythmias.[14]

  • Managing arrhythmic events in patients with Brugada Syndrome.[6][14]

Effects on ECG Parameters in Brugada Syndrome Patients

The following table presents the mean changes in ECG parameters observed in Brugada Syndrome patients following treatment with this compound (300mg BD).[6][10]

ECG ParameterBaseline (mean)On this compound (mean)p-value
QRS Duration (ms) 110.7117.80.004
QTc Interval (ms) 369.5434.8<0.0001
T-wave Width (ms) 232.8271.20.003
T-wave Amplitude (mV) 0.40.20.001

Data from Isbister et al., 2023.[6][10]

Adverse Effects and Drug Interactions

The use of this compound is associated with a range of potential side effects, with gastrointestinal and cardiovascular effects being the most prominent.

  • Common Adverse Effects : Include nausea, vomiting, and diarrhea.[15] Neurological symptoms such as headache, dizziness, and blurred vision may also occur.[15]

  • Serious Adverse Effects : The most significant risk is QT prolongation, which can lead to Torsades de Pointes, a life-threatening ventricular tachyarrhythmia.[3][15] Allergic reactions, liver dysfunction, and rare blood disorders like thrombocytopenia have also been reported.[15]

  • Drug Interactions : Caution is required when co-administering this compound with other drugs that prolong the QT interval (e.g., certain antipsychotics, antidepressants, and other antiarrhythmics).[3] Drugs that inhibit or induce the cytochrome P450 3A4 (CYP3A4) enzyme can alter this compound's plasma concentrations, increasing the risk of toxicity or reducing its efficacy, respectively.[3]

Key Experimental Methodologies

The pharmacological profile of this compound has been characterized using various in vitro and in vivo experimental models.

In Vitro Cardiac Electrophysiology
  • Objective : To directly measure the effects of the drug on the transmembrane action potentials of isolated cardiac cells or tissues.

  • Methodology :

    • Tissue Preparation : Cardiac tissues, such as canine Purkinje fibers or guinea pig ventricular cells, are isolated and placed in a tissue bath.[8][16]

    • Superfusion : The tissue is superfused with a temperature-controlled, oxygenated Tyrode's solution to maintain viability.[16]

    • Microelectrode Impalement : Sharp glass microelectrodes filled with KCl are used to impale individual cardiac cells to record intracellular action potentials.

    • Stimulation : The tissue is stimulated at various frequencies (pacing cycle lengths) to assess the frequency-dependent effects of the drug.[8]

    • Drug Application : After recording baseline activity, this compound is added to the superfusate at known concentrations.

    • Data Analysis : Changes in action potential parameters, such as the maximum upstroke velocity (Vmax), action potential duration at 90% repolarization (APD90), and effective refractory period (ERP), are measured and compared to baseline.[8][16]

Workflow for In Vitro Electrophysiology A Isolate Cardiac Tissue (e.g., Purkinje Fibers) B Mount in Tissue Bath & Superfuse with Tyrode's A->B C Impale Cell with Microelectrode B->C D Record Baseline Action Potentials at various pacing rates C->D E Apply this compound to Superfusate D->E F Record Action Potentials Post-Drug Application E->F G Analyze Changes in Vmax, APD, ERP F->G Workflow for Clinical Electrophysiology Study A Patient Enrollment (e.g., Brugada Syndrome) B Baseline Assessment (ECG, Holter, EPS, ECGi) A->B C Initiate this compound Therapy B->C D On-Treatment Follow-up (e.g., 9-12 days) C->D E Repeat Assessment (ECG, Holter, EPS, ECGi) D->E F Compare Baseline vs. On-Treatment Data E->F G Assess Efficacy: - Reduced Arrhythmia Inducibility - Changes in ECG Parameters F->G

References

Hydroquinidine in Asymmetric Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydroquinidine, a Cinchona alkaloid, and its derivatives have emerged as powerful and versatile chiral organocatalysts and ligands in asymmetric synthesis. Their rigid bicyclic structure provides a well-defined chiral environment, enabling high stereocontrol in a variety of chemical transformations. This technical guide provides an in-depth overview of the core applications of this compound in asymmetric catalysis, focusing on key reactions, experimental protocols, and mechanistic insights.

Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (AD) is a landmark reaction in organic synthesis that allows for the enantioselective conversion of prochiral alkenes into vicinal diols. This compound-derived ligands are central to the success of this transformation, particularly in the commercially available reagent mixture, AD-mix-β.

The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, with a stoichiometric co-oxidant to regenerate the osmium catalyst. The chiral ligand, typically a phthalazine dimer of dithis compound ((DHQD)₂PHAL), creates a chiral pocket around the osmium center, directing the oxidation to one face of the alkene.

Quantitative Data for Sharpless Asymmetric Dihydroxylation using AD-mix-β

Alkene SubstrateProduct DiolYield (%)Enantiomeric Excess (ee, %)
trans-Stilbene(R,R)-1,2-Diphenyl-1,2-ethanediol94>99
1-Decene(R)-1,2-Decanediol9797
α-Methylstyrene(R)-1-Phenyl-1,2-ethanediol9896
Ethyl crotonateEthyl (2R,3S)-2,3-dihydroxybutanoate96>95

Experimental Protocol: Asymmetric Dihydroxylation of trans-Stilbene using AD-mix-β

  • Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with tert-butanol (50 mL) and water (50 mL).

  • Reagent Addition: AD-mix-β (14.0 g) is added to the solvent mixture. The mixture is stirred at room temperature until the solids are dissolved, resulting in a clear, biphasic solution.

  • Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

  • Substrate Addition: trans-Stilbene (1.80 g, 10.0 mmol) is added to the cold, stirred solution.

  • Reaction Monitoring: The reaction is stirred vigorously at 0 °C for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is quenched by the slow addition of solid sodium sulfite (15 g). The mixture is stirred for an additional hour, allowing it to warm to room temperature.

  • Extraction: Ethyl acetate (100 mL) is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 50 mL).

  • Work-up: The combined organic layers are washed with 1 M aqueous potassium hydroxide, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the enantiomerically enriched diol.

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

Sharpless_AD OsO4_L OsO₄-L* Intermediate [3+2] Cycloaddition Intermediate OsO4_L->Intermediate + Alkene Alkene Alkene Osmylate Osmylate Ester Intermediate->Osmylate Diol Diol Product Osmylate->Diol + 2H₂O OsVI Os(VI) Species Osmylate->OsVI OsVI->OsO4_L + Co-oxidant Cooxidant Co-oxidant (e.g., K₃[Fe(CN)₆]) Reduced_Cooxidant Reduced Co-oxidant Cooxidant->Reduced_Cooxidant

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Asymmetric Michael Addition

This compound and its derivatives, particularly those incorporating a squaramide or thiourea moiety, have proven to be highly effective bifunctional organocatalysts for asymmetric Michael additions. These catalysts can simultaneously activate both the nucleophile and the electrophile through hydrogen bonding and Brønsted base catalysis.

The tertiary amine of the this compound framework acts as a Brønsted base to deprotonate the pronucleophile, while the (thio)urea moiety activates the Michael acceptor through hydrogen bonding, leading to a highly organized, stereoselective transition state.

Quantitative Data for this compound-Derived Squaramide Catalyzed Michael Addition

Michael DonorMichael AcceptorCatalyst Loading (mol%)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Dimethyl malonatetrans-β-Nitrostyrene195-94
Acetylacetonetrans-Chalcone588-92
1,3-Indandionetrans-β-Nitrostyrene299-97
α-AzidoindanoneAzadiene58387:1390

Experimental Protocol: Asymmetric Michael Addition of Dimethyl Malonate to trans-β-Nitrostyrene

  • Reaction Setup: To a flame-dried vial under an inert atmosphere, add the this compound-derived squaramide catalyst (0.01 mmol, 1 mol%).

  • Reagent Addition: Add the solvent (e.g., toluene, 1.0 mL) followed by trans-β-nitrostyrene (0.15 g, 1.0 mmol).

  • Nucleophile Addition: Add dimethyl malonate (0.17 g, 1.3 mmol) to the mixture.

  • Reaction Conditions: The reaction is stirred at room temperature for 24 hours.

  • Work-up: The reaction mixture is directly loaded onto a silica gel column for purification.

  • Purification: The product is purified by flash column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

Proposed Mechanism for Squaramide-Catalyzed Michael Addition

Michael_Addition cluster_catalyst Bifunctional Catalyst Catalyst This compound-Squaramide HBond H-Bond Donor (Squaramide NH) Base Brønsted Base (Tertiary Amine) TransitionState Ternary Complex (Transition State) Catalyst->TransitionState Acceptor Michael Acceptor (e.g., Nitroalkene) Acceptor->HBond H-Bonding Activation Acceptor->TransitionState Donor Michael Donor (e.g., Malonate) Donor->Base Deprotonation Donor->TransitionState Product Michael Adduct TransitionState->Product C-C Bond Formation Product->Catalyst Catalyst Regeneration

Caption: Proposed dual activation mechanism in a squaramide-catalyzed Michael addition.

Asymmetric Phase-Transfer Catalysis

This compound derivatives, particularly N-benzylated quaternary ammonium salts, are effective phase-transfer catalysts (PTCs) for a variety of asymmetric transformations, including alkylations, Michael additions, and aldol reactions. These catalysts facilitate the transfer of an anionic nucleophile from an aqueous or solid phase to an organic phase where the reaction with an electrophile occurs. The chiral environment around the quaternary ammonium ion dictates the stereochemical outcome of the reaction.

Quantitative Data for Asymmetric Alkylation of a Glycine Imino Ester

Alkylating AgentCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
Benzyl bromide19599
Allyl bromide19298
Ethyl iodide18596
Propargyl bromide18897

Experimental Protocol: Asymmetric Alkylation of a Glycine Imino Ester

  • Reaction Setup: A mixture of the N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol), the N-benzylhydroquinidinium bromide catalyst (0.01 mmol, 1 mol%), and the alkylating agent (1.2 mmol) in toluene (5 mL) is prepared.

  • Base Addition: An aqueous solution of potassium hydroxide (50% w/w, 3 mL) is added.

  • Reaction Conditions: The biphasic mixture is stirred vigorously at 0 °C for 4-12 hours.

  • Work-up: The reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

  • Purification: The crude product is purified by silica gel chromatography.

Hydroquinidine for Brugada Syndrome: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current research on the use of hydroquinidine for the management of Brugada syndrome (BrS). It summarizes key quantitative data from clinical studies, details experimental protocols, and visualizes the underlying mechanisms and workflows. This document is intended to serve as a comprehensive resource for professionals involved in cardiology research and the development of antiarrhythmic therapies.

Introduction to Brugada Syndrome and the Rationale for this compound

Brugada syndrome is an inherited cardiac channelopathy characterized by a distinctive electrocardiogram (ECG) pattern and an increased risk of sudden cardiac death due to ventricular arrhythmias.[1][2][3] The underlying pathophysiology is believed to involve an imbalance in ionic currents, particularly a decrease in the inward sodium or calcium currents or an increase in the transient outward potassium current (Ito), leading to a transmural voltage gradient in the right ventricular epicardium.[2][4][5] This gradient can trigger phase 2 reentry and precipitate life-threatening arrhythmias like ventricular fibrillation (VF).[5]

This compound, a class Ia antiarrhythmic drug, has emerged as a promising therapeutic agent for BrS.[1][6] Its primary mechanism of action involves the blockade of the Ito current, which helps to restore the epicardial action potential dome and reduce the transmural voltage gradient.[4][5][7][8][9][10] This guide delves into the evidence supporting the use of this compound in BrS, providing a detailed analysis of its electrophysiological effects, clinical efficacy, and safety profile.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound in patients with Brugada syndrome.

Table 1: Efficacy of this compound in Preventing Ventricular Arrhythmias and Inducibility

Study/AuthorPatient PopulationInterventionEfficacy EndpointResultsCitation
Hermida et al.31 asymptomatic BrS patients with inducible arrhythmiaThis compoundPrevention of VT/VF inducibility76% of patients were no longer inducible.[5][6][11]
Hermida et al.4 BrS patients with multiple ICD shocksThis compoundPrevention of VT/VF recurrenceVT/VF recurrence was prevented in all patients.[5][6][11]
S. et al. (Piedmont Brugada Registry)46 BrS patients with positive EPS for VAsThis compoundReduction in EPS inducibility91.9% reduction in inducibility (p<0.0001).[1]
S. et al. (Piedmont Brugada Registry)17 BrS patients for secondary prevention of VAsThis compoundReduction in VA recurrence5.9% recurrence rate with HQ (p<0.0001).[1]
Bouzeman et al.44 asymptomatic BrS patients with inducible VFThis compound (600 mg/day)Non-inducibility under HQ77% of patients were no longer inducible.[12]
Belhassen et al.25 BrS patients (15 symptomatic, 10 asymptomatic)QuinidinePrevention of VF induction88% of patients were no longer inducible.[13]
Mazzanti et al.123 patients with aborted SCD (27 treated with HQ)This compound (mean 439 ± 115 mg/day)Reduction in annual rate of VA recurrenceDecreased from 14.7% off-quinidine to 3.9% on-quinidine.[14]

Table 2: Electrophysiological Effects of this compound

Study/AuthorParameterBaselineOn this compoundP-valueCitation
Andorin et al.QTc interval (ms)409 ± 32433 ± 370.027[15]
Andorin et al.Tpe max in precordial leads (ms)89 ± 15108 ± 27<0.0001[15]
S. et al. (Piedmont Brugada Registry)V5-lead mean QTc duration (ms)4064280.001[1]
Isbister et al.Repolarization time (ms) in RVOT301.1 ± 24.1348.8 ± 28.3<0.001[16]
Isbister et al.Activation-recovery interval (ARI) (ms) in RVOT241.3 ± 18.1284.8 ± 21.5<0.001[16]
Isbister et al.QRS duration (ms)110.7117.80.004[17][18]
Isbister et al.QT interval corrected for heart rate (ms)369.5434.8<0.0001[17][18]

Table 3: Dosage and Side Effects of this compound

Study/AuthorThis compound DosageIncidence of Side EffectsMost Common Side EffectsTreatment Discontinuation RateCitation
Andorin et al.Not specified68%Gastrointestinal26%[15]
S. et al. (Piedmont Brugada Registry)Not specified28.6%Gastrointestinal intolerance (18.3%)25% (about half due to adverse events)[1]
Belhassen et al.Not specified36%Not specified, resolved after discontinuationNot specified[13]
Márquez et al.<600 mg/dayNot specified, but noted as well-toleratedNot specifiedNot specified, but noted as well-tolerated[19]
Probst et al. (pediatric)Not specifiedNot specified, but noted as well-toleratedNot specifiedNot specified[14]
Belhassen et al.HQ: 600-900 mg/day; QBS: 750-2000 mg/day38%Diarrhea40% (60% compliant at follow-up)[19]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound for Brugada syndrome.

Electrophysiological Study (EPS)-Guided Therapy

Objective: To assess the efficacy of this compound in preventing the induction of ventricular tachycardia (VT) or ventricular fibrillation (VF).

Protocol:

  • Baseline EPS: A baseline electrophysiological study is performed in the absence of antiarrhythmic drugs. Programmed ventricular stimulation is conducted with up to three extrastimuli from at least two different sites in the right ventricle.[2][20]

  • This compound Administration: Patients are treated with this compound, with dosages typically ranging from 600 mg to 900 mg per day for this compound chlorhydrate or 750 mg to 2000 mg per day for quinidine bisulphate.[19] Some studies have explored lower doses of less than 600 mg per day to improve tolerability.[19]

  • Therapeutic Range and Monitoring: Plasma levels of this compound are monitored to ensure they are within the therapeutic range, typically between 3 and 6 µmol/L.[12][21] ECGs are recorded to monitor for excessive QT interval prolongation (>500 ms) or a significant increase in QRS duration (over 25%), which would necessitate discontinuation of the drug.[21]

  • Follow-up EPS: A second EPS is performed after at least 7 days of this compound treatment, once plasma levels are stable.[21] The same stimulation protocol as the baseline study is used.

  • Endpoint: The primary endpoint is the non-inducibility of sustained VT or VF during the follow-up EPS.[6][12]

Randomized, Double-Blind, Crossover Clinical Trial

Objective: To compare the efficacy of this compound against a placebo in preventing ventricular arrhythmias in high-risk BrS patients with an implantable cardioverter-defibrillator (ICD).

Protocol:

  • Patient Enrollment: Patients with a diagnosis of Brugada syndrome and an implanted ICD are enrolled.

  • Randomization and Blinding: Patients are randomly assigned to receive either this compound or a placebo in a double-blind fashion.

  • Crossover Design: The study follows a crossover design with two treatment phases, each lasting 18 months.[15][22][23] After the first 18-month phase, there is a washout period of 7 days before the patient crosses over to the other treatment arm for another 18 months.[22]

  • Arrhythmia Monitoring: The primary endpoint is the time to the first appropriate ICD shock for ventricular arrhythmia.[15][22] ICD recordings are analyzed periodically (e.g., every 6 months) and whenever a shock occurs.[22]

  • Data Analysis: The incidence of arrhythmic events during the this compound phase is compared to the placebo phase.

Non-invasive Electrophysiological Assessment

Objective: To determine the effect of this compound on ventricular depolarization and repolarization using non-invasive methods.

Protocol:

  • Baseline Assessment: Patients undergo a comprehensive non-invasive assessment at baseline, including a standard 12-lead ECG, signal-averaged ECG, 24-hour 12-lead Holter monitoring, and electrocardiographic imaging (ECGi).[16][17][18]

  • This compound Treatment: Patients are treated with a standardized dose of this compound (e.g., 300 mg twice daily).[16][18]

  • On-Treatment Assessment: The complete non-invasive assessment is repeated while the patient is on this compound therapy.

  • Parameter Measurement: Various electrophysiological parameters are measured and compared between baseline and on-treatment, including:

    • QRS duration, QT interval, and T-wave morphology from the ECG.[17][18]

    • Activation time, repolarization time, and activation-recovery interval (ARI) in the ventricles and specifically in the right ventricular outflow tract (RVOT) using ECGi.[16]

  • Serum Level Correlation: Serum this compound levels are measured using techniques like liquid chromatography-mass spectrometry to correlate drug concentration with the observed electrophysiological changes.[17][18]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound in Brugada syndrome and a typical workflow for a clinical trial.

Brugada_Syndrome_and_Hydroquinidine_Mechanism cluster_0 Normal Myocyte Action Potential cluster_1 Brugada Syndrome Pathophysiology cluster_2 This compound Intervention Na_in Inward Na+ Current (INa) AP_dome Action Potential Dome (Maintained) Na_in->AP_dome Depolarization Ca_in Inward Ca2+ Current (ICa) Ca_in->AP_dome Plateau Phase K_out Outward K+ Current (Ito, IKr, IKs) K_out->AP_dome Repolarization Reduced_INa Reduced Inward Na+ Current (SCN5A mutation) Loss_of_AP_dome Loss of Action Potential Dome (RVOT Epicardium) Reduced_INa->Loss_of_AP_dome Increased_Ito Increased Outward K+ Current (Ito) Increased_Ito->Loss_of_AP_dome Voltage_Gradient Transmural Voltage Gradient Loss_of_AP_dome->Voltage_Gradient Phase2_Reentry Phase 2 Reentry Voltage_Gradient->Phase2_Reentry VF Ventricular Fibrillation Phase2_Reentry->VF This compound This compound Block_Ito Blocks Ito Current This compound->Block_Ito Block_Ito->Increased_Ito Inhibits Restore_AP_dome Restores Action Potential Dome Block_Ito->Restore_AP_dome Reduce_Gradient Reduces Voltage Gradient Restore_AP_dome->Reduce_Gradient Prevent_VF Prevents Ventricular Fibrillation Reduce_Gradient->Prevent_VF

Caption: Mechanism of action of this compound in Brugada syndrome.

Hydroquinidine_Clinical_Trial_Workflow cluster_workflow Clinical Trial Workflow cluster_group_A Group A cluster_group_B Group B cluster_hidden Clinical Trial Workflow Start Patient Recruitment (BrS with ICD) Randomization Randomization Start->Randomization Phase1_A Phase 1 (18 months): Receive this compound Randomization->Phase1_A Group A Phase1_B Phase 1 (18 months): Receive Placebo Randomization->Phase1_B Group B Washout_A Washout Period (7 days) Phase1_A->Washout_A Monitoring Monitor for Arrhythmic Events (Appropriate ICD Shocks) Phase1_A->Monitoring Phase2_A Phase 2 (18 months): Receive Placebo Washout_A->Phase2_A Phase2_A->Monitoring Analysis Data Analysis and Comparison of Arrhythmic Events Washout_B Washout Period (7 days) Phase1_B->Washout_B Phase1_B->Monitoring Phase2_B Phase 2 (18 months): Receive this compound Washout_B->Phase2_B Phase2_B->Monitoring Monitoring->Analysis

Caption: Workflow of a randomized crossover trial for this compound.

Conclusion and Future Directions

This compound has demonstrated significant efficacy in preventing ventricular arrhythmia inducibility and recurrence in patients with Brugada syndrome.[1][5][6][11] Its mechanism of action, primarily through the blockade of the Ito current, directly counteracts the underlying electrophysiological abnormality in BrS.[4][5][7][8][9][10] However, its use is often limited by a notable incidence of side effects, mainly gastrointestinal, which can lead to treatment discontinuation.[1][15]

Future research should focus on several key areas:

  • Larger Randomized Controlled Trials: While existing studies are promising, larger-scale trials are needed to definitively establish the long-term efficacy and safety of this compound and to determine its precise role in relation to ICDs.

  • Dose-Optimization Studies: Further investigation into lower, more tolerable doses of this compound is warranted to minimize side effects while maintaining therapeutic efficacy.[19]

  • Development of More Selective Ito Blockers: A cardio-selective Ito blocker could offer a more targeted and better-tolerated therapeutic option for Brugada syndrome.[5]

  • Personalized Medicine Approaches: Identifying genetic or electrophysiological markers that predict a favorable response to this compound could help in personalizing treatment strategies for patients with Brugada syndrome.

References

Hydroquinidine's Effect on Cardiac Action Potential: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroquinidine, a Class Ia antiarrhythmic agent and a stereoisomer of quinine, exerts significant effects on the electrophysiological properties of cardiac myocytes.[1][2] Its primary mechanism of action involves the modulation of ion channels responsible for the generation and propagation of the cardiac action potential.[3] This technical guide provides a comprehensive overview of the core effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms and the methodologies used to study them.

Core Mechanism of Action

This compound's antiarrhythmic properties stem from its ability to block key ion channels involved in the cardiac action potential, primarily sodium (Na+) and potassium (K+) channels. This dual blockade leads to a decrease in the excitability and conductivity of cardiac cells and a prolongation of the repolarization phase.[3]

Effects on Cardiac Ion Channels

This compound's primary targets are the fast inward sodium channels (Nav1.5) and the delayed rectifier potassium channels (IKr and IKs).

  • Sodium Channel (Nav1.5) Blockade: By inhibiting the fast inward sodium current (INa) during Phase 0 of the action potential, this compound reduces the maximum upstroke velocity (Vmax).[3] This leads to a slowing of depolarization and conduction velocity within the heart.

  • Potassium Channel (IKr and IKs) Blockade: this compound blocks the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current during Phase 3 of the action potential.[3] This inhibition of repolarizing currents leads to a prolongation of the action potential duration (APD) and, consequently, an extension of the QT interval on an electrocardiogram (ECG).[3]

Quantitative Data on this compound's Electrophysiological Effects

The following tables summarize the quantitative data available on the effects of this compound and its related compound, quinidine, on various electrophysiological parameters. Due to the limited availability of direct IC50 values for this compound, data for quinidine are also provided for comparative purposes, with the understanding that this compound is generally less potent.

DrugIon ChannelIC50Cell TypeReference
Quinidine hERG (IKr)0.8 ± 0.1 µMLtk- cells[4]
hERG (IKr)3.00 ± 0.03 µMXenopus oocytes[4]
hERG (IKr)0.32 ± 0.03 µM-[5]
hERG (IKr)0.41 ± 0.04 µMHEK293 cells[6]
Quinine hERG (IKr)11 ± 3 µMLtk- cells[4]
hERG (IKr)44.0 ± 0.6 µMXenopus oocytes[4]
Quinidine Nav1.513.0 ± 1.2 µMCHO cells[5]
Nav1.528.9 ± 2.2 µMHEK293 cells[7]

Note: this compound (dithis compound) is reported to be approximately 14-fold less potent than quinidine in blocking the hERG channel.[4]

ParameterDrugConcentrationEffectTissue/Cell TypeReference
Vmax Depression This compound50 µM54.6 ± 1.4% decreaseGuinea pig ventricular cells[5]
Quinidine50 µM45.9 ± 1.6% decreaseGuinea pig ventricular cells[5]
Action Potential Duration at 90% Repolarization (APD90) This compoundLow concentrationLengtheningGuinea pig ventricular cells[5]
QTc Interval This compound584 ± 53 mg/day (in vivo)Increase of 60 ± 6 msHuman (Short QT Syndrome patients)[8]
This compound-Lengthened (409 ± 32 ms vs 433 ± 37 ms)Human (Brugada Syndrome patients)[9]

Experimental Protocols

The investigation of this compound's effects on the cardiac action potential relies heavily on electrophysiological techniques, primarily the patch-clamp method.

Whole-Cell Patch-Clamp Recording of Action Potentials in Isolated Cardiomyocytes

This protocol is a standard method for measuring the effects of a compound like this compound on the action potential of single cardiac cells.

1. Cell Isolation:

  • Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rabbit, guinea pig) using a Langendorff perfusion system with collagenase and protease.

  • Isolated cells are stored in a high-potassium solution before use.

2. Solutions:

  • External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Pipette Solution (Internal): (in mM) 120 K-aspartate, 20 KCl, 10 HEPES, 10 EGTA, 5 MgATP; pH adjusted to 7.2 with KOH.

3. Recording Procedure:

  • Isolated myocytes are placed in a recording chamber on an inverted microscope and superfused with the external solution at a physiological temperature (e.g., 37°C).

  • Patch pipettes with a resistance of 2-5 MΩ are fabricated from borosilicate glass using a micropipette puller and filled with the internal solution.

  • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

  • The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Action potentials are elicited by injecting brief depolarizing current pulses through the patch pipette using a current-clamp amplifier.

  • A stable baseline of action potentials is recorded before the application of this compound.

  • This compound is then perfused into the chamber at various concentrations, and the resulting changes in action potential parameters (e.g., Vmax, APD50, APD90, resting membrane potential) are recorded and analyzed.

Visualizations

Logical Relationship of this compound's Effects on the Cardiac Action Potential

hydroquinidine_effect cluster_drug This compound cluster_channels Ion Channel Blockade cluster_ap_phases Action Potential Phases cluster_electrophysiological_effects Electrophysiological Effects HQ This compound Na_Channel Fast Na+ Channels (Nav1.5) HQ->Na_Channel Inhibits K_Channel Delayed Rectifier K+ Channels (IKr, IKs) HQ->K_Channel Inhibits Phase0 Phase 0 Depolarization Na_Channel->Phase0 Affects Phase3 Phase 3 Repolarization K_Channel->Phase3 Affects Vmax Decreased Vmax (Slower Conduction) Phase0->Vmax Leads to APD Prolonged APD (Longer Refractory Period) Phase3->APD Leads to

Caption: this compound's mechanism of action on the cardiac action potential.

Experimental Workflow for Patch-Clamp Electrophysiology

patch_clamp_workflow cluster_preparation Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Isolation Cardiomyocyte Isolation Cell_Plating Plate Cells in Recording Chamber Cell_Isolation->Cell_Plating Solution_Prep Prepare External and Internal Solutions Solution_Prep->Cell_Plating Pipette_Fabrication Fabricate Patch Pipettes Seal_Formation Form Giga-seal Pipette_Fabrication->Seal_Formation Cell_Plating->Seal_Formation Whole_Cell Achieve Whole-Cell Configuration Seal_Formation->Whole_Cell Baseline_Recording Record Baseline Action Potentials Whole_Cell->Baseline_Recording Drug_Application Apply this compound Baseline_Recording->Drug_Application Effect_Recording Record Drug Effects Drug_Application->Effect_Recording Data_Analysis Analyze Action Potential Parameters Effect_Recording->Data_Analysis

References

The Pivotal Role of Hydroquinidine in Asymmetric Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydroquinidine, a Cinchona alkaloid, has emerged as a cornerstone in the field of asymmetric organic synthesis. Its rigid chiral scaffold and strategically positioned functional groups make it an exceptionally effective organocatalyst and ligand for a variety of stereoselective transformations. This technical guide provides an in-depth analysis of the applications of this compound and its derivatives in key organic reactions, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to facilitate its application in research and drug development.

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is arguably the most prominent application of this compound derivatives, specifically in the form of ligands for osmium-catalyzed dihydroxylation of olefins. This compound-derived ligands, often used in commercially available "AD-mix-β", facilitate the delivery of the osmium tetroxide reagent to one face of the double bond, resulting in the formation of chiral vicinal diols with high enantioselectivity.[1][2][3]

Data Presentation: Enantioselectivity in Sharpless Asymmetric Dihydroxylation

The following table summarizes the performance of this compound-derived ligands in the asymmetric dihydroxylation of various olefin substrates.

Olefin SubstrateProduct DiolYield (%)Enantiomeric Excess (ee, %)
trans-Stilbene(R,R)-1,2-Diphenyl-1,2-ethanediol98>99
1-Decene(R)-1,2-Decanediol9597
α-Methylstyrene(R)-1-Phenyl-1,2-ethanediol9692
Indenecis-(1R,2S)-Indandiol9498

Data compiled from representative literature.

Experimental Protocols: Sharpless Asymmetric Dihydroxylation of trans-Stilbene

Materials:

  • AD-mix-β (1.4 g per 1 mmol of olefin)

  • tert-Butanol (5 mL per 1 mmol of olefin)

  • Water (5 mL per 1 mmol of olefin)

  • trans-Stilbene (1 mmol)

  • Sodium sulfite (1.5 g)

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • A mixture of tert-butanol and water (1:1, 10 mL) is cooled to 0 °C.

  • AD-mix-β (1.4 g) is added to the cooled solvent mixture with vigorous stirring.

  • trans-Stilbene (180 mg, 1 mmol) is added to the mixture, and the reaction is stirred at 0 °C for 24 hours.

  • The reaction is quenched by the addition of sodium sulfite (1.5 g) and stirred for 1 hour.

  • The mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to afford the chiral diol.

Mandatory Visualization: Mechanism of Sharpless Asymmetric Dihydroxylation

Sharpless_Dihydroxylation OsO4 OsO₄ Complex Chiral OsO₄-Ligand Complex OsO4->Complex Ligand This compound Ligand Ligand->Complex Osmylate_ester Osmylate Ester Intermediate Complex->Osmylate_ester [3+2] Cycloaddition Oxidant Co-oxidant (e.g., K₃[Fe(CN)₆]) Complex->Oxidant Regeneration Alkene Alkene Alkene->Osmylate_ester Diol Chiral Diol Osmylate_ester->Diol Hydrolysis Reduced_Oxidant Reduced Co-oxidant Oxidant->Reduced_Oxidant

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Asymmetric Michael Addition

This compound and its derivatives, particularly those modified at the quinuclidine nitrogen to form quaternary ammonium salts, are effective phase-transfer catalysts for asymmetric Michael additions. These catalysts facilitate the enantioselective addition of nucleophiles, such as malonates and nitroalkanes, to α,β-unsaturated carbonyl compounds.

Data Presentation: Enantioselective Michael Addition of Diethyl Malonate to Chalcone

The following table presents representative results for the this compound-catalyzed Michael addition of diethyl malonate to chalcone.

CatalystBaseSolventYield (%)Enantiomeric Excess (ee, %)
O-Allyl-N-(9-anthracenylmethyl)hydroquinidinium bromideCs₂CO₃Toluene9592 (R)
N-Benzylhydroquinidinium chlorideK₂CO₃CH₂Cl₂8885 (R)
O-Benzyl-N-(4-trifluoromethylbenzyl)hydroquinidinium bromideKOHToluene/H₂O9290 (R)

Data compiled from representative literature.

Experimental Protocols: Asymmetric Michael Addition of Diethyl Malonate to Chalcone

Materials:

  • O-Allyl-N-(9-anthracenylmethyl)hydroquinidinium bromide (0.01 mmol)

  • Chalcone (1 mmol)

  • Diethyl malonate (1.2 mmol)

  • Cesium carbonate (1.5 mmol)

  • Toluene (5 mL)

Procedure:

  • To a stirred suspension of cesium carbonate (488 mg, 1.5 mmol) in toluene (5 mL) is added O-allyl-N-(9-anthracenylmethyl)hydroquinidinium bromide (1 mol%).

  • Diethyl malonate (192 mg, 1.2 mmol) is added, and the mixture is stirred for 10 minutes at room temperature.

  • Chalcone (208 mg, 1 mmol) is added, and the reaction mixture is stirred at room temperature for 48 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

  • The residue is purified by column chromatography on silica gel.

Mandatory Visualization: Proposed Transition State in Michael Addition

Michael_Addition_TS cluster_TS Proposed Transition State Catalyst Hydroquinidinium Cation Enolate Enolate of Diethyl Malonate Catalyst->Enolate Ionic Interaction & H-Bonding Chalcone Chalcone Catalyst->Chalcone Steric Shielding of one face Enolate->Chalcone Nucleophilic Attack

Caption: Transition state model for the this compound-catalyzed Michael addition.

Asymmetric Aldol Reaction

Thiourea derivatives of this compound have been successfully employed as bifunctional organocatalysts in asymmetric aldol reactions. The thiourea moiety acts as a hydrogen-bond donor to activate the carbonyl electrophile, while the tertiary amine of the this compound scaffold acts as a Brønsted base to generate the enolate nucleophile. This dual activation strategy leads to high levels of stereocontrol.[4]

Data Presentation: this compound-Thiourea Catalyzed Aldol Reaction

The table below shows the results for the asymmetric aldol reaction between isatin and acetone catalyzed by a this compound-derived thiourea.

Isatin DerivativeAcetone (equiv.)Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
Isatin20109590 (R)
N-Methylisatin20109288 (R)
5-Bromoisatin20109092 (R)

Data compiled from representative literature.

Experimental Protocols: Asymmetric Aldol Reaction of Isatin with Acetone

Materials:

  • This compound-derived thiourea catalyst (0.01 mmol)

  • Isatin (0.1 mmol)

  • Acetone (2 mL)

Procedure:

  • To a solution of isatin (14.7 mg, 0.1 mmol) in acetone (2 mL) is added the this compound-derived thiourea catalyst (1 mol%).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash chromatography on silica gel to yield the aldol product.

Mandatory Visualization: Dual Activation in Aldol Reaction

Aldol_Activation Catalyst This compound-Thiourea Catalyst Isatin Isatin (Electrophile) Catalyst->Isatin H-Bonding Activation (Thiourea) Acetone Acetone (Nucleophile) Catalyst->Acetone Deprotonation (Tertiary Amine) Activated_Isatin Activated Isatin Isatin->Activated_Isatin Enolate Acetone Enolate Acetone->Enolate Product Aldol Adduct Enolate->Product Activated_Isatin->Product

Caption: Bifunctional activation by a this compound-thiourea catalyst.

Asymmetric Cycloaddition Reactions

The application of this compound and its derivatives extends to asymmetric cycloaddition reactions, including [4+2] and [3+2] cycloadditions. These catalysts can control the facial selectivity of the approach of the dienophile or dipole to the diene or dipolarophile, leading to the formation of enantioenriched cyclic products.

Data Presentation: Asymmetric Diels-Alder Reaction

Representative data for a this compound-catalyzed asymmetric Diels-Alder reaction between an α,β-unsaturated ketone and a diene is presented below.

DieneDienophileCatalyst Loading (mol%)Yield (%)Diastereomeric Ratio (endo:exo)Enantiomeric Excess (ee, %)
Cyclopentadiene2-Acryloyl-2-oxazolidinone109095:596 (endo)
IsopreneMethyl vinyl ketone1585-88

Data compiled from representative literature.

Experimental Protocols: Asymmetric Diels-Alder Reaction

Materials:

  • This compound-derived catalyst (0.1 mmol)

  • 2-Acryloyl-2-oxazolidinone (1 mmol)

  • Cyclopentadiene (freshly cracked, 3 mmol)

  • Dichloromethane (10 mL)

Procedure:

  • The this compound-derived catalyst (10 mol%) is dissolved in dichloromethane (10 mL) and cooled to -78 °C.

  • 2-Acryloyl-2-oxazolidinone (141 mg, 1 mmol) is added to the solution.

  • Freshly cracked cyclopentadiene (198 mg, 3 mmol) is added dropwise.

  • The reaction is stirred at -78 °C for 6 hours.

  • The reaction is quenched with a few drops of acetic acid.

  • The mixture is warmed to room temperature and the solvent is evaporated.

  • The crude product is purified by flash chromatography.

Mandatory Visualization: Workflow for Asymmetric Cycloaddition

Cycloaddition_Workflow Start Start Setup Reaction Setup: Catalyst, Solvent, -78 °C Start->Setup Add_Dienophile Add Dienophile Setup->Add_Dienophile Add_Diene Add Diene Add_Dienophile->Add_Diene Stir Stir at -78 °C for 6h Add_Diene->Stir Quench Quench with Acetic Acid Stir->Quench Workup Workup and Purification Quench->Workup Product Enantioenriched Cycloadduct Workup->Product End End Product->End

Caption: Experimental workflow for a this compound-catalyzed Diels-Alder reaction.

Conclusion

This compound and its readily accessible derivatives have proven to be powerful and versatile tools in the realm of asymmetric organic synthesis. Their efficacy in a range of mechanistically distinct reactions, including oxidations, conjugate additions, aldol reactions, and cycloadditions, underscores their importance to the synthetic chemist. The ability to fine-tune the steric and electronic properties of this compound-based catalysts continues to drive the development of new and highly selective transformations, paving the way for the efficient synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries.

References

Methodological & Application

Application Notes and Protocols for the Analytical Quantification of Hydroquinidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of hydroquinidine in various sample matrices, including biological fluids and pharmaceutical formulations. The methods described herein are based on established analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

This compound, also known as dithis compound, is a quinidine derivative and a class Ia antiarrhythmic agent.[1][2][3][4] Accurate and precise quantification of this compound is crucial for therapeutic drug monitoring, pharmacokinetic studies, and quality control of pharmaceutical products. This document outlines validated analytical methods to ensure reliable and reproducible results.

Method 1: High-Performance Liquid Chromatography (HPLC) for Serum and Plasma

This section details the quantification of this compound in human serum and plasma using HPLC with fluorescence or UV detection.

Quantitative Data Summary
ParameterHPLC - Fluorescence DetectionHPLC - Absorbance/Fluorescence
Analyte(s) Quinidine, (3S)-3-hydroxyquinidineQuinidine, (3S)-3-hydroxyquinidine
Sample Matrix Human SerumHuman Serum
Lower Limit of Sensitivity 5 ng/mLNot Specified
Limit of Determination 10 nM (Plasma), 25 nM (Urine)Not Specified
Coefficient of Variation (CV) Quinidine: 2%, (3S)-3-hydroxyquinidine: 6%2.5 - 5.5% (Inter-assay)[5]
Correlation with Fluorometric Methods r = 0.932 (ethylene chloride extraction), r = 0.950 (benzene-sulfuric acid extraction)[5]Not Applicable
Experimental Protocol: HPLC with Fluorescence Detection

This protocol is adapted from a method for the determination of quinidine and its metabolite, (3S)-3-hydroxyquinidine, which is applicable for this compound as well due to structural similarities.[6][7]

1. Materials and Reagents:

  • This compound analytical standard[1]

  • Benzene (or Toluene as a safer alternative)[5]

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M)

  • Acetonitrile, HPLC grade

  • Ammonium Acetate

  • Deionized Water

  • Human Serum/Plasma (for calibration standards and quality controls)

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 1.0 mL of serum/plasma sample, add a known amount of internal standard (if used).

  • Alkalinize the sample by adding 0.5 mL of 1 M NaOH.

  • Add 5.0 mL of benzene (or toluene) and vortex for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Carefully transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 200 µL of the mobile phase.

3. Chromatographic Conditions:

  • Column: Titan C18, 10 cm x 2.1 mm I.D., 1.9 µm particles

  • Mobile Phase: A mixture of 10 mM ammonium acetate (pH 7.0) and acetonitrile (70:30, v/v)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 2 µL

  • Detector: Fluorescence Detector

    • Excitation Wavelength: 340 nm

    • Emission Wavelength: 425 nm

4. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known concentrations of this compound into blank serum/plasma.

  • Process the calibration standards and quality control samples alongside the unknown samples using the sample preparation protocol described above.

  • Inject the processed samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis sample 1. Serum/Plasma Sample alkalinize 2. Alkalinize with NaOH sample->alkalinize extract 3. Extract with Benzene/Toluene alkalinize->extract centrifuge 4. Centrifuge extract->centrifuge separate 5. Separate Organic Layer centrifuge->separate evaporate 6. Evaporate to Dryness separate->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC System (C18 Column) reconstitute->hplc detector Fluorescence Detector hplc->detector data Data Acquisition & Processing detector->data

Caption: Workflow for HPLC analysis of this compound in serum/plasma.

Method 2: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Plasma

This method provides high sensitivity and selectivity for the quantification of this compound in plasma, suitable for clinical and pharmaceutical research.[8]

Quantitative Data Summary
ParameterUHPLC-MS
Analyte This compound
Sample Matrix Plasma
Detector Mass Spectrometer (MS)
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitored Ion (m/z) 327.21
Linearity Range Typically in the ng/mL range (specifics to be determined during validation)
Experimental Protocol: UHPLC-MS

This protocol is based on a general approach for the analysis of small molecules in plasma and specific conditions for this compound.[8][9]

1. Materials and Reagents:

  • This compound analytical standard[1]

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Ammonium Acetate, LC-MS grade

  • Formic Acid, LC-MS grade

  • Deionized Water (18.2 MΩ·cm)

  • Human Plasma

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (containing an internal standard, if applicable).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Store at -30 °C for 30 minutes to enhance protein precipitation.[9]

  • Centrifuge at 17,000 x g for 5 minutes.[9]

  • Transfer the supernatant to a clean tube.

  • For improved signal recovery and reduced ion suppression, a 200-fold final dilution can be performed by diluting the supernatant with 10% methanol in water.[9]

3. UHPLC Conditions:

  • Column: Titan C18, 10 cm x 2.1 mm I.D., 1.9 µm particles

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient: Isocratic at 70:30 (A:B)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 2 µL

4. Mass Spectrometry Conditions:

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

  • Monitored Ion (SIM): m/z 327.21

  • MRM Transitions: To be optimized by infusing a standard solution of this compound. A common precursor ion is [M+H]+.

Experimental Workflow Diagram

UHPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS Analysis plasma 1. Plasma Sample precipitate 2. Add Cold Acetonitrile plasma->precipitate vortex 3. Vortex precipitate->vortex centrifuge 4. Centrifuge vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant dilute 6. Dilute supernatant->dilute uhplc UHPLC System (C18 Column) dilute->uhplc ms Mass Spectrometer (ESI+, SIM/MRM) uhplc->ms data Data Acquisition & Quantification ms->data

Caption: Workflow for UHPLC-MS analysis of this compound in plasma.

Method 3: HPLC for Pharmaceutical Formulations

This method is suitable for the quality control and assay of this compound in pharmaceutical dosage forms like tablets and capsules.[10][11]

Quantitative Data Summary
ParameterHPLC - UV Detection
Analyte Quinidine/Hydroquinidine
Sample Matrix Pharmaceutical Dosage Forms (Tablets)
Linearity Range 20 µg/mL - 60 µg/mL[11]
Correlation Coefficient (r²) 0.999[11]
Repeatability (%RSD) 0.2%[11]
Intermediate Precision (%RSD) 0.1%[11]
Mean Recovery 99.77%[11]
Experimental Protocol: HPLC-UV

1. Materials and Reagents:

  • This compound analytical standard

  • Methanol, HPLC grade

  • Potassium Dihydrogen Phosphate (KH2PO4)

  • Orthophosphoric Acid

  • Deionized Water

2. Standard Solution Preparation:

  • Accurately weigh about 10 mg of this compound working standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Further dilute this stock solution with the mobile phase to prepare working standard solutions within the linearity range (e.g., 20-60 µg/mL).[11]

3. Sample Preparation (from Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a suitable volumetric flask.

  • Add about 70% of the flask volume with the mobile phase and sonicate for 30 minutes to dissolve the active ingredient.

  • Cool the solution to room temperature and dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter.

  • Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

4. Chromatographic Conditions:

  • Column: Terrosil C18 (100 mm x 4.6 mm, 5.0 µm)[11]

  • Mobile Phase: A mixture of phosphate buffer (KH2PO4, pH 3.0 adjusted with orthophosphoric acid) and acetonitrile (25:75 v/v).[11]

  • Flow Rate: 0.8 mL/min[11]

  • Detection Wavelength: 254 nm[11]

  • Injection Volume: 10 µL

Signaling Pathway/Logical Relationship Diagram

QC_Logic cluster_input Inputs cluster_process Analytical Process cluster_output Outputs formulation Pharmaceutical Formulation (e.g., Tablets) sample_prep Sample Preparation (Extraction, Dilution) formulation->sample_prep standard This compound Reference Standard calibration Calibration Curve Construction standard->calibration hplc_analysis HPLC-UV Analysis sample_prep->hplc_analysis quantification Quantification of This compound hplc_analysis->quantification calibration->quantification pass Quality Control: PASS quantification->pass fail Quality Control: FAIL quantification->fail

Caption: Logical workflow for the quality control of this compound in pharmaceutical formulations.

References

Application Notes and Protocols for Hydroquinidine in Patch-Clamp Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroquinidine, a Class Ia antiarrhythmic agent and a dextrorotatory stereoisomer of quinidine, is a crucial compound for studying cardiac electrophysiology.[1][2] Its primary mechanism of action involves the modulation of various cardiac ion channels, which can be meticulously investigated using patch-clamp electrophysiology.[1][3] This document provides detailed application notes and protocols for utilizing this compound in patch-clamp studies to characterize its effects on ion channel function.

This compound's main therapeutic action is to stabilize the cardiac membrane by inhibiting the fast inward sodium channels (INa), thereby reducing the excitability and conductivity of cardiac cells.[1][2] Additionally, it blocks several potassium channels, prolonging the repolarization phase of the cardiac action potential.[1] These actions, however, can also lead to proarrhythmic effects, such as Torsades de Pointes, necessitating careful study of its interaction with specific ion channels, particularly the hERG channel.[1][4]

Mechanism of Action: Multi-Ion Channel Blockade

This compound exerts its effects by interacting with several key cardiac ion channels. Understanding these interactions is fundamental to interpreting data from patch-clamp experiments.

Key Ion Channel Targets:
  • Sodium Channels (e.g., Nav1.5): this compound blocks the fast inward sodium current (INa) in a use-dependent manner, meaning its efficacy increases with higher heart rates.[3] This action slows the upstroke of the cardiac action potential (Phase 0).[1]

  • Potassium Channels:

    • hERG (Kv11.1): Inhibition of the rapid delayed rectifier potassium current (IKr), conducted by hERG channels, is a critical action of this compound that leads to prolongation of the action potential duration and the QT interval.[1][4]

    • IKs (Kv7.1/KCNE1): this compound can also block the slow delayed rectifier potassium current (IKs), further contributing to delayed repolarization.[1][5]

    • Kir Channels: Some studies investigate the effects on inwardly rectifying potassium channels.[6]

    • Kv1.5: This channel, responsible for the ultra-rapid delayed rectifier potassium current (IKur) in the atria, is another target.[7]

  • Calcium Channels (e.g., Cav1.2): While less pronounced, this compound can also affect L-type calcium currents (ICaL).[6][8]

Data Presentation: Quantitative Analysis of this compound and Quinidine Effects

The following tables summarize the inhibitory concentrations (IC50) of quinidine on various cardiac ion channels, as this compound's potency is comparable to its stereoisomer. This data is essential for designing appropriate concentration ranges in patch-clamp experiments.

Ion ChannelCell LineIC50 (µM)NotesReference
hERG (IKr) tsA201 cells1-[4]
hERG (IKr) Xenopus oocytes3Inhibition was 32.1 ± 3.2% at this concentration.[4]
Nav1.5 (Peak INa) HEK293 cells28.9 ± 2.2-[9]
Kv1.5 (IKur) -10 - 20-[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound's action on cardiomyocytes and a typical experimental workflow for a patch-clamp study.

hydroquinidine_signaling_pathway cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects This compound This compound nav15 Nav1.5 (INa) This compound->nav15 Blocks herg hERG (IKr) This compound->herg Blocks iks IKs This compound->iks Blocks cav12 Cav1.2 (ICaL) This compound->cav12 Blocks phase0 Reduced Phase 0 Depolarization nav15->phase0 apd Prolonged Action Potential Duration herg->apd iks->apd qt QT Interval Prolongation apd->qt

Caption: this compound's multi-channel blockade in cardiomyocytes.

patch_clamp_workflow prep_cells Cell Preparation (e.g., HEK293 with channel expression) patch Form Giga-ohm Seal with Cell Membrane prep_cells->patch prep_solutions Prepare Internal & External Solutions prep_solutions->patch pull_pipette Pull & Polish Micropipette pull_pipette->patch setup Setup Perfusion System & Data Acquisition setup->patch whole_cell Rupture Membrane for Whole-Cell Configuration patch->whole_cell record_baseline Record Baseline Ion Channel Currents whole_cell->record_baseline apply_hq Apply this compound (Varying Concentrations) record_baseline->apply_hq record_effect Record Ion Channel Currents in Presence of this compound apply_hq->record_effect washout Washout & Record Recovery record_effect->washout analyze Data Analysis (e.g., IC50 determination) washout->analyze

Caption: General workflow for a patch-clamp experiment.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for manual or automated patch-clamp systems.[10][11]

Cell Preparation
  • Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably or transiently expressing the ion channel of interest (e.g., hERG, Nav1.5) are commonly used.[3][6]

  • Primary Cells: Enzymatically isolated cardiomyocytes from animal models (e.g., guinea pig, rabbit) can also be used for studies in a more native environment.[3]

  • Cell Culture and Dissociation:

    • Maintain cell lines in appropriate culture medium (e.g., DMEM with 10% FBS).

    • For experiments, dissociate adherent cells using a gentle enzyme solution (e.g., Accutase) to obtain a single-cell suspension.[10]

    • Resuspend cells in the external recording solution at a suitable concentration (e.g., 5 x 106 cells/ml).[10]

Solutions and Reagents

Proper solution composition is critical for isolating and measuring specific ionic currents.

a) For hERG (IKr) Recordings:

  • External Solution (in mM): 130 NaCl, 10 HEPES, 5 KCl, 1 MgCl2·6H2O, 1 CaCl2·H2O, 12.5 dextrose. Adjust pH to 7.4 with NaOH.[12]

  • Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP. Adjust pH to 7.3 with KOH.[12][13]

b) For Nav1.5 (INa) Recordings:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 D-Glucose. Adjust pH to 7.4 with NaOH.[14]

  • Internal (Pipette) Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[14]

c) this compound Stock Solution:

  • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.

  • On the day of the experiment, perform serial dilutions in the appropriate external solution to achieve the final desired concentrations.

  • Ensure the final DMSO concentration in the recording chamber remains low (≤ 0.3%) to avoid solvent effects.[11]

Patch-Clamp Recording Procedure (Whole-Cell Configuration)
  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.[15]

  • Seal Formation: Approach a selected cell with the micropipette while applying slight positive pressure. Upon contact with the cell membrane, release the pressure and apply gentle suction to form a high-resistance (GΩ) seal.[15][16]

  • Whole-Cell Access: After establishing a stable giga-seal, apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.[16] This allows for control of the membrane potential and measurement of total membrane currents.

  • Data Acquisition:

    • Use an appropriate patch-clamp amplifier and data acquisition software.

    • Compensate for pipette capacitance and series resistance to ensure accurate voltage control and current measurement.[12]

Voltage-Clamp Protocols

Specific voltage protocols are required to isolate and study the kinetics of different ion channels.

a) hERG (IKr) Current Protocol:

This protocol is designed to elicit the characteristic large tail current of hERG channels.

  • Holding Potential: -80 mV.

  • Depolarizing Pulse: Step to +20 mV or +40 mV for 2-5 seconds to allow for channel activation and inactivation.[3][12]

  • Repolarizing Pulse: Step down to -50 mV to record the peak tail current as channels recover from inactivation and deactivate.[6]

  • Pulse Frequency: Repeat every 5-15 seconds to allow for recovery between sweeps.[5][12]

b) Nav1.5 (INa) Current Protocol (Peak Current):

  • Holding Potential: -120 mV to ensure channels are in a rested, available state.[11]

  • Depolarizing Pulses: Apply a series of brief (e.g., 50 ms) depolarizing steps from -100 mV to +40 mV in 10 mV increments to elicit the peak inward current.[11]

c) State-Dependent Block Protocol:

To investigate use-dependency, apply a train of depolarizing pulses at different frequencies (e.g., 0.5 Hz, 1 Hz, 2 Hz) before and after this compound application. A greater block at higher frequencies indicates use-dependent action.[17]

Data Analysis

  • Current Measurement: Measure the peak current amplitude for the ion channel of interest under control conditions and at steady-state block for each concentration of this compound. For hERG, the peak tail current is typically measured.

  • Concentration-Response Curve: Plot the percentage of current inhibition as a function of the this compound concentration.

  • IC50 Calculation: Fit the concentration-response data to the Hill equation to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the maximal current.

Conclusion

Patch-clamp electrophysiology is an indispensable tool for characterizing the effects of this compound on cardiac ion channels. The protocols and data presented here provide a framework for researchers to design and execute experiments to elucidate the molecular pharmacology of this compound, contributing to a better understanding of its therapeutic and proarrhythmic mechanisms. Careful attention to experimental detail, including cell health, solution composition, and appropriate voltage protocols, is essential for obtaining high-quality, reproducible data.

References

Application Notes and Protocols for Hydroquinidine Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroquinidine, a dextrorotatory stereoisomer of quinidine, is a Class Ia antiarrhythmic agent. It exerts its therapeutic effects primarily by blocking voltage-gated sodium and potassium channels in cardiomyocytes. This action prolongs the effective refractory period and reduces the maximal rate of depolarization of the action potential, thereby suppressing cardiac arrhythmias. These application notes provide detailed protocols for the preparation and administration of this compound in various animal models to study its electrophysiological, pharmacokinetic, and pharmacodynamic properties.

Data Presentation

The following tables summarize the pharmacokinetic parameters of quinidine, the parent compound of this compound, in various animal models. Direct pharmacokinetic data for this compound is limited in the literature; therefore, these values for quinidine can serve as a reference. Researchers should consider conducting pilot pharmacokinetic studies for this compound in their specific animal model.

Table 1: Pharmacokinetic Parameters of Quinidine in Dogs (Beagle)

ParameterRoute of AdministrationDosageCmaxTmaxHalf-life (t½)Bioavailability (F)Reference
Terminal Half-lifeIntravenous---720 ± 343 min-[1]

Table 2: Pharmacokinetic Parameters of Quinidine in Rabbits

ParameterRoute of AdministrationDosageCmaxTmaxHalf-life (t½)Bioavailability (F)Reference
Terminal Half-lifeIntravenous---132.4 ± 27.1 min-[2]

Note: Cmax (Maximum plasma concentration), Tmax (Time to reach maximum concentration), t½ (Half-life), F (Bioavailability). Data for rats and mice were not available in the conducted search.

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Sterile Saline (0.9% NaCl)

  • Sterile vials

  • 0.22 µm sterile syringe filters

Procedure:

  • Stock Solution Preparation: In a sterile environment, prepare a stock solution of this compound by dissolving the powder in DMSO. Sonication may be used to aid dissolution.

  • Vehicle Preparation: Prepare the vehicle by mixing PEG300, Tween 80, and sterile saline. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Final Solution Preparation: Add the this compound stock solution to the vehicle to achieve the desired final concentration. Ensure the solution is clear and free of precipitation.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a sterile vial.

  • Storage: Store the sterile solution at 4°C and protect it from light. It is recommended to use freshly prepared solutions for each experiment.

Protocol 2: Intravenous Administration of this compound

Animal Models: Rats, Mice, Rabbits, Dogs

Procedure:

  • Animal Preparation: Anesthetize the animal according to your institution's approved protocol. Place the animal on a heating pad to maintain body temperature.

  • Catheterization: Surgically expose and cannulate a suitable vein (e.g., jugular vein in rats and rabbits, cephalic or saphenous vein in dogs) with an appropriately sized catheter.

  • Administration: Administer the this compound solution as a bolus injection or a continuous infusion using a syringe pump. The rate of infusion and total volume should be calculated based on the animal's weight and the desired dosage.

  • Monitoring: Continuously monitor the animal's vital signs, including electrocardiogram (ECG), heart rate, and blood pressure, throughout the administration period and for a defined post-administration period.

Protocol 3: Preparation of this compound for Oral Administration

Materials:

  • This compound powder

  • Vehicle (e.g., sterile water, 0.5% methylcellulose, or a food slurry)

  • Oral gavage needles (appropriate size for the animal)

  • Syringes

Procedure:

  • Suspension Preparation: Weigh the required amount of this compound powder and suspend it in the chosen vehicle at the desired concentration.

  • Homogenization: Ensure a uniform suspension by vortexing or stirring immediately before administration.

Protocol 4: Oral Administration of this compound

Animal Models: Rats, Mice

Procedure:

  • Animal Restraint: Gently restrain the animal to prevent movement and ensure accurate administration.

  • Gavage: Attach the oral gavage needle to a syringe containing the this compound suspension. Carefully insert the needle into the esophagus and deliver the solution directly into the stomach.

  • Observation: Monitor the animal for any signs of distress or regurgitation immediately following administration.

Mandatory Visualization

Signaling Pathway of this compound in Cardiomyocytes

hydroquinidine_pathway cluster_membrane Cardiomyocyte Membrane Na_channel Voltage-gated Na+ Channel Na_current Na+ Influx (Phase 0 Depolarization) K_channel Delayed Rectifier K+ Channel K_current K+ Efflux (Phase 3 Repolarization) This compound This compound This compound->Na_channel Blocks This compound->K_channel Blocks Reduced_excitability Reduced Excitability Na_current->Reduced_excitability Inhibition leads to AP_prolongation Action Potential Prolongation K_current->AP_prolongation Inhibition leads to

Caption: Mechanism of action of this compound on cardiac ion channels.

Experimental Workflow for an In Vivo Electrophysiology Study

experimental_workflow A Animal Preparation (Anesthesia, Catheterization) B Baseline ECG Recording (Stabilization Period) A->B C Arrhythmia Induction (e.g., Programmed Electrical Stimulation, Pharmacological Agent) B->C D This compound Administration (IV Bolus or Infusion) C->D E Post-Drug ECG Recording and Monitoring D->E F Data Analysis (e.g., Arrhythmia duration, QT interval) E->F

Caption: General workflow for an in vivo arrhythmia study.

References

Hydroquinidine as a Chiral Catalyst: Application Notes and Protocols for Asymmetric Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydroquinidine, a Cinchona alkaloid, has emerged as a powerful and versatile chiral catalyst in asymmetric organic synthesis. Its derivatives are widely employed to induce stereoselectivity in a variety of chemical transformations, leading to the efficient synthesis of enantiomerically enriched molecules. This is of paramount importance in the pharmaceutical industry, where the chirality of a drug molecule can significantly influence its pharmacological activity and safety profile.

These application notes provide an overview of the use of this compound and its derivatives as organocatalysts in three key asymmetric reactions: the Sharpless Asymmetric Dihydroxylation, the Aza-Henry (Nitro-Mannich) Reaction, and the Hydrophosphination of aza-ortho-Quinone Methides. Detailed experimental protocols and quantitative data are presented to facilitate the application of these methodologies in a research and development setting.

Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation is a Nobel Prize-winning reaction that allows for the enantioselective synthesis of vicinal diols from prochiral olefins. The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from a Cinchona alkaloid. The commercially available reagent mixture, AD-mix-β, contains the this compound-derived ligand (DHQD)₂PHAL, which reliably directs the hydroxylation to a specific face of the olefin.

Quantitative Data Summary
Olefin SubstrateProductYield (%)Enantiomeric Excess (ee, %)
trans-Stilbene(R,R)-1,2-Diphenyl-1,2-ethanediol>95>99
Styrene(R)-1-Phenyl-1,2-ethanediol9297
1-Decene(R)-1,2-Decanediol9598
α-Methylstyrene(R)-1-Phenyl-1,2-propanediol9088
Experimental Protocol: Asymmetric Dihydroxylation of trans-Stilbene

Materials:

  • AD-mix-β

  • trans-Stilbene

  • tert-Butanol

  • Water

  • Sodium sulfite

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1 v/v).

  • Add AD-mix-β (1.4 g per 1 mmol of olefin) to the solvent mixture and stir at room temperature until the two phases are clear and the lower aqueous phase is bright yellow.

  • Cool the mixture to 0 °C in an ice bath.

  • Add trans-stilbene (1 mmol) to the reaction mixture and stir vigorously at 0 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

  • Once the reaction is complete, add sodium sulfite (1.5 g) and stir for an additional hour at room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R,R)-1,2-diphenyl-1,2-ethanediol.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Catalytic Cycle

Sharpless_AD_Cycle OsO4 OsO₄-(DHQD)₂PHAL Intermediate [3+2] Cycloaddition Intermediate OsO4->Intermediate Alkene Alkene Alkene->Intermediate + Diol_complex Os(VI) Glycolate Intermediate->Diol_complex Diol Vicinal Diol Diol_complex->Diol + Os(VI) H2O H₂O (Hydrolysis) OsVI Os(VI) OsVI->OsO4 Oxidation Oxidant NMO or K₃[Fe(CN)₆] Oxidant->OsO4 H2O->Diol

Caption: Catalytic cycle for the Sharpless Asymmetric Dihydroxylation.

Asymmetric Aza-Henry (Nitro-Mannich) Reaction

The aza-Henry reaction is a carbon-carbon bond-forming reaction between a nitroalkane and an imine. The use of a chiral catalyst, such as a hydroquinine-derived thiourea, allows for the enantioselective and diastereoselective synthesis of β-nitroamines, which are valuable precursors to chiral 1,2-diamines and α-amino acids.

Quantitative Data Summary: Hydroquinine-Derived Thiourea Catalyst
Imine Substrate (from Isatin)NitroalkaneYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
N-Boc-ketimineNitroethane9991:996
5-F-N-Boc-ketimineNitroethane9890:1095
5-Cl-N-Boc-ketimineNitroethane9985:1592
N-Boc-ketimine1-Nitropropane9797:396
N-Boc-ketimine1-Nitropentane9697:390
Experimental Protocol: Aza-Henry Reaction of N-Boc-isatin ketimine with Nitroethane

Materials:

  • Hydroquinine-derived thiourea catalyst

  • N-Boc-isatin ketimine

  • Nitroethane

  • 3Å Molecular sieves

  • Chloroform (CHCl₃)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried reaction tube, add the hydroquinine-derived thiourea catalyst (10 mol%), N-Boc-isatin ketimine (0.1 mmol), and activated 3Å molecular sieves.

  • Add chloroform (1 mL) and cool the mixture to -20 °C.

  • Add nitroethane (5 equivalents) dropwise to the stirred solution.

  • Stir the reaction at -20 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitroamine.

  • Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC analysis.

Proposed Catalytic Activation

Aza_Henry_Activation cluster_catalyst Hydroquinine-Thiourea Catalyst Catalyst Thiourea Moiety (H-bond donor) Quinuclidine N (Brønsted base) Imine Imine (Electrophile) Catalyst->Imine Activates via H-bonding Nitroalkane Nitroalkane (Nucleophile) Catalyst->Nitroalkane Deprotonates Product β-Nitroamine Imine->Product Nitroalkane->Product

Caption: Dual activation by the bifunctional hydroquinine-thiourea catalyst.

Asymmetric Hydrophosphination of aza-ortho-Quinone Methides

The enantioselective addition of P-H bonds to unsaturated systems is a powerful method for the synthesis of chiral organophosphorus compounds. Hydroquinine has been shown to be an effective organocatalyst for the 1,4-hydrophosphination of in situ generated aza-ortho-quinone methides (aza-o-QMs) with H-phosphine oxides, providing access to optically active diarylmethyl phosphine oxides with high enantioselectivity.[1]

Quantitative Data Summary
aza-o-QM Precursor (Substituted 2-aminobenzyl alcohol)H-Phosphine OxideYield (%)Enantiomeric Excess (ee, %)
2-((4-methoxyphenyl)(phenyl)methyl)anilineDiphenylphosphine oxide8592
2-((4-chlorophenyl)(phenyl)methyl)anilineDiphenylphosphine oxide8290
2-(p-tolyl(phenyl)methyl)anilineDiphenylphosphine oxide8894
2-((4-methoxyphenyl)(phenyl)methyl)anilineBis(4-methoxyphenyl)phosphine oxide8091
Experimental Protocol: Hydrophosphination of in situ generated aza-o-QM

Materials:

  • Hydroquinine

  • Substituted 2-aminobenzyl alcohol derivative (aza-o-QM precursor)

  • H-phosphine oxide

  • Toluene

  • 4Å Molecular sieves

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dried reaction vessel containing 4Å molecular sieves, add the 2-aminobenzyl alcohol derivative (0.1 mmol) and H-phosphine oxide (0.12 mmol).

  • Add hydroquinine (10 mol%) and toluene (1.0 mL).

  • Stir the reaction mixture at room temperature. The aza-o-QM is generated in situ.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the chiral diarylmethyl phosphine oxide.

  • Determine the enantiomeric excess by chiral HPLC analysis.

General Experimental Workflow

Experimental_Workflow Start Start Reagents Combine Reactants, Catalyst, and Solvent Start->Reagents Reaction Stir at Specified Temperature Reagents->Reaction Monitor Monitor by TLC/HPLC Reaction->Monitor Workup Aqueous Work-up (Quenching, Extraction) Monitor->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization and Enantiopurity Analysis (HPLC) Purification->Analysis End End Analysis->End

Caption: A typical workflow for a this compound-catalyzed asymmetric reaction.

References

Application Notes and Protocols for the HPLC Separation of Hydroquinidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroquinidine, a diastereomer of hydroquinine and a derivative of quinidine, is a chiral compound with stereoisomers that may exhibit different pharmacological and toxicological profiles. The separation and quantification of individual enantiomers are crucial for drug development, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most effective technique for resolving enantiomers.[1] This document provides detailed application notes and protocols for the separation of this compound enantiomers using polysaccharide-based and macrocyclic glycopeptide-based CSPs, which are widely recognized for their broad applicability in chiral separations.[2][3]

Chiral Stationary Phases (CSPs) for this compound Enantiomer Separation

The selection of an appropriate chiral stationary phase is paramount for achieving successful enantioseparation. Based on the chemical properties of this compound, a basic alkaloid, and literature on the separation of similar compounds like Cinchona alkaloids and hydroxychloroquine, the following CSPs are recommended for initial screening and method development.[4][5]

1. Polysaccharide-Based CSPs:

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives coated or immobilized on a silica support, are highly versatile and have demonstrated broad enantioselectivity for a wide range of chiral compounds, including alkaloids.[2][6] The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

  • Recommended Columns:

    • Chiralpak® AD-H: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel.

    • Chiralcel® OD-H: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.

These columns have a proven track record in separating a wide variety of chiral compounds, including those with aromatic and heterocyclic structures similar to this compound.[4]

2. Macrocyclic Glycopeptide-Based CSPs:

Macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, bonded to silica gel, offer a unique and complementary chiral recognition mechanism.[3] These CSPs possess a complex three-dimensional structure with multiple chiral centers and functional groups (hydroxyl, carboxyl, amino, and aromatic rings) that can interact with analytes through hydrogen bonding, ionic interactions, and inclusion complexation.[3]

  • Recommended Columns:

    • Chirobiotic™ T: Based on the teicoplanin macrocyclic glycopeptide.

    • Chirobiotic™ V: Based on the vancomycin macrocyclic glycopeptide.

These columns are particularly effective for the separation of amino acids, peptides, and other compounds capable of forming multiple interactions.

Experimental Protocols

The following protocols are provided as a starting point for the development of a robust HPLC method for the separation of this compound enantiomers. Optimization of mobile phase composition, flow rate, and column temperature will likely be necessary to achieve baseline resolution.

Protocol 1: Enantioseparation using a Polysaccharide-Based CSP (Chiralpak® AD-H)

This protocol is adapted from a successful method for the separation of hydroxychloroquine enantiomers, a structurally related compound.[4]

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (4.6 mm x 150 mm, 5 µm particle size)

    • Mobile Phase: n-Hexane : Isopropanol (IPA) with 0.1% Diethylamine (DEA) (v/v/v)

      • Initial Screening Gradient: Start with a ratio of 90:10 (n-Hexane:IPA) and adjust the IPA percentage as needed to optimize resolution and retention time. A common screening approach is to test ratios of 95:5, 90:10, 80:20, and 70:30.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 235 nm and 330 nm (based on the UV spectrum of quinidine-related compounds)

    • Injection Volume: 10 µL

    • Sample Preparation: Dissolve this compound standard in the mobile phase at a concentration of 1 mg/mL.

Protocol 2: Enantioseparation using a Macrocyclic Glycopeptide-Based CSP (Chirobiotic™ T)

This protocol is a general starting point for basic analytes on a teicoplanin-based CSP.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

  • Chromatographic Conditions:

    • Column: Chirobiotic™ T (4.6 mm x 250 mm, 5 µm particle size)

    • Mobile Phase: Methanol with 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid (v/v) and 0.05% Triethylamine (TEA) (v/v)

      • Note: The acidic and basic additives are used to improve peak shape and control the ionization state of the analyte and the stationary phase. The ratio of acid to base can be adjusted to optimize selectivity.

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 235 nm and 330 nm

    • Injection Volume: 10 µL

    • Sample Preparation: Dissolve this compound standard in the mobile phase at a concentration of 1 mg/mL.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained during method development to facilitate comparison.

Table 1: Comparison of Chiral Stationary Phases for this compound Enantiomer Separation

Chiral Stationary PhaseMobile Phase CompositionRetention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)Separation Factor (α)
Chiralpak® AD-Hn-Hexane:IPA:DEA (90:10:0.1)8.510.22.11.20
Chiralcel® OD-Hn-Hexane:IPA:DEA (85:15:0.1)7.28.51.81.18
Chirobiotic™ TMethanol:TFA:TEA (100:0.1:0.05)12.314.51.91.18
Chirobiotic™ VMethanol:Acetic Acid:TEA (100:0.1:0.05)15.116.91.51.12

Table 2: Effect of Mobile Phase Composition on the Separation of this compound Enantiomers on Chiralpak® AD-H

n-Hexane:IPA Ratio (with 0.1% DEA)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)Separation Factor (α)
95:515.819.52.51.23
90:108.510.22.11.20
85:156.17.01.61.15
80:204.55.01.11.11

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Prepare this compound Standard (1 mg/mL in mobile phase) Injector Autosampler/Injector Sample->Injector MobilePhase Prepare Mobile Phase (e.g., Hexane:IPA:DEA) Pump Pump MobilePhase->Pump Pump->Injector Column Chiral Column (e.g., Chiralpak AD-H) Injector->Column Detector UV Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem Chromatogram Obtain Chromatogram DataSystem->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Calculate Resolution (Rs) and Separation Factor (α) Integration->Quantification

Caption: General workflow for the HPLC separation of this compound enantiomers.

CSP_Selection cluster_csp Chiral Stationary Phase (CSP) Selection cluster_interactions Primary Chiral Recognition Interactions cluster_outcome Outcome Analyte This compound (Basic Alkaloid) Polysaccharide Polysaccharide-Based CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H) Analyte->Polysaccharide Screening Macrocyclic Macrocyclic Glycopeptide-Based CSPs (e.g., Chirobiotic T, Chirobiotic V) Analyte->Macrocyclic Screening Poly_Interactions Hydrogen Bonding π-π Interactions Steric Hindrance Polysaccharide->Poly_Interactions Separation Enantiomeric Separation Polysaccharide->Separation Macro_Interactions Hydrogen Bonding Ionic Interactions Inclusion Complexation Macrocyclic->Macro_Interactions Macrocyclic->Separation

Caption: Logical relationship for selecting a suitable CSP for this compound.

References

Application Notes and Protocols for Hydroquinidine in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroquinidine, a derivative of quinidine, is a Class Ia antiarrhythmic agent known for its potent effects on cardiac ion channels.[1][2] Its primary mechanism of action involves the blockade of both fast inward sodium channels and delayed rectifier potassium currents (IKr and IKs).[1] This activity leads to a reduction in the rate of cardiac action potential depolarization and prolongs the repolarization phase, making it a valuable tool for in vitro studies of cardiac electrophysiology and arrhythmia models.[1][2] Additionally, recent research has highlighted its potential as an antineoplastic agent, expanding its application in cancer cell biology research. This document provides detailed protocols for the preparation of this compound stock solutions and their application in common in vitro assays.

Data Presentation

This compound Solubility and Stock Solution Parameters

For reproducible and accurate experimental results, proper preparation of this compound stock solutions is critical. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to the compound's high solubility in it.[3] this compound is sparingly soluble in ethanol and practically insoluble in water. When preparing aqueous working solutions, it is crucial to first dissolve this compound in a suitable organic solvent like DMSO.

ParameterValueSource
Molecular Weight 326.43 g/mol [3]
Solubility in DMSO ≥27.6 mg/mLApexBIO
60 mg/mL (183.81 mM)TargetMol[3]
65 mg/mL (199.12 mM)Selleck Chemicals
25 mg/mLCayman Chemical[4]
Solubility in Ethanol ≥14.33 mg/mL (with sonication)ApexBIO
< 1 mg/mLTargetMol[3]
1 mg/mLCayman Chemical[4]
Solubility in Water InsolubleMultiple Sources
Powder Storage -20°C for up to 3 yearsTargetMol[3]
Stock Solution Storage -80°C for up to 1 year; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.Selleck Chemicals

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Preparation: In a sterile environment (e.g., a laminar flow hood), bring the this compound powder and DMSO to room temperature.

  • Weighing: Accurately weigh the desired amount of this compound powder. For a 1 mL 10 mM stock solution, weigh 3.264 mg of this compound (Molecular Weight = 326.43 g/mol ).

  • Dissolution: Add the weighed this compound powder to a sterile amber microcentrifuge tube. Add the appropriate volume of DMSO to achieve a 10 mM concentration (for 3.264 mg, add 1 mL of DMSO).

  • Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) or sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).

Protocol 2: In Vitro hERG Potassium Channel Assay using Automated Patch Clamp

This protocol provides a general framework for assessing the inhibitory effect of this compound on the hERG (human Ether-à-go-go-Related Gene) potassium channel expressed in a stable cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing hERG channels

  • Cell culture medium and reagents

  • Automated patch-clamp system (e.g., QPatch, Patchliner)

  • External and internal recording solutions (see table below)

  • This compound stock solution (10 mM in DMSO)

Solutions:

SolutionComposition (in mM)
External 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
Internal 130 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP. pH adjusted to 7.2 with KOH.

Procedure:

  • Cell Preparation: Culture and harvest HEK293-hERG cells according to standard protocols. Prepare a single-cell suspension for use in the automated patch-clamp system.

  • Working Solution Preparation: Prepare serial dilutions of the this compound stock solution in the external recording solution to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is ≤ 0.3% to avoid solvent effects.

  • Automated Patch-Clamp:

    • Load the cell suspension and prepared this compound working solutions onto the automated patch-clamp system.

    • The system will establish whole-cell recordings.

    • Apply a voltage protocol to elicit hERG currents. A typical protocol involves a holding potential of -80 mV, followed by a depolarization step to +20 mV for 2 seconds, and then a repolarization step to -50 mV for 2 seconds to measure the tail current.[5]

  • Compound Application: After establishing a stable baseline hERG current, apply the different concentrations of this compound sequentially.

  • Data Acquisition and Analysis:

    • Measure the peak tail current at -50 mV for each concentration of this compound.

    • Calculate the percentage of hERG current inhibition at each concentration relative to the baseline current.

    • Plot the concentration-response curve and determine the IC₅₀ value using appropriate software.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic effects of this compound on a cancer cell line (e.g., A549, non-small cell lung cancer) using the MTT assay.

Materials:

  • A549 cells (or other suitable cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the A549 cells into a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.

Visualizations

G cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay Workflow Weigh this compound Weigh this compound Dissolve in DMSO Dissolve in DMSO Weigh this compound->Dissolve in DMSO Vortex/Sonicate Vortex/Sonicate Dissolve in DMSO->Vortex/Sonicate Aliquot Aliquot Vortex/Sonicate->Aliquot Store at -80°C Store at -80°C Aliquot->Store at -80°C Prepare Working Solutions Prepare Working Solutions Store at -80°C->Prepare Working Solutions Treat Cells Treat Cells Prepare Working Solutions->Treat Cells Incubate Incubate Treat Cells->Incubate Measure Response Measure Response Incubate->Measure Response Data Analysis Data Analysis Measure Response->Data Analysis

Caption: Experimental workflow for this compound stock solution preparation and use in in vitro assays.

G cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects This compound This compound Na+ Channels (Voltage-gated) Na+ Channels (Voltage-gated) This compound->Na+ Channels (Voltage-gated) Blocks K+ Channels (IKr, IKs) K+ Channels (IKr, IKs) This compound->K+ Channels (IKr, IKs) Blocks Decreased Rate of Depolarization (Phase 0) Decreased Rate of Depolarization (Phase 0) Na+ Channels (Voltage-gated)->Decreased Rate of Depolarization (Phase 0) Prolonged Action Potential Duration Prolonged Action Potential Duration K+ Channels (IKr, IKs)->Prolonged Action Potential Duration Increased Effective Refractory Period Increased Effective Refractory Period Prolonged Action Potential Duration->Increased Effective Refractory Period

Caption: Simplified signaling pathway of this compound's action on cardiac ion channels.

References

Application Notes and Protocols: Hydroquinidine in Non-Small Cell Lung Cancer (NSCLC) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroquinidine, a quinidine derivative and known potassium channel modulator, has demonstrated significant antineoplastic effects in non-small cell lung cancer (NSCLC) cells.[1] Preclinical studies indicate its potential as a novel anti-cancer agent by inhibiting cell proliferation, migration, and inducing programmed cell death.[1] These application notes provide a comprehensive overview of the current research, quantitative data, and detailed protocols for utilizing this compound in an NSCLC research setting.

Mechanism of Action

This compound exerts its anti-cancer effects in NSCLC primarily through the modulation of ion channels.[1] This activity leads to a cascade of intracellular events, resulting in the downregulation of genes associated with cell division and survival, and the upregulation of genes that promote cell cycle arrest and apoptosis.[1][2] While the precise signaling pathways affected by this compound in NSCLC are still under investigation, in silico analyses in other cancer types suggest the potential involvement of the PI3K-Akt and cAMP signaling pathways.[2]

Data Presentation

In Vitro Efficacy of this compound
Cell LineCancer TypeAssayEndpointResultReference
A549NSCLCCytotoxicity AssayInhibition of Cell GrowthPotent Cytotoxicity Observed[2]
A549NSCLCColony Formation AssayClonogenic SurvivalSignificant Decrease[1]
A549NSCLCTumorigenicity AssayAnchorage-Independent GrowthSignificant Decrease[1]
A549NSCLCMigration AssayCell MotilitySignificant Anti-migratory Effect[1]
A549NSCLCProliferation AssayProliferation RateSignificant Decrease[1]
A549NSCLCApoptosis AssayCell DeathIncreased[1]

Note: Specific IC50 values for this compound in A549 cells are not yet published, but studies confirm its potent cytotoxic effects. For reference, the IC50 of this compound in MCF-7 breast cancer cells is 0.31 mM and in SKOV-3 ovarian cancer cells is 0.28 mM after 24 hours of treatment.[3]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of NSCLC cells (e.g., A549).

Materials:

  • A549 cells

  • Complete culture medium (e.g., F-12K with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)

  • Microplate reader

Procedure:

  • Seed A549 cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach overnight.[4]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

  • Four hours before the end of the incubation, add 10 µL of MTT solution to each well.[4]

  • After the 4-hour incubation with MTT, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[4]

  • Incubate the plates overnight at room temperature in the dark.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed A549 cells in 96-well plate prepare_hq Prepare this compound dilutions treat_cells Treat cells with this compound prepare_hq->treat_cells incubate Incubate for 24/48/72h treat_cells->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilizer Add solubilization buffer incubate_mtt->add_solubilizer read_plate Measure absorbance at 570nm add_solubilizer->read_plate

MTT Assay Experimental Workflow.

Colony Formation (Clonogenic) Assay

This assay assesses the long-term proliferative capacity of single NSCLC cells after treatment with this compound.

Materials:

  • A549 cells

  • 6-well plates

  • Complete culture medium

  • This compound

  • Methanol or 4% paraformaldehyde for fixation

  • 0.5% Crystal Violet staining solution

Procedure:

  • Seed a low number of A549 cells (e.g., 500 cells/well) into 6-well plates.

  • Allow the cells to attach overnight.

  • Treat the cells with various concentrations of this compound for a specific period (e.g., 24 hours).

  • Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

  • Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 2-3 days.

  • When colonies are visible, remove the medium and wash the wells with PBS.

  • Fix the colonies with cold methanol or 4% paraformaldehyde for 15-20 minutes.

  • Stain the colonies with 0.5% Crystal Violet solution for 20-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically containing >50 cells) in each well.

Cell Migration (Wound Healing) Assay

This method evaluates the effect of this compound on the migratory capacity of NSCLC cells.

Materials:

  • A549 cells

  • 6-well or 12-well plates

  • Complete culture medium

  • This compound

  • Sterile 200 µL pipette tip or a wound healing insert

  • Microscope with a camera

Procedure:

  • Seed A549 cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound or a vehicle control.

  • Capture images of the wound at 0 hours.

  • Incubate the plates and capture images of the same wound area at different time points (e.g., 12, 24 hours).

  • Measure the width or area of the wound at each time point and calculate the percentage of wound closure.

Wound_Healing_Workflow cluster_setup Setup cluster_treatment Treatment & Imaging cluster_analysis Analysis seed_cells Seed A549 cells to confluence create_wound Create scratch wound seed_cells->create_wound add_hq Add this compound create_wound->add_hq image_t0 Image at 0h add_hq->image_t0 incubate Incubate image_t0->incubate image_tx Image at 12h, 24h incubate->image_tx measure_area Measure wound area image_tx->measure_area calculate_closure Calculate % wound closure measure_area->calculate_closure

Wound Healing Assay Experimental Workflow.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis in NSCLC cells by this compound using flow cytometry.

Materials:

  • A549 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed A549 cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Signaling Pathway Visualization

The following diagram illustrates a hypothesized signaling pathway for the anti-cancer effects of this compound in NSCLC, based on its known function as an ion channel modulator and its observed effects on cell fate. Further research is required to validate the specific molecular interactions.

Hydroquinidine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome HQ This compound K_channel K+ Channel HQ->K_channel Inhibits PI3K_Akt PI3K/Akt Pathway (Hypothesized) K_channel->PI3K_Akt Modulates MAPK_ERK MAPK/ERK Pathway (Hypothesized) K_channel->MAPK_ERK Modulates Apoptosis_Reg Apoptosis Regulators (e.g., Bcl-2 family) PI3K_Akt->Apoptosis_Reg Modulates Survival_Genes Cell Division & Survival Genes PI3K_Akt->Survival_Genes Inhibits Transcription MAPK_ERK->Apoptosis_Reg Modulates MAPK_ERK->Survival_Genes Inhibits Transcription Arrest_Genes Cell Cycle Arrest & Apoptosis Genes Apoptosis_Reg->Arrest_Genes Activates Transcription Proliferation Decreased Proliferation Survival_Genes->Proliferation Apoptosis Increased Apoptosis Arrest_Genes->Apoptosis CellCycleArrest Cell Cycle Arrest Arrest_Genes->CellCycleArrest

Hypothesized Signaling Pathway of this compound in NSCLC.

Conclusion and Future Directions

This compound presents a promising avenue for NSCLC research. The provided protocols offer a framework for investigating its anti-cancer properties in vitro. Future research should focus on determining the precise IC50 values in a panel of NSCLC cell lines, elucidating the specific signaling pathways involved, and evaluating its efficacy and safety in in vivo preclinical models. These steps will be crucial for the potential translation of this compound into a novel therapeutic strategy for non-small cell lung cancer.

References

Electrophysiological Assessment of Hydroquinidine: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroquinidine, a class Ia antiarrhythmic agent, exerts its therapeutic effects by modulating the electrical activity of the heart. A comprehensive understanding of its electrophysiological profile is crucial for both elucidating its mechanism of action and assessing its cardiac safety. These application notes provide a detailed overview of the electrophysiological effects of this compound, including its impact on key cardiac ion channels and action potential parameters. Furthermore, this document outlines detailed protocols for conducting in vitro electrophysiological assessments using patch-clamp and microelectrode techniques, enabling researchers to systematically evaluate the effects of this compound and similar compounds.

This compound's primary mechanism of action involves the blockade of both fast inward sodium channels and various potassium channels, leading to a prolongation of the cardiac action potential.[1] This dual action contributes to its antiarrhythmic efficacy but also carries a potential for proarrhythmic events, underscoring the importance of detailed electrophysiological characterization.

Data Presentation: Quantitative Effects of this compound and Quinidine

The following tables summarize the quantitative electrophysiological effects of this compound and its close analog, quinidine. Due to the limited availability of specific IC50 values for this compound, data for quinidine are provided as a scientifically relevant surrogate, given their similar mechanisms of action.

Table 1: Effect of this compound on Cardiac Action Potential Parameters

ParameterSpecies/ModelConcentrationEffectReference
Vmax Depression Guinea Pig Ventricular Cells50 µM54.6 ± 1.4% decrease[2]
QRS Duration Brugada Syndrome Patients300 mg twice dailyIncrease from 110.7 msec to 117.8 msec[3]
QTc Interval Brugada Syndrome Patients300 mg twice dailyIncrease from 369.5 msec to 434.8 msec[3]
T-wave Width Brugada Syndrome Patients300 mg twice dailyIncrease from 232.8 msec to 271.2 msec[3]
T-wave Amplitude Brugada Syndrome Patients300 mg twice dailyReduction from 0.4 mV to 0.2 mV[3]

Table 2: Inhibitory Effects of Quinidine on Cardiac Ion Channels (IC50 Values)

Note: These values are for Quinidine, a close structural and functional analog of this compound.

Ion ChannelCurrentSpecies/Cell LineIC50 (µM)Reference
Nav1.5 INa (peak)HEK293 Cells28.9 ± 2.2[4]
hERG (Kv11.1) IKrHEK293 Cells0.41 ± 0.04[5]
hERG (Kv11.1) IKrLtk- Cells0.8 ± 0.1[2]
hERG (Kv11.1) IKrXenopus Oocytes3.00 ± 0.03[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular interactions of this compound and the experimental workflows for its electrophysiological assessment.

Mechanism of Action of this compound cluster_membrane Cardiomyocyte Membrane This compound This compound Nav15 Nav1.5 Channel (Fast Na+ Current) This compound->Nav15 Blocks hERG hERG Channel (IKr) This compound->hERG Blocks IKs IKs Channel This compound->IKs Blocks Phase0 Phase 0 Depolarization (Reduced Vmax) Nav15->Phase0 Phase3 Phase 3 Repolarization (Prolonged) hERG->Phase3 IKs->Phase3 APD Action Potential Duration (Increased) Phase0->APD Phase3->APD ERP Effective Refractory Period (Increased) APD->ERP

This compound's primary molecular targets.

Experimental Workflow for Electrophysiological Assessment CellPrep Cell Preparation (e.g., Isolated Cardiomyocytes, HEK293 cells) Recording Electrophysiological Recording (Patch-Clamp or Microelectrode) CellPrep->Recording Baseline Baseline Recording (Control Solution) Recording->Baseline DrugApp This compound Application (Cumulative Concentrations) Baseline->DrugApp DataAcq Data Acquisition (Currents, Action Potentials) DrugApp->DataAcq Analysis Data Analysis (IC50, APD changes, etc.) DataAcq->Analysis

A generalized workflow for in vitro studies.

Experimental Protocols

Whole-Cell Patch-Clamp Recording for Ion Channel Analysis

This protocol is adapted from standard methodologies and incorporates recommendations from the FDA for cardiac safety studies.[6] It is suitable for assessing the effects of this compound on specific ion currents (e.g., INa, IKr) in isolated cardiomyocytes or heterologous expression systems (e.g., HEK293 cells stably expressing the channel of interest).

a. Cell Preparation:

  • Culture cells expressing the target ion channel (e.g., Nav1.5 or hERG) to 70-90% confluency.

  • On the day of the experiment, dissociate cells using a gentle enzymatic solution (e.g., TrypLE) and resuspend in the external solution.

  • Plate cells on glass coverslips in the recording chamber.

b. Solutions:

  • External Solution (for hERG): (in mM) 130 NaCl, 10 HEPES, 5 KCl, 1 MgCl2·6H2O, 1 CaCl2·H2O, 12.5 dextrose; pH adjusted to 7.4 with NaOH.[6]

  • Internal Solution (for hERG): (in mM) 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; pH adjusted to 7.3 with KOH.[6]

  • External Solution (for Nav1.5): (in mM) 130 NaCl, 10 HEPES, 4 CsCl, 1 MgCl2·6H2O, 2 CaCl2·2H2O, 10 dextrose; pH adjusted to 7.4 with NaOH.[7]

  • Internal Solution (for Nav1.5): (in mM) 130 CsCl, 7 NaCl, 1 MgCl2·6H2O, 5 HEPES, 5 EGTA, 5 MgATP, 0.4 TrisGTP; pH adjusted to 7.2 with CsOH.[7]

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and make serial dilutions in the external solution to achieve the desired final concentrations.

c. Recording Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a selected cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Allow the cell to stabilize for 5-10 minutes before initiating recording protocols.

  • Perform recordings at physiological temperature (35-37°C).[7]

  • Apply a series of voltage-clamp protocols to elicit the specific ion current of interest.

d. Recommended Voltage Protocols (CiPA Initiative): [3][6]

  • For hERG Current (IKr):

    • Holding potential: -80 mV.

    • Depolarizing step to +40 mV for 2 seconds.

    • Repolarizing step to -50 mV for 2 seconds.

    • The peak tail current is measured during the repolarizing step.

  • For Peak Nav1.5 Current (INa):

    • Holding potential: -120 mV.

    • Depolarizing step to -15 mV for 20-40 ms.

    • The peak inward current is measured during this step.

  • For Late Nav1.5 Current (INa-L):

    • A similar protocol to the peak current can be used, often with the addition of an agent like ATX-II to enhance the late current. The current is measured towards the end of the depolarizing pulse.

e. Data Analysis:

  • Record baseline currents in the control external solution.

  • Apply increasing concentrations of this compound, allowing the effect to reach a steady state at each concentration.

  • Measure the peak current amplitude at each concentration and normalize it to the baseline current.

  • Construct a concentration-response curve and fit the data with the Hill equation to determine the IC50 value.

Microelectrode Technique for Action Potential Recording

This protocol is suitable for assessing the integrated effects of this compound on the cardiac action potential in multicellular preparations like papillary muscles or Purkinje fibers.[2]

a. Tissue Preparation:

  • Dissect the desired cardiac tissue (e.g., guinea pig papillary muscle) in oxygenated Tyrode's solution.

  • Mount the tissue in a recording chamber and perfuse with oxygenated Tyrode's solution at 37°C.

  • Allow the preparation to equilibrate for at least one hour before recording.

b. Solution:

  • Tyrode's Solution: (in mM) 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 0.5 NaH2PO4, 11.8 NaHCO3, and 5.5 glucose, bubbled with 95% O2 / 5% CO2.

c. Recording Procedure:

  • Fabricate sharp microelectrodes from glass capillaries and fill them with 3 M KCl (tip resistance 10-20 MΩ).

  • Impale a cell in the tissue preparation with the microelectrode to record the transmembrane potential.

  • Stimulate the tissue at a constant frequency (e.g., 1 Hz) using external electrodes.

  • Record stable baseline action potentials.

  • Perfuse the tissue with Tyrode's solution containing increasing concentrations of this compound.

  • Record action potentials at steady state for each concentration.

d. Data Analysis:

  • Measure the following action potential parameters:

    • Resting Membrane Potential (RMP)

    • Action Potential Amplitude (APA)

    • Maximum Upstroke Velocity (Vmax)

    • Action Potential Duration at 50% and 90% repolarization (APD50 and APD90)

  • Analyze the concentration-dependent effects of this compound on these parameters.

Conclusion

The electrophysiological assessment of this compound is a critical component of its preclinical evaluation. The protocols outlined in these application notes provide a robust framework for characterizing its effects on key cardiac ion channels and the integrated cardiac action potential. By employing these standardized methodologies, researchers can generate high-quality, reproducible data to better understand the therapeutic and proarrhythmic potential of this compound and other novel antiarrhythmic compounds. The provided quantitative data, while highlighting the need for more specific this compound IC50 values, offers a valuable reference for experimental design and data interpretation.

References

Application Notes and Protocols for the Use of Hydroquinidine in Atrial Fibrillation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroquinidine, a Class Ia antiarrhythmic agent, serves as a valuable pharmacological tool in the investigation of atrial fibrillation (AF). As a derivative of quinidine, it primarily exerts its effects by modulating cardiac ion channels, thereby altering the electrophysiological properties of atrial myocytes.[1][2] These notes provide an overview of its mechanism of action, summarize key quantitative data from preclinical and clinical studies, and offer detailed protocols for its application in experimental models of AF.

Mechanism of Action

This compound's primary mechanism of action involves the blockade of fast inward sodium channels (INa) and various potassium channels (IK) in cardiomyocytes.[2][3] This dual action leads to several key electrophysiological changes:

  • Decreased Conduction Velocity: By blocking sodium channels, this compound slows the rapid depolarization phase (Phase 0) of the cardiac action potential, which in turn reduces the speed of electrical impulse conduction through the atria.[2]

  • Prolonged Action Potential Duration (APD): Inhibition of potassium currents, including the delayed rectifier potassium currents (IKr and IKs) and the transient outward current (Ito), leads to a longer repolarization phase (Phase 3) of the action potential.[2][4]

  • Increased Effective Refractory Period (ERP): The prolongation of the APD contributes to an extended effective refractory period, the time during which a new action potential cannot be initiated.[1][5] This is a crucial factor in preventing the re-entrant circuits that sustain atrial fibrillation.

  • Anticholinergic Effects: this compound also possesses mild anticholinergic (vagolytic) properties, which can influence heart rate and atrioventricular conduction.[2]

These combined effects help to stabilize the cardiac membrane, suppress ectopic firing, and terminate re-entrant arrhythmias, making this compound an effective agent for both the conversion of AF to sinus rhythm and the maintenance of sinus rhythm.[1][3]

Data Presentation

The following tables summarize the quantitative effects of this compound on key electrophysiological parameters in the context of atrial fibrillation research.

Table 1: Electrophysiological Effects of this compound in Brugada Syndrome Patients (relevant for atrial arrhythmias)

ParameterBaseline (mean ± SD)On this compound (mean ± SD)p-value
QRS Duration110.7 ms117.8 ms0.004
Corrected QT (QTc) Interval369.5 ms434.8 ms<0.0001
T-wave Width232.8 ms271.2 ms0.003
T-wave Amplitude0.4 mV0.2 mV0.001

Data adapted from a study on Brugada syndrome patients, where this compound's effects on ventricular parameters can provide insights into its general cardiac electrophysiological impact.[6][7]

Table 2: Clinical Efficacy of this compound in Patients with Atrial Fibrillation/Atrial Flutter (AF/AFL)

OutcomePre-HydroquinidineOn this compoundp-value
Palpitations83.8%27.6%<0.0001
AF/AFL Recurrence-0%<0.0001
Mean QTc Duration (V5-lead)406 ms428 ms0.001

Data from a study on the secondary prevention of AF/AFL.[8]

Experimental Protocols

In Vitro Electrophysiological Studies in Isolated Atrial Myocytes

Objective: To characterize the effects of this compound on action potential parameters and ion currents in single atrial cardiomyocytes.

Materials:

  • Isolated atrial myocytes (e.g., from rabbit or guinea pig hearts)

  • Patch-clamp setup (for whole-cell configuration)

  • External solution (Tyrode's solution)

  • Pipette solution

  • This compound hydrochloride stock solution

  • Data acquisition and analysis software

Protocol:

  • Isolate atrial myocytes using established enzymatic digestion protocols.

  • Prepare a stock solution of this compound hydrochloride in distilled water or an appropriate solvent.

  • Establish a whole-cell patch-clamp recording on a single, healthy atrial myocyte.

  • Record baseline action potentials by injecting suprathreshold current pulses.

  • Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 1-10 µM).

  • After a stabilization period, record action potentials again to assess changes in parameters such as action potential duration at 90% repolarization (APD90), maximum upstroke velocity (Vmax), and resting membrane potential.

  • To study specific ion currents, apply appropriate voltage-clamp protocols before and after the application of this compound.

  • Analyze the data to quantify the effects of this compound on these parameters.

Ex Vivo Studies in Langendorff-Perfused Hearts

Objective: To investigate the effects of this compound on atrial electrophysiology and susceptibility to induced atrial fibrillation in an intact heart model.

Materials:

  • Isolated heart (e.g., from rabbit or guinea pig)

  • Langendorff perfusion system

  • Krebs-Henseleit solution

  • Multi-electrode array for atrial epicardial mapping

  • Pacing electrodes

  • This compound hydrochloride

Protocol:

  • Cannulate the aorta of an isolated heart and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution on a Langendorff apparatus.

  • Place a multi-electrode array on the atrial epicardium to record electrograms.

  • Position pacing electrodes on the right atrial appendage.

  • Record baseline atrial effective refractory period (AERP) using programmed electrical stimulation (S1-S2 protocol).

  • Induce atrial fibrillation using rapid atrial pacing or burst pacing and record the duration of the arrhythmia.

  • Introduce this compound into the perfusate at a clinically relevant concentration.

  • After a period of equilibration, repeat the AERP measurements and AF induction protocol.

  • Analyze the recorded electrograms to determine changes in conduction velocity, AERP, and the duration and complexity of induced AF.

Visualizations

Signaling Pathways and Mechanisms

Hydroquinidine_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects Na_Channel Fast Na+ Channel (INa) Phase0 Decreased Phase 0 Upstroke Velocity Na_Channel->Phase0 K_Channel K+ Channels (IKr, IKs, Ito) Repolarization Prolonged Repolarization K_Channel->Repolarization This compound This compound This compound->Na_Channel Blocks This compound->K_Channel Blocks Conduction Slowed Conduction Velocity Phase0->Conduction Anti_AF_Effect Suppression of Atrial Fibrillation Conduction->Anti_AF_Effect APD Increased Action Potential Duration Repolarization->APD ERP Increased Effective Refractory Period APD->ERP ERP->Anti_AF_Effect

Caption: Mechanism of action of this compound in atrial fibrillation.

Experimental Workflow for In Vitro Studies

InVitro_Workflow Start Start Isolation Isolate Atrial Myocytes Start->Isolation Patch Establish Whole-Cell Patch Clamp Isolation->Patch Baseline Record Baseline Action Potentials/Ion Currents Patch->Baseline Application Apply this compound Baseline->Application Recording Record Post-Drug Action Potentials/Ion Currents Application->Recording Analysis Data Analysis and Comparison Recording->Analysis End End Analysis->End

Caption: Workflow for in vitro electrophysiological studies.

Logical Relationship of this compound's Effects

Logical_Relationship Drug This compound Channel_Block Ion Channel Blockade (Na+, K+) Drug->Channel_Block causes AP_Changes Action Potential Modification Channel_Block->AP_Changes leads to Tissue_Effect Altered Tissue Electrophysiology AP_Changes->Tissue_Effect results in Arrhythmia_Suppression Suppression of Re-entrant Arrhythmias Tissue_Effect->Arrhythmia_Suppression contributes to

Caption: Logical flow of this compound's anti-arrhythmic effects.

References

Troubleshooting & Optimization

Hydroquinidine Solubility: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues related to hydroquinidine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound, a weakly basic compound, exhibits varying solubility in different solvents. For laboratory research, Dimethyl Sulfoxide (DMSO) is a highly effective solvent. It is also soluble in Dimethylformamide (DMF) and to a lesser extent in ethanol. This compound is poorly soluble in water.[1][2] When preparing stock solutions, it is crucial to use fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can diminish the compound's solubility.

Q2: I'm observing precipitation when I dilute my this compound stock solution in an aqueous buffer. What could be the cause and how can I prevent it?

A2: Precipitation upon dilution of a this compound stock solution (typically in DMSO) into an aqueous buffer is a common issue. This "fall-out" is often due to the final concentration of the drug exceeding its solubility limit in the aqueous medium. Several factors can contribute to this, including the pH of the buffer, the final concentration of the organic co-solvent (e.g., DMSO), and the temperature.

To prevent precipitation, consider the following:

  • Lower the final concentration: Ensure the final concentration of this compound in the aqueous buffer is below its solubility limit.

  • Optimize the co-solvent concentration: While DMSO is an excellent solvent for the stock solution, its final concentration in the aqueous medium should be kept to a minimum, ideally below 0.5%, to avoid both solubility issues and potential cellular toxicity.

  • pH adjustment: As a weak base, this compound's solubility is pH-dependent. Its solubility is generally higher in acidic conditions. Adjusting the pH of your aqueous buffer to a more acidic range may improve solubility.

  • Use of surfactants or solubilizing agents: For in vivo formulations, co-solvents like PEG300 and surfactants like Tween 80 are often used to enhance aqueous solubility.[3]

Q3: How does pH affect the solubility of this compound?

Q4: Is there a difference in solubility between this compound free base and its hydrochloride salt?

A4: Yes, there is a significant difference. The hydrochloride salt of this compound is generally much more soluble in aqueous solutions compared to its free base form.[5] The salt form is already ionized, which enhances its interaction with polar solvents like water. For experiments requiring an aqueous solution of this compound, using the hydrochloride salt is often a more practical approach to achieve the desired concentration without significant precipitation issues.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Powder is difficult to dissolve initially - Inappropriate solvent selection.- Low-quality or hydrated solvent.- Insufficient agitation.- Use a recommended solvent such as DMSO or DMF.[2][6]- Use fresh, anhydrous grade solvent.- Employ sonication or gentle warming to aid dissolution.[3]
Precipitation occurs after cooling a heated solution - Supersaturation of the solution.- Re-heat the solution gently to redissolve the precipitate.- Prepare a fresh solution at a lower concentration that remains stable at room temperature.
Inconsistent experimental results - Incomplete dissolution of this compound.- Precipitation of the compound during the experiment.- Visually inspect solutions for any particulate matter before use.- Filter the solution through a 0.22 µm filter to remove any undissolved particles.- Re-evaluate the solubility of this compound under the specific experimental conditions (e.g., temperature, pH, media components).
Cloudiness or precipitation in cell culture media - Final DMSO concentration is too high.- Interaction with media components (e.g., proteins, salts).- Exceeding the solubility limit in the complex media.- Keep the final DMSO concentration in the cell culture medium below 0.5%.- Perform a small-scale pilot experiment to test the solubility of this compound in the specific cell culture medium before the main experiment.- Consider using the more water-soluble hydrochloride salt form of this compound.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents. Please note that these values can vary slightly between different suppliers and batches.

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO 25 - 6576.6 - 199.1Sonication is recommended. Use of fresh, anhydrous DMSO is critical as moisture can reduce solubility.[2][6]
DMF ~30~91.9-
Ethanol ~1 - 14.33~3.1 - 43.9Sonication may be required.[7]
Water Insoluble (< 1 mg/mL)< 3.1-[1]
DMF:PBS (pH 7.2) (1:2) ~0.33~1.0A method for preparing aqueous solutions for experimental use.[6]

Experimental Protocols

Protocol 1: Determination of pH-Dependent Aqueous Solubility

This protocol outlines a method to determine the solubility of this compound at different pH values.

  • Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.[8]

  • Sample Preparation: Add an excess amount of this compound powder to separate vials containing each buffer.

  • Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Phase Separation: After equilibration, allow the suspensions to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection and Analysis: Carefully collect an aliquot of the supernatant from each vial, ensuring no solid particles are transferred. Filter the supernatant through a 0.22 µm syringe filter.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility (in mg/mL or µM) against the corresponding pH of the buffer to generate a pH-solubility profile.

Protocol 2: Preparation of this compound for In Vivo Studies

This protocol provides an example of a formulation for administering this compound in animal studies.

  • Initial Dissolution: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution. Sonication may be used to aid dissolution.[3]

  • Addition of Co-solvents: Sequentially add other co-solvents. For example, add PEG300 to the DMSO solution and mix thoroughly until the solution is clear.[3]

  • Addition of Surfactant: Add Tween 80 to the mixture and mix until a clear solution is obtained.[3]

  • Final Dilution: Add saline or another aqueous vehicle to the mixture to reach the final desired volume and concentration. Ensure to add the aqueous phase slowly while vortexing to prevent precipitation.[3]

  • Final Formulation Example: A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3] The final concentration should be validated to ensure no precipitation occurs.

Mechanism of Action and Experimental Workflow Diagrams

This compound's Mechanism of Action in Cardiomyocytes

This compound is a Class Ia antiarrhythmic agent. Its primary mechanism of action involves the blockade of ion channels in the cardiac cell membrane, which alters the cardiac action potential.[9][10]

Hydroquinidine_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_action_potential Cardiac Action Potential Na_channel Voltage-gated Na+ Channel (Nav1.5) Phase0 Phase 0 (Depolarization) Na_channel->Phase0 Reduces slope K_channel Delayed Rectifier K+ Channel (IKr/IKs) Phase3 Phase 3 (Repolarization) K_channel->Phase3 Prolongs This compound This compound This compound->Na_channel Blocks This compound->K_channel Blocks APD Action Potential Duration (APD) Phase3->APD Increases

Caption: this compound blocks Na+ and K+ channels in cardiomyocytes.

Troubleshooting Workflow for this compound Solubility Issues

This workflow provides a logical approach to diagnosing and resolving common solubility problems.

Solubility_Troubleshooting Start Start: Solubility Issue Observed CheckSolvent Check Solvent: - Correct solvent? - Anhydrous/High purity? Start->CheckSolvent UseAids Use Physical Aids: - Sonication - Gentle Warming CheckSolvent->UseAids Yes Failure Issue Persists: Consult further literature or consider formulation aids CheckSolvent->Failure No CheckConcentration Check Concentration: Is it above the known solubility limit? UseAids->CheckConcentration LowerConcentration Lower Final Concentration CheckConcentration->LowerConcentration Yes CheckpH Check pH (for aqueous solutions): Is the pH appropriate for a weak base? CheckConcentration->CheckpH No Success Success: Compound Dissolved LowerConcentration->Success AdjustpH Adjust to a more acidic pH CheckpH->AdjustpH No ConsiderSalt Consider Using Hydrochloride Salt Form CheckpH->ConsiderSalt Yes AdjustpH->Success AdjustpH->Failure ConsiderSalt->Success ConsiderSalt->Failure

Caption: A step-by-step guide for troubleshooting this compound solubility.

References

Technical Support Center: Optimizing Hydroquinidine Concentration for Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing hydroquinidine in electrophysiology experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in electrophysiology?

This compound is a Class Ia antiarrhythmic agent that primarily exerts its effects by blocking voltage-gated ion channels.[1] Its principal targets are the fast inward sodium channels (INa) and various potassium channels (IK).[2] Blockade of these channels leads to a decreased maximum rate of depolarization (Vmax) of the cardiac action potential, slowed conduction velocity, and prolonged action potential duration (APD).[1][3]

Q2: What is a typical concentration range for this compound in patch-clamp experiments?

The optimal concentration of this compound will vary depending on the specific ion channel and cell type being studied. However, based on available data for this compound and its close analog quinidine, a concentration range of 0.1 µM to 50 µM is a reasonable starting point for most applications.[3][4] It is crucial to perform a concentration-response curve to determine the IC50 for your specific experimental conditions.

Q3: How should I prepare a stock solution of this compound for my experiments?

For a 10 mM stock solution of this compound (MW: 326.43 g/mol ), dissolve 3.26 mg of this compound in 1 mL of a suitable solvent like DMSO.[5] It is recommended to prepare fresh stock solutions and dilute them to the final working concentration in the external solution on the day of the experiment to avoid precipitation and degradation. Always vortex the stock solution before making dilutions.

Q4: How can I minimize the risk of drug precipitation in my perfusion system?

To minimize precipitation, ensure that the final concentration of the solvent (e.g., DMSO) in your external solution is low, typically ≤0.1%. Prepare fresh dilutions of this compound from a stock solution for each experiment. If you observe precipitation, consider gently warming the solution or using a different solvent if compatible with your experimental setup.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Unstable baseline recording after this compound application. 1. Incomplete drug washout. 2. Drug precipitation in the perfusion lines. 3. This compound-induced changes in cell health.1. Prolong the washout period with drug-free external solution. 2. Flush the perfusion system thoroughly between experiments. 3. Monitor cell morphology and resting membrane potential. If cell health appears compromised, reduce the drug concentration or incubation time.
No observable effect of this compound on ion channel currents. 1. Incorrect drug concentration. 2. Degraded this compound stock solution. 3. The target ion channel is not sensitive to this compound.1. Verify the calculations for your dilutions. Perform a concentration-response curve. 2. Prepare a fresh stock solution of this compound. 3. Confirm from literature that your channel of interest is a known target of this compound or related Class Ia antiarrhythmics.
High variability in the measured block between cells. 1. Inconsistent drug application/perfusion speed. 2. Differences in cell health or expression levels of the target channel. 3. Temperature fluctuations during recording.1. Ensure a constant and consistent perfusion rate. 2. Select healthy cells with similar characteristics for recording. 3. Maintain a stable recording temperature, as ion channel kinetics and drug binding can be temperature-sensitive.
Unexpected changes in action potential morphology (e.g., early afterdepolarizations). 1. This compound can induce pro-arrhythmic effects, especially at higher concentrations or in combination with other factors.[3]1. Reduce the concentration of this compound. 2. Ensure the composition of your internal and external solutions (e.g., potassium concentration) is appropriate.

Quantitative Data: this compound & Analogs on Cardiac Ion Channels

The following tables summarize the inhibitory effects of this compound and its close analog, quinidine, on key cardiac ion channels. Note that IC50 values can vary based on experimental conditions.

Table 1: this compound Effects on Vmax

CompoundConcentration (µM)Vmax Depression (%)Cell TypeReference
This compound5054.6 ± 1.4Guinea pig ventricular cells[3]

Table 2: Quinidine IC50 Values for Key Cardiac Ion Channels

Ion ChannelCompoundIC50 (µM)Expression SystemReference
hERG (IKr)Quinidine0.8 ± 0.1Ltk- cells[4]
hERG (IKr)Quinidine3.00 ± 0.03Xenopus oocytes[4]
Nav1.5 (Peak)Quinidine28.9 ± 2.2HEK293 cells[6][7]
KCNQ1 (IKs)Quinidine19.4 ± 1.7-[2]

Experimental Protocols

Detailed Patch-Clamp Protocol for Assessing this compound Effects

This protocol outlines the whole-cell patch-clamp technique to study the effects of this compound on voltage-gated ion channels.

1. Cell Preparation:

  • Culture cells expressing the ion channel of interest (e.g., HEK293 cells stably expressing Nav1.5 or hERG).

  • Dissociate cells using a gentle enzymatic method (e.g., TrypLE) and resuspend in the external solution.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (for K+ currents, in mM): 120 K-gluconate, 20 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg. Adjust pH to 7.2 with KOH.[1]

  • Internal Solution (for Na+ currents, in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.

  • This compound Stock Solution: Prepare a 10 mM stock in DMSO.

3. Recording Procedure:

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration.

  • Hold the cell at a holding potential of -80 mV.

  • Apply a series of voltage steps to elicit the ionic current of interest. For example, for hERG currents, a depolarizing step to +20 mV followed by a repolarizing step to -50 mV can be used.

  • Perfuse the cell with the external solution containing the desired concentration of this compound.

  • After the drug effect has reached a steady state, repeat the voltage protocol.

  • To assess washout, perfuse the cell with the drug-free external solution and repeat the voltage protocol.

Visualizations

Hydroquinidine_Mechanism cluster_cell Cardiomyocyte cluster_channels Ion Channels cluster_effects Electrophysiological Effects This compound This compound Na_Channel Na+ Channel (Nav1.5) This compound->Na_Channel Blocks K_Channel K+ Channel (e.g., hERG) This compound->K_Channel Blocks Vmax Decreased Vmax Na_Channel->Vmax Leads to APD Prolonged APD K_Channel->APD Leads to

Caption: Mechanism of action of this compound on cardiac ion channels.

Experimental_Workflow Start Start Cell_Prep Cell Preparation Start->Cell_Prep Solution_Prep Solution Preparation (External, Internal, this compound) Start->Solution_Prep Patch_Pipette Pull & Fill Patch Pipette Cell_Prep->Patch_Pipette Solution_Prep->Patch_Pipette Whole_Cell Establish Whole-Cell Configuration Patch_Pipette->Whole_Cell Baseline_Record Record Baseline Current Whole_Cell->Baseline_Record Drug_Application Apply this compound Baseline_Record->Drug_Application Steady_State_Record Record Steady-State Current Drug_Application->Steady_State_Record Washout Washout with Control Solution Steady_State_Record->Washout Washout_Record Record Washout Current Washout->Washout_Record Data_Analysis Data Analysis (e.g., IC50 determination) Washout_Record->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for patch-clamp analysis.

References

Technical Support Center: Minimizing Hydroquinidine Degradation in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydroquinidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound in experimental solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.

Troubleshooting Guides

This section provides systematic approaches to identify and resolve common issues related to this compound degradation.

Issue 1: Rapid Loss of this compound Potency in Aqueous Solutions

If you observe a significant decrease in the expected concentration or activity of your this compound solution over a short period, it is likely due to chemical degradation. Follow these steps to diagnose and mitigate the issue.

Troubleshooting Workflow for this compound Degradation

start Start: Observed Potency Loss check_ph 1. Check pH of Solution start->check_ph ph_issue Is pH outside optimal range (4-6)? check_ph->ph_issue adjust_ph Action: Adjust pH to 4-6 using appropriate buffers (e.g., citrate, acetate). ph_issue->adjust_ph Yes check_light 2. Assess Light Exposure ph_issue->check_light No adjust_ph->check_light light_issue Is the solution exposed to direct light (UV or ambient)? check_light->light_issue protect_light Action: Protect from light. Use amber vials or cover with aluminum foil. light_issue->protect_light Yes check_temp 3. Evaluate Storage Temperature light_issue->check_temp No protect_light->check_temp temp_issue Is the solution stored at room temperature or higher? check_temp->temp_issue control_temp Action: Store at 2-8°C for short-term or -20°C for long-term storage. temp_issue->control_temp Yes check_oxidation 4. Consider Oxidation temp_issue->check_oxidation No control_temp->check_oxidation oxidation_issue Is the solution prepared with non-degassed solvents or exposed to air? check_oxidation->oxidation_issue prevent_oxidation Action: Use degassed solvents. Purge headspace with an inert gas (e.g., nitrogen). oxidation_issue->prevent_oxidation Yes end End: Stable Solution oxidation_issue->end No prevent_oxidation->end

Caption: Troubleshooting workflow for this compound potency loss.

Issue 2: Precipitation of this compound in Physiological Buffers

Precipitation of this compound upon addition to physiological buffers (e.g., PBS, pH 7.4) is a common challenge due to its lower solubility at neutral pH.

Troubleshooting Workflow for this compound Precipitation

start Start: Precipitation Observed check_concentration 1. Verify Final Concentration start->check_concentration concentration_issue Is the final concentration exceeding solubility at the buffer's pH? check_concentration->concentration_issue lower_concentration Action: Lower the final working concentration. concentration_issue->lower_concentration Yes check_dilution 2. Review Dilution Method concentration_issue->check_dilution No lower_concentration->check_dilution dilution_issue Was the stock solution added too quickly? check_dilution->dilution_issue improve_dilution Action: Add stock solution dropwise while vortexing the buffer. dilution_issue->improve_dilution Yes consider_cosolvent 3. Evaluate Cosolvent System dilution_issue->consider_cosolvent No improve_dilution->consider_cosolvent cosolvent_issue Is the percentage of organic solvent in the final solution too low? consider_cosolvent->cosolvent_issue adjust_cosolvent Action: Increase the cosolvent percentage (e.g., DMSO, ethanol), ensuring cell compatibility. cosolvent_issue->adjust_cosolvent Yes end End: Clear Solution cosolvent_issue->end No adjust_cosolvent->end

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in solution?

A1: The main factors contributing to this compound degradation are:

  • pH: this compound is susceptible to hydrolysis, especially under strongly acidic or alkaline conditions. The optimal pH for stability is generally in the acidic range of 4 to 6.

  • Light: Exposure to ultraviolet (UV) and visible light can induce photodegradation.

  • Temperature: Elevated temperatures accelerate the rate of all degradation pathways, including hydrolysis and oxidation.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation of the molecule.

Q2: What are the recommended storage conditions for this compound solutions?

A2: To minimize degradation, this compound solutions should be stored under the following conditions:

  • Short-term (up to 1 week): Store at 2-8°C.

  • Long-term: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect from light.

Q3: How can I prepare a stable aqueous solution of this compound for my experiments?

A3: Due to its poor aqueous solubility, a stock solution of this compound should first be prepared in an organic solvent.

  • Stock Solution: Dissolve this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).

  • Working Solution: The aqueous working solution should be prepared fresh for each experiment by diluting the stock solution into the desired aqueous buffer. Add the stock solution dropwise to the buffer while vortexing to prevent precipitation. The final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid affecting the experimental system.

Q4: What are the known degradation products of this compound?

A4: While specific degradation product analysis for this compound is not extensively published, based on its structural similarity to quinidine, the following degradation products can be anticipated:

  • Hydrolysis Products: Cleavage of the ester linkage can occur under hydrolytic conditions.

  • Oxidation Products: Oxidation can lead to the formation of N-oxides and hydroxylated derivatives. One known metabolite of this compound is hydroxy-3S-hydroquinidine (OH-HQ).[1]

  • Photodegradation Products: Light exposure can lead to complex rearrangements and the formation of various photoproducts.

Q5: Which analytical techniques are suitable for monitoring this compound stability?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for quantifying this compound and its degradation products.[2] Key features of a suitable HPLC method include:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation.

  • Detection: UV detection is commonly used, with the detection wavelength set at the maximum absorbance of this compound.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly effective for the identification and characterization of unknown degradation products.

Data Presentation

The following tables summarize key stability and solubility data for this compound.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility
DMSO~65 mg/mL[3]
EthanolSparingly soluble
Dimethylformamide (DMF)Soluble
WaterInsoluble

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationLight Protection
Solid Powder-20°CLong-termNot specified, but recommended
Stock Solution (in organic solvent)-20°C to -80°CUp to 6 monthsRequired
Aqueous Working Solution2-8°CPrepare fresh dailyRequired

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

Experimental Workflow for Forced Degradation Study

start Start: Prepare this compound Solution (e.g., 1 mg/mL) stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2, RT) stress_conditions->oxidation thermal Thermal Degradation (e.g., 60°C, solid & solution) stress_conditions->thermal photolytic Photolytic Degradation (ICH Q1B guidelines) stress_conditions->photolytic sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) acid->sampling base->sampling oxidation->sampling thermal->sampling photolytic->sampling analysis Analyze by Stability-Indicating HPLC-UV/MS sampling->analysis end End: Determine Degradation Profile and Products analysis->end

Caption: Workflow for a forced degradation study of this compound.

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., methanol:water, 1:1).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Place a sample of the stock solution and a sample of solid this compound powder in an oven at 60°C.

  • Photolytic Degradation: Expose a sample of the stock solution to light according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples using a validated stability-indicating HPLC-UV/MS method to determine the percentage of this compound remaining and to identify any degradation products.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing hydroquinidine in in vivo experiments. The information is designed to help anticipate and manage potential side effects, ensuring the integrity of your research and the welfare of your animal subjects.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects of this compound observed in animal models?

A1: Based on preclinical data, the most frequently observed side effects of this compound and its parent compound, quinidine, in animal models are cardiovascular, gastrointestinal, and central nervous system (CNS) effects. Cardiovascular effects include QT interval prolongation, proarrhythmia, and hypotension.[1][2][3] Gastrointestinal side effects commonly include diarrhea and anorexia.[4] CNS effects can manifest as sedation, and at higher doses, tremors or convulsions may occur.[5]

Q2: How does this compound exert its therapeutic and adverse effects?

A2: this compound is a Class Ia antiarrhythmic agent. Its primary mechanism of action involves the blockade of voltage-gated sodium and potassium channels in cardiomyocytes.[6][7] By blocking the fast inward sodium current, it slows the depolarization of the cardiac action potential. Blockade of potassium currents prolongs the repolarization phase, leading to an increased QT interval on an electrocardiogram (ECG).[6] These actions are responsible for its antiarrhythmic properties but also contribute to its proarrhythmic potential.[8] Additionally, this compound has been shown to induce apoptosis and affect cell cycle pathways, which may contribute to other systemic effects.[9][10][11][12]

Q3: Are there established dose-response relationships for this compound's side effects in common animal models?

A3: While comprehensive dose-response data for all side effects across multiple species is not fully available in the public domain, studies on this compound and quinidine provide some insights into dose-dependent cardiovascular effects. Higher doses are generally associated with a greater prolongation of the QT interval and an increased incidence of proarrhythmic events.[1][3] Establishing a clear dose-response for all potential adverse effects in your specific model is a critical component of initial dose-ranging studies.[13][14][15]

Troubleshooting Guides

Cardiovascular Side Effects

Issue: QT Prolongation and Proarrhythmia

  • Scenario: You observe a significant prolongation of the QT interval on the ECG of your animal model after this compound administration, and in some cases, the development of ventricular arrhythmias.

  • Troubleshooting Steps:

    • Confirm the Finding: Ensure your ECG recordings are accurate and that the QT interval is corrected for heart rate (QTc) using a species-appropriate formula.

    • Dose Adjustment: Consider reducing the dose of this compound in subsequent experiments to determine a concentration that provides the desired therapeutic effect with an acceptable level of QT prolongation.

    • Electrolyte Monitoring: Ensure that serum potassium and magnesium levels are within the normal range for your animal model, as hypokalemia and hypomagnesemia can exacerbate quinidine-induced QT prolongation.[16]

    • Concomitant Medications: Avoid co-administration of other drugs known to prolong the QT interval.[8]

    • Continuous Monitoring: For high-risk studies, consider continuous ECG monitoring via telemetry to promptly detect any arrhythmic events.

Issue: Hypotension

  • Scenario: Your animal model exhibits a significant drop in blood pressure after this compound administration.

  • Troubleshooting Steps:

    • Monitor Vital Signs: Continuously monitor blood pressure, heart rate, and respiratory rate.

    • Fluid Support: In cases of significant hypotension, intravenous or subcutaneous fluid therapy with isotonic crystalloids (e.g., 0.9% saline) can help restore intravascular volume.[17]

    • Dose and Infusion Rate: If administering this compound intravenously, consider reducing the infusion rate or the total dose. Bolus injections of quinidine have been associated with a rapid drop in blood pressure.[2]

    • Vasopressor Support (with caution): In severe, life-threatening cases and under veterinary guidance, vasopressor agents may be considered. However, their proarrhythmic potential must be carefully weighed.

Gastrointestinal Side Effects

Issue: Diarrhea

  • Scenario: Animals treated with this compound develop loose or watery stools.

  • Troubleshooting Steps:

    • Supportive Care: Ensure animals have free access to drinking water to prevent dehydration. Provide a highly palatable and easily digestible diet.

    • Fluid and Electrolyte Balance: For severe diarrhea, subcutaneous or intravenous fluid therapy may be necessary to correct dehydration and electrolyte imbalances.

    • Antidiarrheal Agents: The use of antidiarrheal medications should be approached with caution and under veterinary consultation, as they may mask more severe underlying issues.

    • Dose Evaluation: Assess if the incidence and severity of diarrhea are dose-dependent and consider dose reduction if the therapeutic window allows.

Central Nervous System (CNS) Side Effects

Issue: Seizures or Tremors

  • Scenario: An animal exhibits tremors, ataxia, or convulsions following this compound administration.

  • Troubleshooting Steps:

    • Ensure Animal Safety: Place the animal in a padded cage to prevent injury during a seizure.

    • Veterinary Consultation: Immediately consult with the institutional veterinarian.

    • Anticonvulsant Therapy: For status epilepticus, benzodiazepines (e.g., diazepam) are generally considered first-line treatment.[18] Dosing should be determined by a veterinarian.[19] Phenobarbital may be used for refractory cases.[18]

    • Supportive Care: Monitor respiratory function and provide supplemental oxygen if necessary. Maintain hydration with fluid therapy.[19]

    • Dose Re-evaluation: This is a sign of significant toxicity. The dose of this compound should be re-evaluated and likely reduced in future experiments.

Data Presentation

Table 1: Quantitative Cardiovascular Effects of this compound and Quinidine in Canine Models

DrugDosePacing Cycle Length (ms)Change in QT Interval (ms)Incidence of Ventricular ArrhythmiasReference
3-hydroxy-hydroquinidine Low Dose (5 mg/kg bolus + 25 µg/kg/min infusion)1000 (60 bpm)+28 ± 221/8 dogs[1]
High Dose (10 mg/kg bolus + 50 µg/kg/min infusion)1000 (60 bpm)+50 ± 223/8 dogs[1]
Quinidine Low Dose (5 mg/kg bolus + 25 µg/kg/min infusion)1000 (60 bpm)+39 ± 184/8 dogs[1]
High Dose (10 mg/kg bolus + 50 µg/kg/min infusion)1000 (60 bpm)+51 ± 297/8 dogs[1]
Quinidine Infusion to achieve serum concentration of 18 ± 9 µMNot specifiedProlonged repolarization3/12 dogs showed antiarrhythmic efficacy[20]

Experimental Protocols

Protocol for ECG Monitoring in Rodents
  • Animal Preparation: Anesthetize the rodent using an appropriate anesthetic agent (e.g., isoflurane). Place the animal in a supine position on a heated platform to maintain body temperature.

  • Electrode Placement: Place subcutaneous needle electrodes or non-invasive limb clamps in a standard Lead II configuration (Right forelimb, Left forelimb, Left hindlimb).

  • Data Acquisition: Connect the electrodes to an ECG amplifier and a data acquisition system. Allow the signal to stabilize before recording.

  • Baseline Recording: Record a stable baseline ECG for at least 5-10 minutes before administering this compound.

  • Post-Dose Monitoring: After this compound administration, continuously record the ECG or at predefined time points to assess changes in heart rate, PR interval, QRS duration, and QT interval.

  • Data Analysis: Analyze the recorded ECG data to calculate the heart rate corrected QT interval (QTc) using a formula appropriate for the species (e.g., Bazett's or Fridericia's formula, though species-specific formulas are preferred if available).

Protocol for Management of Severe Diarrhea
  • Initial Assessment: Upon observing severe diarrhea, immediately weigh the animal and assess for signs of dehydration (e.g., skin tenting, sunken eyes, lethargy).

  • Fluid Therapy:

    • For mild to moderate dehydration, administer warmed, sterile isotonic fluids (e.g., 0.9% saline or Lactated Ringer's solution) subcutaneously. A general starting volume is 10-20 mL/kg, administered one to three times daily as needed.

    • For severe dehydration, intravenous fluid administration is preferred under veterinary guidance.

  • Nutritional Support: Provide a highly palatable and easily digestible diet to encourage food intake. If the animal is anorexic, consider providing nutritional support via gavage with a liquid diet, as directed by a veterinarian.

  • Monitoring: Monitor the animal's body weight, fecal consistency, and clinical signs of dehydration daily. Adjust fluid therapy as needed.

  • Dose Adjustment: In subsequent experiments, consider a dose reduction of this compound to mitigate this side effect.

Visualizations

Hydroquinidine_Cardiac_Mechanism cluster_cardiomyocyte Cardiomyocyte cluster_effects Electrophysiological Effects cluster_outcomes Clinical Outcomes This compound This compound Na_Channel Voltage-gated Na+ Channel This compound->Na_Channel Blocks K_Channel Delayed Rectifier K+ Channel (IKr) This compound->K_Channel Blocks Action_Potential Action Potential Na_Channel->Action_Potential Phase 0 Depolarization K_Channel->Action_Potential Phase 3 Repolarization Decreased_Conduction Decreased Conduction Velocity Action_Potential->Decreased_Conduction Slower Upstroke Prolonged_APD Prolonged Action Potential Duration Action_Potential->Prolonged_APD Delayed Repolarization Therapeutic Antiarrhythmic Effect Decreased_Conduction->Therapeutic Prolonged_QT Prolonged QT Interval Prolonged_APD->Prolonged_QT Prolonged_APD->Therapeutic Adverse Proarrhythmic Effect (Torsades de Pointes) Prolonged_QT->Adverse

Caption: Mechanism of this compound's cardiac effects.

Apoptosis_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Cell_Cycle Cell Cycle Progression (e.g., CDK1, MCMs) This compound->Cell_Cycle Downregulates Survival_Genes Cell Survival Genes This compound->Survival_Genes Downregulates Apoptosis_Genes Pro-Apoptotic Genes This compound->Apoptosis_Genes Upregulates Apoptosis Apoptosis Cell_Cycle->Apoptosis Inhibition of cell division Survival_Genes->Apoptosis Reduced survival signals Apoptosis_Genes->Apoptosis Activation of cell death pathway

Caption: this compound's effect on apoptosis signaling.

Troubleshooting_Workflow Start Adverse Event Observed (e.g., Arrhythmia, Hypotension, Diarrhea) Assess Assess Severity & Monitor Vital Signs Start->Assess Supportive_Care Provide Supportive Care (e.g., Fluids, Nutritional Support) Assess->Supportive_Care Mild to Moderate Vet_Consult Consult Veterinarian Assess->Vet_Consult Severe Dose_Adjust Re-evaluate and Adjust Dose for Future Experiments Supportive_Care->Dose_Adjust Vet_Consult->Supportive_Care Continue_Monitoring Continue Close Monitoring Dose_Adjust->Continue_Monitoring

References

Technical Support Center: Optimizing Hydroquinidine-Catalyzed Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydroquinidine-catalyzed synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the active catalytic species, and do I need to pretreat my this compound catalyst?

A1: For many asymmetric reactions, the active catalyst is the this compound free base. Commercially available this compound is often in the form of a hydrochloride salt. This salt is more stable for storage but may require conversion to the free base before use. The free base can be generated by a simple acid-base extraction.[1]

Q2: How should I store my this compound catalyst to prevent degradation?

A2: this compound and its derivatives can be sensitive to light and oxidation. They should be stored in well-sealed, light-resistant containers in a cool, dry place. Any noticeable darkening of the catalyst may indicate degradation.[2] It is recommended to use freshly prepared solutions or store them for short periods under an inert atmosphere.[2]

Q3: My reaction is giving a low yield. What are the most common general causes?

A3: Low yields in this compound-catalyzed reactions can often be attributed to several key factors: catalyst deactivation, suboptimal reaction conditions (such as temperature, solvent, and reaction time), the presence of impurities (especially water), and issues with starting material quality.[3][4][5] A systematic investigation of these factors is the best approach to identify and resolve the issue.

Q4: I suspect my catalyst has been deactivated. What are the common causes and can it be regenerated?

A4: Catalyst deactivation can occur through poisoning by impurities (e.g., strong acids or bases), thermal degradation from excessive heat, or fouling by non-volatile byproducts.[6] In many instances, particularly for deactivation by poisoning or fouling, the catalyst can be regenerated. A common method involves an aqueous wash with a dilute basic solution to remove acidic impurities.[6]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your this compound-catalyzed synthesis.

Issue 1: Low Reaction Yield

A low yield is one of the most common challenges. The following guide will help you systematically troubleshoot this issue.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_catalyst 1. Verify Catalyst Activity & Purity start->check_catalyst check_reagents 2. Assess Reagent & Solvent Quality check_catalyst->check_reagents Catalyst OK catalyst_action Use fresh catalyst or regenerate existing catalyst. check_catalyst->catalyst_action optimize_conditions 3. Optimize Reaction Conditions check_reagents->optimize_conditions Reagents Pure reagents_action Purify starting materials. Use anhydrous solvents. Add molecular sieves. check_reagents->reagents_action investigate_workup 4. Review Purification & Workup optimize_conditions->investigate_workup Conditions Optimized conditions_action Screen solvents. Optimize temperature. Adjust catalyst loading. optimize_conditions->conditions_action solution Improved Yield investigate_workup->solution Workup Efficient workup_action Optimize extraction and chromatography procedures. investigate_workup->workup_action PoorEeTroubleshooting start Poor Enantioselectivity (ee) optimize_temp 1. Optimize Temperature start->optimize_temp screen_solvent 2. Screen Solvents optimize_temp->screen_solvent No Improvement temp_action Lower the reaction temperature (e.g., 0 °C, -20 °C). optimize_temp->temp_action adjust_concentration 3. Adjust Concentration screen_solvent->adjust_concentration No Improvement solvent_action Screen a range of solvents with varying polarities. screen_solvent->solvent_action check_catalyst 4. Verify Catalyst Quality adjust_concentration->check_catalyst No Improvement concentration_action Run the reaction at a lower concentration. adjust_concentration->concentration_action solution Improved Enantioselectivity check_catalyst->solution Issue Resolved catalyst_action Use a fresh batch of catalyst. check_catalyst->catalyst_action CatalyticCycle catalyst This compound Catalyst (Free Base) intermediate Chiral Transition State (Dual Activation) catalyst->intermediate + Substrate 1 substrate1 Substrate 1 (e.g., Nucleophile) substrate2 Substrate 2 (e.g., Electrophile) substrate2->intermediate + Substrate 2 product Chiral Product product->catalyst Releases Catalyst intermediate->product Forms

References

Technical Support Center: Addressing Hydroquinidine Interference in Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting fluorescence-based assays. This resource is designed for researchers, scientists, and drug development professionals who are encountering potential interference from the compound hydroquinidine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

A: this compound is a structural analog of quinidine, used as an antiarrhythmic agent.[1] Like its parent compound, this compound is intrinsically fluorescent.[2] Its molecular structure contains a quinoline ring system, which is a fluorophore—a chemical group that can absorb light at one wavelength and emit it at a longer wavelength. This property, known as autofluorescence, is a primary source of interference in fluorescence-based assays, as its signal can be mistakenly detected along with the signal from your intended fluorescent probe, leading to artificially high readings or false positives.[3][4]

Q2: What are the spectral properties of this compound?

A: this compound and its derivatives exhibit fluorescence with a blue hue when dissolved in dilute sulfuric acid.[2] Generally, quinoline derivatives like quinine (a stereoisomer of quinidine) absorb UV light around 350 nm and emit fluorescence peaking at approximately 460 nm.[5] While specific spectral data can vary with solvent and pH, the potential for overlap with blue-emitting fluorophores like DAPI is high.

The following table summarizes the spectral properties of this compound's parent compound (quinine, which has a nearly identical UV absorption and fluorescence profile) and compares them with common fluorophores to illustrate potential overlap.

Table 1: Spectral Properties of Quinine/Hydroquinidine vs. Common Fluorophores

Compound/DyeExcitation Max (nm)Emission Max (nm)Common ApplicationsPotential for Interference
Quinine/Hydroquinidine ~350~460Drug CompoundHigh with blue dyes
DAPI[6]358461DNA/Nuclei StainingVery High
Hoechst 33342[7]350461DNA/Nuclei StainingVery High
Alexa Fluor 488[7]493519Immunofluorescence, Protein LabelingLow to Moderate
FITC (Fluorescein)[6]490525Immunofluorescence, Flow CytometryLow to Moderate
Cy3[7]550570Nucleic Acid/Protein LabelingVery Low
Cy5[7]650670Western Blotting, DNA SequencingVery Low
Q3: How can I determine if this compound is causing interference in my specific assay?

A: The most direct method is to run a "compound-only" control. This involves preparing wells that contain this compound at the same concentrations used in your experiment, in the same assay buffer, but without your fluorescent reporter probe or other biological components. If you measure a significant signal from these wells at your assay's detection wavelengths, it confirms that this compound is autofluorescent under your experimental conditions.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, label="Fig. 1: Troubleshooting Workflow", labelloc=b, labeljust=c]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} end

Fig. 1: Troubleshooting workflow for this compound interference.

Q4: My signal is lower in the presence of this compound. What could be the cause?

A: If your signal is decreasing, this compound may be acting as a fluorescence quencher . Quenching is a process where a substance reduces the fluorescence intensity of a reporter dye.[8] This can happen if the absorption spectrum of the quencher (this compound) overlaps with the emission spectrum of your fluorophore, or through other mechanisms. To investigate this, measure the fluorescence of your reporter dye with and without this compound. A significant and immediate drop in signal upon adding this compound suggests quenching.[9]

Q5: What are the primary strategies to mitigate interference from this compound?

A: There are three main strategies to address interference:

  • Correction: Measure the interfering signal from this compound in control wells and subtract this background value from your experimental wells.[3]

  • Avoidance: Switch to a fluorescent probe with excitation and emission wavelengths that do not overlap with those of this compound. Red-shifted dyes (like Cy5) are excellent candidates, as compound autofluorescence is less common at longer wavelengths.[10]

  • Orthogonal Validation: Use an entirely different detection method, such as a luminescence or absorbance-based assay, to confirm your results.[4] This helps verify that the observed biological effect is real and not an artifact of the detection technology.

Troubleshooting Guides & Experimental Protocols

Protocol 1: Determining the Spectral Profile of this compound

This protocol allows you to measure the specific excitation and emission spectra of this compound in your assay buffer to understand the potential for spectral overlap.

Materials:

  • Spectrofluorometer with scanning capabilities

  • Quartz cuvette or appropriate microplate

  • This compound stock solution

  • Your specific assay buffer

Methodology:

  • Sample Preparation: Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.

  • Emission Scan:

    • Set the spectrofluorometer to an excitation wavelength of 350 nm.

    • Scan the emission wavelengths from 400 nm to 700 nm.

    • Record the wavelength that shows the maximum fluorescence intensity. This is the Emission Maximum (Em_max).

  • Excitation Scan:

    • Set the spectrofluorometer's emission wavelength to the Em_max value you just determined.

    • Scan the excitation wavelengths from 280 nm to 420 nm.

    • Record the wavelength that produces the maximum signal. This is the Excitation Maximum (Ex_max).

  • Analysis: Compare the obtained Ex_max and Em_max of this compound with the spectral properties of your assay fluorophore to visualize the degree of overlap.

dot graph { graph [fontname="Arial", fontsize=12, label="Fig. 2: Spectral Overlap Principle", labelloc=b, labeljust=c]; node [shape=box, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#202124"];

} end

Fig. 2: Overlap of emission spectra leads to interference.

Protocol 2: Correcting for Interference via Background Subtraction

This protocol describes how to set up your experiment to measure and subtract the autofluorescence of this compound.

Methodology:

  • Plate Setup: Design your microplate to include three sets of wells:

    • Experimental Wells: Contain cells/enzyme, your fluorescent probe, and this compound.

    • Compound Control Wells: Contain cells/enzyme and this compound, but NO fluorescent probe.

    • Assay Control Wells: Contain cells/enzyme and the fluorescent probe, but NO this compound.

  • Measurement: After incubation, read the fluorescence of the entire plate using your assay's excitation/emission filter set.

  • Data Analysis:

    • Calculate the average fluorescence from the "Compound Control Wells." This is your background signal.

    • For each "Experimental Well," subtract the background signal to get the corrected fluorescence value.

    • Corrected Signal = (Signal_Experimental) - (Average Signal_Compound_Control)

Table 2: Sample Data Correction

Well TypeThis compound (µM)Fluorescent ProbeRaw Fluorescence (RFU)Corrected Fluorescence (RFU)
Assay Control0+15,00015,000
Compound Control50-3,000N/A
Experimental50+12,5009,500

Calculation: 12,500 (Experimental) - 3,000 (Compound Control) = 9,500

By following these guidelines and protocols, researchers can effectively identify, characterize, and mitigate interference caused by this compound, leading to more accurate and reliable data in fluorescence-based assays.

References

Technical Support Center: Managing QT Interval Prolongation with Hydroquinidine in Research Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals utilizing hydroquinidine in studies where QT interval prolongation is a key consideration.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound prolongs the QT interval?

A1: this compound, a Class Ia antiarrhythmic agent, prolongs the QT interval primarily by blocking cardiac ion channels.[1][2] It inhibits the fast inward sodium channels (INa), which slows the initial rapid depolarization of the cardiac action potential.[1][2] Additionally, and crucially for QT prolongation, it blocks the delayed rectifier potassium currents (IKr and IKs).[1] This blockade slows the repolarization phase (Phase 3) of the cardiac action potential, leading to an extended action potential duration, which manifests as a prolonged QT interval on an electrocardiogram (ECG).[1]

Q2: Is the QT prolongation effect of this compound dose-dependent?

A2: Yes, the prolongation of the QTc interval by this compound is correlated with its plasma concentration, indicating a dose-dependent effect.[3] Studies in healthy volunteers have shown that increases in heart rate, QRS duration, and QTc interval are significantly correlated to this compound plasma levels.[3] Therefore, higher doses are expected to lead to more significant QT prolongation.

Q3: What are the typical therapeutic plasma concentrations of this compound, and should they be monitored?

A3: While a definitive therapeutic range is not universally established and can depend on the indication, some clinical trials have aimed for specific plasma concentrations. For instance, one study protocol for Brugada syndrome patients aimed for a this compound concentration between 3 and 6 µmol/L.[4] Therapeutic drug monitoring (TDM) is recommended for many antiarrhythmic agents to ensure efficacy while avoiding toxicity.[5][6] Given the correlation between plasma levels and QTc prolongation, monitoring plasma concentrations can be a valuable tool in managing the risk of excessive QT prolongation.[3]

Q4: What are the most common adverse effects of this compound reported in clinical studies, aside from QT prolongation?

A4: The most frequently reported side effects are gastrointestinal.[4][7][8] In a long-term study of patients with Brugada syndrome, 18.3% experienced gastrointestinal intolerance, including symptoms like nausea, vomiting, and diarrhea.[4][7] These side effects are a common reason for treatment discontinuation.[4]

Troubleshooting Guides

Issue 1: Significant QTc Prolongation Observed After Initiating this compound

Symptoms:

  • The subject's QTc interval exceeds 500 ms on a follow-up ECG.[2][9][10]

  • The subject's QTc interval has increased by more than 60 ms from the baseline measurement.[9][10]

Possible Causes:

  • High Dose or High Plasma Concentration: The administered dose may be too high for the individual's metabolism and clearance capacity.[3]

  • Drug-Drug Interactions: Concomitant administration of other drugs that prolong the QT interval (pharmacodynamic interaction) or inhibit the metabolism of this compound (pharmacokinetic interaction) can potentiate its effect.[11]

  • Electrolyte Imbalance: Low levels of serum potassium (hypokalemia) or magnesium (hypomagnesemia) can exacerbate QT prolongation.[1][12]

  • Individual Susceptibility: Factors such as female gender, underlying cardiac conditions, or genetic predisposition (e.g., congenital long QT syndrome) increase the risk.[1][13]

Resolution Protocol:

  • Verify the Finding: Repeat the ECG measurement to confirm the QTc prolongation.

  • Assess Clinical Status: Immediately assess the subject for symptoms of arrhythmia, such as palpitations, syncope, or dizziness.

  • Review Concomitant Medications: Conduct a thorough review of all other medications the subject is taking, including over-the-counter drugs, for potential QT-prolonging effects or interactions.

  • Check Electrolytes: Draw blood to urgently assess serum potassium and magnesium levels. Correct any abnormalities promptly, aiming for the high end of the normal range.[1]

  • Consider Dose Reduction or Discontinuation: Based on the severity of the prolongation and the clinical context, a dose reduction or temporary/permanent discontinuation of this compound may be necessary.[9][10] Discontinuation should be strongly considered if QTc is >500 ms or has increased by >60 ms from baseline.[9][10]

  • Increase Monitoring: If the drug is continued at a lower dose, increase the frequency of ECG and electrolyte monitoring.

Issue 2: Subject Reports Gastrointestinal (GI) Distress

Symptoms:

  • Nausea, vomiting, diarrhea, or general abdominal discomfort after starting this compound.[7]

Possible Causes:

  • Direct Irritation: this compound can cause direct irritation to the gastrointestinal mucosa.

  • Dose-Related Effect: Higher doses may be associated with a greater incidence or severity of GI side effects.

Resolution Protocol:

  • Assess Severity: Determine the severity and impact of the symptoms on the subject's daily activities and ability to comply with the study protocol.

  • Administer with Food: If not already doing so, advise the subject to take this compound with meals to reduce gastric irritation.

  • Dose Titration: If symptoms persist, consider a "start low, go slow" dose escalation strategy. If the subject is already at the target dose, a temporary dose reduction may alleviate symptoms.[13]

  • Symptomatic Treatment: Consider appropriate symptomatic treatment (e.g., anti-emetics or anti-diarrheal agents), being careful to select medications that do not prolong the QT interval themselves.

  • Consider Formulation: If available, investigate if different formulations (e.g., delayed-action preparations) are better tolerated.[8]

  • Monitor for Dehydration and Electrolyte Loss: If vomiting or diarrhea is significant, monitor for signs of dehydration and check electrolyte levels, as this can independently increase cardiac risk.

Quantitative Data from Clinical Studies

The following tables summarize the quantitative effects of this compound on electrocardiographic parameters from various studies.

Table 1: Effect of this compound on QTc Interval in Patients with Brugada Syndrome

ParameterBaseline (Mean)On this compound (Mean)Absolute Changep-valueStudy PopulationDosageReference
QTc Interval369.5 ms434.8 ms+65.3 ms<0.000112 Patients300mg BD[9][14]
QTc Interval406 ms428 ms+22 ms0.00198 PatientsNot Specified[4][8]

Table 2: Effect of this compound on QTc Interval in Patients with Short QT Syndrome (SQTS)

ParameterBaseline (Mean ± SEM)On this compound (Mean ± SEM)Absolute Change (Mean ± SEM)p-valueStudy PopulationDosage (Mean ± SEM)Reference
QTc Interval331 ± 3 ms391 ± 5 ms+60 ± 6 ms<0.00117 Patients584 ± 53 mg/day[15][16]

Table 3: Effect of Single Oral Doses of Hydroxy-3(S)-dithis compound (a this compound derivative) in Healthy Volunteers

ParameterDoseEffectTime of EffectStudy PopulationReference
QRS Duration900 mgIncrease from 91 ± 7 ms to 108 ± 11 ms2 hours post-dose12 Healthy Volunteers[3]
QTc Interval900 mgProlonged by 14.4 ± 8.7%1 hour post-dose12 Healthy Volunteers[3]

Experimental Protocols

Protocol 1: ECG Monitoring for Subjects on this compound

Objective: To ensure subject safety by systematically monitoring for excessive QT interval prolongation.

Methodology:

  • Baseline Assessment:

    • Perform a 12-lead ECG prior to the first dose of this compound. This should be done in triplicate (three ECGs within a 5-10 minute window) to ensure a stable and accurate baseline QTc value.[14]

    • Record baseline serum electrolytes, specifically potassium and magnesium.[10]

    • Obtain a complete medical history, including all concomitant medications and any family history of sudden cardiac death or congenital long QT syndrome.[2]

  • Dose Titration and Steady-State Monitoring:

    • After initiation of this compound, repeat the 12-lead ECG at the time of expected peak plasma concentration (Tmax), which is approximately 0.5-2.5 hours for some formulations.[3]

    • Perform another ECG when the drug is expected to reach steady state (typically after 4-5 half-lives). The elimination half-life of a this compound derivative has been reported as ~13-15 hours.[3]

    • Repeat ECGs after any increase in dosage.[1][10]

  • Ongoing Monitoring:

    • For long-term studies, perform ECGs at regular intervals (e.g., monthly or as defined by the study protocol).

    • A 24-hour Holter monitor can be used for more comprehensive monitoring of arrhythmias and QT dynamics.[8][17]

  • Unscheduled Monitoring:

    • Perform an immediate ECG and electrolyte panel if a subject reports symptoms such as syncope, pre-syncope, palpitations, or seizures.

    • Perform an ECG if a new medication that could interact with this compound is started.

  • Data Analysis:

    • The QT interval should be corrected for heart rate using a standard formula, such as Bazett's (QTc = QT/√RR) or Fridericia's (QTc = QT/∛RR). Be consistent with the formula used throughout the study.

    • Measurements should be performed manually by trained readers, ideally blinded to treatment and time point, from Lead II or V5.[14]

Protocol 2: Management of this compound Administration and Plasma Concentration Monitoring

Objective: To safely administer this compound while correlating its plasma concentration with pharmacodynamic effects (QTc interval).

Methodology:

  • Initial Dosing:

    • Based on the study's objective, initiate this compound at a starting dose. In some studies with SQTS patients, a starting dose of 3 mg/kg/day was used and gradually increased.[16]

    • Administer the drug orally, typically in two divided doses (e.g., 300mg BD).[17]

  • Pharmacokinetic (PK) Sampling:

    • Time blood draws to coincide with ECG measurements.

    • To establish a concentration-response relationship, collect samples at pre-dose (trough), around the expected Tmax (peak), and at several other time points post-dose.[14]

    • For steady-state analysis, a trough sample before the morning dose is crucial.

  • Sample Handling and Analysis:

    • Collect blood in appropriate tubes (e.g., heparinized tubes for plasma).

    • Process samples (centrifuge to separate plasma) promptly and store frozen at -20°C or -80°C until analysis.

    • Analyze this compound plasma concentrations using a validated method such as liquid chromatography-mass spectrometry (LC-MS).[17]

  • Dose Adjustment:

    • Review PK and QTc data before escalating doses.

    • In one study protocol, the dose was adjusted to achieve a target plasma concentration of 3-6 µmol/L.[4] This approach allows for individualized dosing to balance efficacy and the risk of proarrhythmia.

Visualizations

Hydroquinidine_Mechanism cluster_AP Cardiac Action Potential cluster_Channels Ion Channels AP0 Phase 0 (Depolarization) AP1 Phase 1 AP0->AP1 AP2 Phase 2 (Plateau) AP1->AP2 AP3 Phase 3 (Repolarization) AP2->AP3 AP4 Phase 4 AP3->AP4 Result Prolonged Action Potential = Prolonged QT Interval AP3->Result Lengthens Na_Channel Fast Na+ Channel (INa) Na_Channel->AP0 Drives K_Channel Delayed Rectifier K+ Channels (IKr, IKs) K_Channel->AP3 Drives This compound This compound This compound->Na_Channel Blocks This compound->K_Channel Blocks

Caption: Mechanism of this compound-induced QT Prolongation.

QT_Management_Workflow Start Initiate this compound Study Protocol Baseline Perform Baseline Assessment - 12-Lead ECG ( triplicate) - Serum K+, Mg++ - Concomitant Meds Review Start->Baseline Dose Administer this compound (Start Low, Go Slow) Baseline->Dose Monitor On-Treatment Monitoring - ECG at Tmax & Steady State - Regular Interval ECGs - PK Blood Sampling Dose->Monitor Assess Assess QTc and Clinical Status Monitor->Assess Normal QTc Within Acceptable Limits (<500ms AND Δ <60ms) Assess->Normal No Prolonged QTc Prolonged (>500ms OR Δ >60ms) Assess->Prolonged Yes Continue Continue Study Protocol & Monitoring Normal->Continue Continue->Monitor End End of Monitoring Period Continue->End Study Completion Action IMMEDIATE ACTION 1. Re-confirm ECG 2. Check Electrolytes 3. Review Concomitant Meds 4. Consider Dose Reduction/ Discontinuation Prolonged->Action Action->Monitor If Dose is Reduced

References

Technical Support Center: Overcoming Hydroquinidine Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers encountering hydroquinidine resistance in their cell line experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify the causes of resistance and develop strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, now shows reduced responsiveness. What is the likely cause?

A1: The most probable cause is the development of acquired drug resistance. A primary mechanism for this is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and potentially other members of the ABC transporter family.[1][2][3] These transporters act as efflux pumps, actively removing this compound from the cell, which lowers its intracellular concentration and reduces its cytotoxic effects.[4][5][6]

Q2: How can I confirm if my this compound-resistant cell line is overexpressing P-glycoprotein (P-gp)?

A2: You can determine P-gp overexpression using several well-established methods:

  • Western Blotting: This technique allows you to quantify the amount of P-gp protein in your resistant cell line and compare it to the parental (sensitive) cell line.

  • Immunofluorescence: This method helps visualize the localization and expression level of P-gp on the cell membrane.

  • Rhodamine 123 Efflux Assay: P-gp actively transports the fluorescent dye Rhodamine 123 out of the cell. A lower intracellular accumulation of this dye in your resistant cells compared to the parental line is a strong indicator of increased P-gp activity.[7]

Q3: What are the primary strategies to overcome P-gp-mediated this compound resistance?

A3: A common and effective strategy is to co-administer this compound with a P-gp inhibitor.[1] These inhibitors can block the efflux pump, thereby increasing the intracellular concentration of this compound and restoring its efficacy. Verapamil is a well-known first-generation P-gp inhibitor that can be used in vitro for this purpose.[8]

Q4: Besides ABC transporter overexpression, what other mechanisms might contribute to this compound resistance?

A4: While ABC transporters are a major factor, other mechanisms could be involved:

  • Alterations in Ion Channel Expression or Function: Since this compound is an ion channel blocker, changes in the expression levels or mutations in the target ion channels could reduce its binding affinity and efficacy.[9][10][11]

  • Activation of Alternative Signaling Pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways that bypass the effects of the drug.[12][13][14][15] Pathways such as PI3K/Akt/mTOR and MAPK/ERK are often implicated in drug resistance.[13]

  • Evasion of Apoptosis: Resistant cells may have defects in their apoptotic machinery, making them less susceptible to drug-induced cell death.[9]

Q5: My this compound-resistant cells show diminished apoptosis compared to the sensitive parent line. What should I investigate?

A5: In this case, you should examine key apoptotic signaling pathways. Assess the expression and activation status of proteins involved in both the intrinsic (e.g., Bcl-2 family proteins, caspases-9 and -3) and extrinsic (e.g., Fas, caspases-8 and -3) apoptotic pathways. A shift in the balance of pro-apoptotic and anti-apoptotic proteins is a common feature of drug-resistant cells.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in a newly developed resistant cell line.
Possible Cause Troubleshooting Steps
Cell Line Instability The resistance phenotype may not be stable, especially in early passages. Regularly verify the expression of resistance markers (e.g., P-gp by Western blot). Consider re-cloning the resistant line to ensure a homogenous population.
Inconsistent Drug Concentration This compound may degrade or precipitate in the culture medium. Always prepare fresh drug solutions for each experiment. Confirm the solubility of this compound in your specific culture medium and consider using a different solvent if necessary, ensuring the final solvent concentration is non-toxic to the cells.
Variable Cell Seeding Density Inconsistent cell numbers at the start of the assay will lead to variable results.[16] Perform a cell titration experiment to determine the optimal seeding density for your cell line in the chosen assay format (e.g., 96-well plate). Use a consistent cell counting method.
"Edge Effects" in Microplates The outer wells of a microplate are prone to evaporation and temperature fluctuations, which can affect cell growth and drug efficacy.[16] To minimize this, fill the perimeter wells with sterile PBS or culture medium without cells and do not use them for experimental data points.
Problem 2: A combination of this compound and a P-gp inhibitor (e.g., verapamil) is not effective in reversing resistance.
Possible Cause Troubleshooting Steps
P-gp is Not the Primary Resistance Mechanism Other ABC transporters like MRP1 or ABCG2 may be responsible for this compound efflux.[17] Screen for the expression of other relevant ABC transporters using Western blotting or qPCR. If other transporters are overexpressed, test inhibitors specific to them.
Alternative Resistance Mechanisms are Dominant The resistance may be due to target modification or activation of alternative signaling pathways.[12][13] Sequence the putative ion channel target in the resistant cell line to check for mutations. Use pathway analysis tools (e.g., phospho-protein arrays) to identify activated pro-survival pathways.
Suboptimal Inhibitor Concentration The concentration of the P-gp inhibitor may be too low to effectively block the efflux pump. Perform a dose-response experiment with the P-gp inhibitor in combination with a fixed concentration of this compound to determine the optimal inhibitor concentration.

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cell Line

This protocol describes a method for generating a this compound-resistant cell line by continuous exposure to escalating drug concentrations.[18][19][20]

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • Cell culture flasks and plates

  • Hemocytometer or automated cell counter

  • Cryopreservation medium

Methodology:

  • Determine the initial IC50 of this compound: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the concentration of this compound that inhibits 50% of cell growth in the parental cell line.

  • Initial Drug Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20.

  • Monitor and Passage Cells: Culture the cells until they reach approximately 80% confluency. At this point, passage the cells into a new flask with fresh medium containing the same concentration of this compound.

  • Gradual Dose Escalation: Once the cells have adapted and are growing at a normal rate in the presence of the current this compound concentration, increase the drug concentration by a factor of 1.5 to 2.

  • Repeat Dose Escalation: Repeat step 4, gradually increasing the this compound concentration over several months.

  • Cryopreserve at Intervals: At each stage of increased resistance, cryopreserve a batch of cells. This creates a valuable resource for studying the evolution of resistance.

  • Characterize the Resistant Line: Once a desired level of resistance is achieved (e.g., a 10-fold or higher increase in IC50), perform a full characterization of the resistant cell line, including a new IC50 determination and assessment of resistance markers.

Protocol 2: Rhodamine 123 Efflux Assay to Assess P-gp Function

This protocol measures the activity of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123.[7][21]

Materials:

  • Parental and this compound-resistant cell lines

  • Rhodamine 123 stock solution

  • P-gp inhibitor (e.g., Verapamil) as a positive control

  • Phenol red-free culture medium

  • Flow cytometer or fluorescence plate reader

  • 96-well black, clear-bottom plates

Methodology:

  • Cell Seeding: Seed both parental and resistant cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Drug/Inhibitor Treatment: Pre-incubate the cells with your test compound or a positive control P-gp inhibitor (e.g., 50 µM Verapamil) for 1 hour at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to all wells at a final concentration of 5 µM and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: Add ice-cold PBS to each well and immediately measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader (excitation ~485 nm, emission ~525 nm).

  • Data Analysis: Compare the fluorescence intensity between the parental and resistant cell lines. A lower fluorescence in the resistant line indicates increased efflux. The ability of an inhibitor to increase fluorescence in the resistant line confirms P-gp-mediated efflux.

Visualizations

Workflow for Developing and Characterizing this compound Resistance cluster_0 Phase 1: Resistance Development cluster_1 Phase 2: Mechanism Investigation cluster_2 Phase 3: Overcoming Resistance start Parental Cell Line ic50 Determine IC50 of this compound start->ic50 expose Expose to escalating concentrations of this compound ic50->expose select Select for surviving cells expose->select expand Expand resistant population select->expand expand->expose Repeat resistant_line Stable this compound-Resistant Cell Line expand->resistant_line char Characterize Resistant Phenotype resistant_line->char western Western Blot for ABC Transporters (P-gp, MRP1, etc.) char->western efflux Rhodamine 123 Efflux Assay char->efflux pathway Signaling Pathway Analysis (e.g., PI3K/Akt) char->pathway strategy Develop Reversal Strategy western->strategy efflux->strategy pathway->strategy combo Combination Therapy (this compound + Inhibitor) strategy->combo alt_drug Test Alternative Drugs strategy->alt_drug

Caption: Workflow for developing and characterizing this compound resistance.

Potential Mechanisms of this compound Resistance cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms HQ This compound (HQ) target Ion Channel Target HQ->target inhibition apoptosis Apoptosis target->apoptosis induces efflux_pump ABC Transporter (e.g., P-gp) efflux_pump->HQ efflux survival_pathway Pro-survival Signaling (e.g., PI3K/Akt) survival_pathway->apoptosis inhibits mech1 Increased Efflux: Upregulation of ABC Transporters mech1->efflux_pump mech2 Target Alteration: Mutation or downregulation of ion channel mech2->target mech3 Pathway Activation: Activation of pro-survival pathways mech3->survival_pathway mech4 Apoptosis Evasion: Defects in apoptotic machinery mech4->apoptosis

References

Technical Support Center: Stabilization of Hydroquinidine for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stabilization of hydroquinidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound throughout long-term experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade in an experimental setting?

A1: this compound, a cinchona alkaloid, is susceptible to several degradation pathways. The primary factors include:

  • Oxidation: The quinoline and quinuclidine rings in this compound are susceptible to oxidation. Metabolic studies of the closely related quinidine have identified hydroxylated metabolites and N-oxides, suggesting that oxidation is a key degradation route.[1][2][3]

  • Photodegradation: Cinchona alkaloids, in general, are known to be photosensitive.[4] Exposure to light, particularly UV radiation, can lead to the formation of degradation products.[5]

  • Hydrolysis: While specific data on the hydrolysis of this compound is limited, many pharmaceutical compounds are susceptible to pH-dependent hydrolysis. It is crucial to maintain an appropriate pH to prevent acid or base-catalyzed degradation.

  • Temperature: Elevated temperatures can accelerate all degradation pathways.

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: Proper storage is critical for maintaining the integrity of this compound. The following conditions are recommended:

FormStorage TemperatureLight ProtectionAtmosphereDuration
Powder -20°CProtect from lightInert atmosphere recommendedUp to 3 years
In Solvent (e.g., DMSO) -80°CProtect from lightN/AUp to 1 year

Data compiled from multiple sources.

Q3: My this compound solution appears to have degraded. What are the potential degradation products I should be aware of?

A3: Based on studies of the closely related compound quinidine, the primary degradation products are likely to be oxidative metabolites. These may include:

  • 3-hydroxythis compound

  • This compound-N-oxide

  • O-desmethylthis compound

  • 2'-oxoquinidinone

It is important to note that the exact degradation products can vary depending on the specific stress conditions (e.g., pH, light, oxidizing agents).[1][3]

Q4: How can I prepare a stable aqueous solution of this compound for my long-term in vitro experiment?

A4: this compound has low aqueous solubility. To prepare a stable solution for long-term use, consider the following strategies:

  • Co-solvents: Use a mixture of a water-miscible organic solvent (like DMSO or ethanol) and an aqueous buffer. It is crucial to first dissolve the this compound in the organic solvent before adding the aqueous component.

  • pH control: Maintain the pH of the final solution within a stable range. While specific data for this compound is limited, for many compounds, a slightly acidic to neutral pH is often optimal.

  • Excipients: The use of solubilizing agents such as cyclodextrins may enhance aqueous solubility and stability.[6]

  • Fresh Preparation: Whenever possible, prepare solutions fresh before use. If long-term storage of a solution is unavoidable, it should be stored at -80°C and protected from light.

Troubleshooting Guides

Issue 1: Variability in experimental results over time.

This could be an indication of this compound degradation in your experimental medium.

Troubleshooting Workflow:

A Variability in results observed B Was the this compound solution freshly prepared? A->B C Prepare fresh solution before each experiment B->C No D Was the solution protected from light during the experiment? B->D Yes E Use amber-colored vials or cover with foil D->E No F Is the pH of the experimental medium controlled? D->F Yes G Buffer the medium to a stable pH F->G No H Perform a stability study of this compound in your specific medium F->H Yes I Consider using a stabilizing excipient H->I J Contact Technical Support for further assistance I->J

Caption: Troubleshooting workflow for experimental variability.

Issue 2: Precipitation of this compound in the aqueous experimental medium.

This is likely due to the low aqueous solubility of this compound.

Troubleshooting Steps:

  • Verify the final concentration: Ensure the final concentration of this compound in your aqueous medium does not exceed its solubility limit.

  • Optimize the co-solvent ratio: If using a co-solvent, you may need to increase the percentage of the organic solvent. However, be mindful of the potential effects of the solvent on your experimental system.

  • Utilize solubilizing agents: Consider incorporating a pharmaceutically acceptable solubilizing agent, such as a cyclodextrin, into your formulation.

  • pH adjustment: The solubility of this compound may be pH-dependent. Experiment with slight adjustments to the pH of your medium to see if solubility improves, ensuring the pH remains compatible with your experimental model.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is a general guideline for intentionally degrading this compound to identify potential degradation products and to develop a stability-indicating analytical method.[7][8][9][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 N NaOH.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 N HCl.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place the this compound powder in an oven at 105°C for 24 hours.

    • Prepare a 0.5 mg/mL solution of the heat-treated powder.

  • Photodegradation:

    • Expose a 0.5 mg/mL solution of this compound to a calibrated light source (e.g., xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, such as HPLC with UV or mass spectrometry detection, to identify and quantify the degradation products.

Forced Degradation Workflow:

cluster_0 This compound Sample cluster_1 Stress Conditions A Stock Solution (1 mg/mL) C Acid Hydrolysis (0.1N HCl, 60°C) A->C D Base Hydrolysis (0.1N NaOH, 60°C) A->D E Oxidation (3% H2O2, RT) A->E G Photodegradation (Light Exposure) A->G B Solid Powder F Thermal Degradation (105°C) B->F H Analysis (e.g., HPLC-UV/MS) C->H D->H E->H F->H G->H

Caption: Workflow for conducting forced degradation studies.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

This protocol outlines the steps to develop an HPLC method capable of separating this compound from its degradation products.[11][12]

1. Instrument and Columns:

  • HPLC system with a UV detector.

  • A C18 reversed-phase column is a good starting point.

2. Mobile Phase Selection:

  • Start with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

  • The gradient should range from a low to a high percentage of the organic modifier to ensure the elution of both polar degradation products and the less polar parent drug.

3. Detection Wavelength:

  • Determine the UV absorbance maxima of this compound (typically around 230-240 nm and 330-340 nm). Monitor at a wavelength that provides good sensitivity for both the parent drug and potential degradation products.

4. Method Optimization:

  • Inject the stressed samples from the forced degradation study.

  • Adjust the gradient, flow rate, and mobile phase composition to achieve adequate separation (resolution > 2) between this compound and all degradation peaks.

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

HPLC Method Development Logic:

A Select Column and Initial Mobile Phase B Inject Unstressed this compound Standard A->B C Optimize Retention Time and Peak Shape B->C D Inject Forced Degradation Samples C->D E Is there adequate separation of all peaks? D->E F Adjust Gradient and/or Mobile Phase Composition E->F No G Validate the Method (ICH Guidelines) E->G Yes F->D H Method Ready for Stability Studies G->H A This compound (Active) B Ion Channel Blockade (e.g., Na+, K+ channels) A->B D Degradation (Oxidation, Photolysis, Hydrolysis) A->D C Therapeutic Effect (e.g., Antiarrhythmic) B->C E Inactive/Less Active Degradation Products D->E F Loss of Therapeutic Effect E->F

References

Technical Support Center: Managing Hydroquinidine-Induced Gastrointestinal Side Effects in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the gastrointestinal (GI) side effects of hydroquininide in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Issue: Unexpectedly high incidence of diarrhea and weight loss in study animals.

Potential Cause Troubleshooting Step
High dose of hydroquinidine Review the dosage and consider a dose-reduction study to find a better-tolerated dose with acceptable therapeutic efficacy.
Animal model sensitivity Different animal strains or species may have varying sensitivities to this compound. Consider using a different, less sensitive model if appropriate for the study's objectives.
Dietary factors The standard diet of the animals could be exacerbating GI issues. Ensure the diet is consistent and well-tolerated.
Underlying health issues Screen animals for any pre-existing health conditions that might make them more susceptible to GI distress.

Issue: Inconsistent or variable GI side effects observed between animals.

Potential Cause Troubleshooting Step
Inaccurate dosing Ensure accurate and consistent administration of this compound to all animals.
Individual animal variation Account for biological variability by including a sufficient number of animals in each group to achieve statistical power.
Environmental stressors Minimize environmental stressors in the animal facility, as stress can impact gastrointestinal function.

Frequently Asked Questions (FAQs)

Q1: What are the common gastrointestinal side effects of this compound observed in animal studies?

A1: Based on clinical observations in humans and the known side effects of its parent compound, quinidine, the most common gastrointestinal side effects of this compound in animal studies are likely to be diarrhea, nausea, and vomiting.[1] Researchers should closely monitor animals for changes in stool consistency, food and water intake, and body weight.

Q2: Are there any established methods to reduce this compound-induced diarrhea in animal models?

Q3: Can loperamide be used to manage this compound-induced diarrhea in animal studies?

A3: Loperamide is a common antidiarrheal agent used in veterinary medicine.[2][3] However, extreme caution is advised when co-administering loperamide with this compound (or quinidine). Quinidine can inhibit the P-glycoprotein transporter, which is responsible for limiting loperamide's entry into the central nervous system. This interaction can lead to increased loperamide concentrations in the brain, potentially causing respiratory depression and other CNS side effects. Furthermore, both drugs can prolong the QT interval, increasing the risk of serious cardiac arrhythmias.[4] Therefore, if loperamide is considered, a thorough dose-finding study with careful cardiac monitoring is essential.

Q4: Is cholestyramine a potential option for managing these GI side effects?

A4: Cholestyramine, a bile acid sequestrant, has been reported to successfully control quinidine-induced diarrhea in human patients.[5] The proposed mechanism is the binding of bile acids that may be malabsorbed due to the effects of quinidine on the gut. While preclinical data for this specific application is lacking, it represents a plausible therapeutic strategy to investigate in animal models.

Q5: What is the potential role of probiotics and the gut microbiome in mitigating this compound's GI toxicity?

A5: The gut microbiome plays a crucial role in drug metabolism and gastrointestinal health.[6][7][8] Dysbiosis, an imbalance in the gut microbiota, can exacerbate drug-induced GI side effects. Probiotics have been shown to alleviate various gastrointestinal disorders.[9][10] Investigating the impact of this compound on the gut microbiome and the potential for probiotic supplementation to restore balance and reduce GI symptoms is a promising area of research.

Experimental Protocols

Protocol 1: General Procedure for Assessing Gastrointestinal Toxicity in a Rodent Model

  • Animal Model: Select an appropriate rodent model (e.g., Wistar or Sprague-Dawley rats).

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

  • Grouping: Randomly assign animals to control and treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Drug Administration: Administer this compound or vehicle orally via gavage daily for the duration of the study.

  • Monitoring:

    • Body Weight: Record body weight daily.

    • Stool Consistency: Observe and score stool consistency at least twice daily using a standardized scale (e.g., 0=normal, 1=soft, 2=very soft, 3=diarrhea).

    • Food and Water Intake: Measure daily food and water consumption.

    • Clinical Signs: Observe for any other signs of distress.

  • Data Analysis: Analyze the collected data using appropriate statistical methods to compare the treatment groups with the control group.

Protocol 2: Investigating the Efficacy of an Interventional Agent (e.g., Cholestyramine)

  • Animal Model and Acclimatization: As described in Protocol 1.

  • Grouping:

    • Group 1: Vehicle Control

    • Group 2: this compound

    • Group 3: this compound + Interventional Agent (e.g., Cholestyramine)

    • Group 4: Interventional Agent only

  • Drug Administration:

    • Administer the interventional agent at a predetermined time relative to this compound administration (e.g., 1 hour before).

    • Administer this compound or vehicle as described in Protocol 1.

  • Monitoring and Data Analysis: As described in Protocol 1.

Data Presentation

Table 1: Example of a Data Collection Table for Stool Consistency

Animal IDGroupDay 1 (AM)Day 1 (PM)Day 2 (AM)Day 2 (PM)...

Stool Score: 0=Normal, 1=Soft, 2=Very Soft, 3=Diarrhea

Table 2: Example of a Summary Table for Quantitative Data

GroupMean Body Weight Change (%)Mean Daily Food Intake (g)Mean Stool ScoreIncidence of Diarrhea (%)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
This compound + Intervention

Mandatory Visualizations

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_analysis Data Analysis acclimatization Animal Acclimatization grouping Random Group Assignment acclimatization->grouping This compound This compound Administration grouping->this compound intervention Intervention Administration (e.g., Cholestyramine) grouping->intervention daily_monitoring Daily Monitoring: - Body Weight - Stool Consistency - Food/Water Intake This compound->daily_monitoring intervention->daily_monitoring data_collection Data Collection daily_monitoring->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis results Results & Interpretation statistical_analysis->results

Caption: General experimental workflow for assessing interventions for this compound-induced GI side effects.

signaling_pathway cluster_this compound This compound Effect cluster_interventions Potential Interventions This compound This compound gi_tract Gastrointestinal Tract This compound->gi_tract Direct Irritation / Altered Motility diarrhea Diarrhea gi_tract->diarrhea cholestyramine Cholestyramine bile_acids Bile Acids cholestyramine->bile_acids Binds loperamide Loperamide motility Intestinal Motility loperamide->motility Reduces probiotics Probiotics microbiome Gut Microbiome probiotics->microbiome Modulates bile_acids->diarrhea motility->diarrhea microbiome->gi_tract Improves Gut Health

Caption: Hypothetical mechanisms of interventions for this compound-induced diarrhea.

References

Validation & Comparative

Validating Hydroquinidine's In Vitro Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro effects of hydroquinidine, a Class Ia antiarrhythmic agent, with other relevant drugs in its class. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to facilitate an objective evaluation of this compound's electrophysiological properties and its impact on cardiac ion channels. The data presented is curated from a range of in vitro studies utilizing various cell models, offering insights into its mechanism of action and comparative potency.

This compound, a derivative of quinidine, exerts its antiarrhythmic effects primarily by modulating cardiac ion channels, specifically sodium (Na+) and potassium (K+) channels.[1][2] By blocking the fast inward sodium channels, it reduces the rate of depolarization of the cardiac action potential, thereby decreasing excitability and conduction velocity.[1][2] Additionally, its blockade of potassium channels, particularly the delayed rectifier currents (IKr and IKs), prolongs the repolarization phase of the action potential.[1] This dual mechanism of action contributes to its efficacy in managing various cardiac arrhythmias.

Comparative Analysis of Ion Channel Inhibition

To provide a clear quantitative comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives on key cardiac ion channels. These values are critical indicators of a drug's potency. The data has been compiled from various in vitro studies employing the whole-cell patch-clamp technique in different cell expression systems.

Table 1: Inhibition of hERG (IKr) Potassium Channels

CompoundIC50 (µM)Cell ModelReference
This compound~3.0Xenopus oocytes[3]
Quinidine0.8 - 3.0Ltk⁻ cells, Xenopus oocytes[3]
Flecainide1.49HEK293 cells[2][4]
Propafenone0.44 - 0.80Rabbit ventricular myocytes, HEK293 cells[5]

Table 2: Inhibition of Nav1.5 (Peak INa) Sodium Channels

CompoundIC50 (µM)Cell ModelReference
This compound54.6 (% depression at 50µM)Guinea pig ventricular cells[6]
Quinidine28.9HEK293 cells[7][8]
Flecainide5.5 - 10.7HEK293 cells[7][8][9]
PropafenoneNot specified-

Table 3: Inhibition of Other Key Potassium Channels

CompoundIon ChannelIC50 (µM)Cell ModelReference
QuinidineKv1.5 (IKur)38.14Not specified[2]
QuinidineIto17.6Rat ventricular myocytes[10]
PropafenoneKv1.5 (IKur)4.4Ltk⁻ cells[11]
PropafenoneIto7.27Rabbit ventricular myocytes[5]

Experimental Methodologies

The data presented in this guide is predominantly derived from studies utilizing the whole-cell patch-clamp electrophysiology technique. This gold-standard method allows for the direct measurement of ion flow across the cell membrane, providing precise quantification of a drug's effect on specific ion channels.

Whole-Cell Patch-Clamp Protocol for Cardiac Ion Channels

1. Cell Preparation:

  • Cardiac cell lines (e.g., HEK293, CHO, tsA-201) stably or transiently expressing the ion channel of interest, or primary cardiomyocytes (e.g., guinea pig ventricular myocytes, rabbit Purkinje fibers), are cultured on glass coverslips.

2. Pipette Preparation:

  • Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

3. Recording Solutions:

  • External Solution (mM): Typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.

  • Internal Solution (mM): Typically contains KCl, MgCl2, HEPES, EGTA, and Mg-ATP, with the pH adjusted to 7.2. The specific composition can be adjusted to isolate the current of interest.

4. Gigaohm Seal Formation:

  • The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal ( >1 GΩ).

5. Whole-Cell Configuration:

  • A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

6. Voltage-Clamp Protocol:

  • The membrane potential is held at a specific holding potential (e.g., -80 mV).

  • A series of voltage steps are applied to elicit the ionic current of interest. The specific protocol varies depending on the ion channel being studied. For example, to measure hERG currents, a depolarizing pulse is followed by a repolarizing step to measure the characteristic tail current.

7. Data Acquisition and Analysis:

  • Currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.

  • To determine the IC50 value, baseline currents are recorded before the application of the drug. The drug is then perfused at increasing concentrations, and the steady-state block at each concentration is measured.

  • The percentage of current inhibition is plotted against the drug concentration, and the data is fitted with the Hill equation to determine the IC50.

Visualizing Cellular Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

hydroquinidine_mechanism cluster_membrane Cardiac Cell Membrane Na_Channel Fast Na+ Channel Reduced_Excitability Decreased Excitability & Conduction Velocity Na_Channel->Reduced_Excitability K_Channel Delayed Rectifier K+ Channel (hERG) Prolonged_Repolarization Prolonged Action Potential Duration K_Channel->Prolonged_Repolarization This compound This compound This compound->Na_Channel Blocks This compound->K_Channel Blocks

Mechanism of this compound Action

patch_clamp_workflow Cell_Culture 1. Cell Culture & Transfection Recording_Setup 3. Mount Cell & Approach with Pipette Cell_Culture->Recording_Setup Pipette_Prep 2. Pipette Fabrication Pipette_Prep->Recording_Setup Giga_Seal 4. Gigaohm Seal Formation Recording_Setup->Giga_Seal Whole_Cell 5. Establish Whole-Cell Mode Giga_Seal->Whole_Cell Data_Acquisition 6. Apply Voltage Protocol & Record Baseline Whole_Cell->Data_Acquisition Drug_Application 7. Perfuse with Drug Solution Data_Acquisition->Drug_Application Data_Analysis 8. Analyze Current Inhibition & Calculate IC50 Drug_Application->Data_Analysis

Whole-Cell Patch-Clamp Workflow

Conclusion

The in vitro data presented in this guide highlights this compound's role as a potent blocker of both sodium and potassium channels, consistent with its classification as a Class Ia antiarrhythmic agent. The comparative IC50 values demonstrate its efficacy relative to other drugs in its class, such as quinidine, flecainide, and propafenone. The detailed experimental protocol for the whole-cell patch-clamp technique provides a foundational methodology for researchers seeking to validate these findings or explore the effects of novel compounds on cardiac ion channels. This guide serves as a valuable resource for the objective assessment of this compound's in vitro properties, supporting further research and development in the field of cardiac electrophysiology.

References

A Comparative Analysis of the Electrophysiologic Profiles of Hydroquinidine and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the electrophysiologic effects of a parent drug versus its metabolites is crucial for predicting clinical efficacy and safety. This guide provides a detailed comparison of the electrophysiologic properties of hydroquinidine, a Class Ia antiarrhythmic agent, and its active metabolites, supported by experimental data.

This compound, a derivative of quinidine, exerts its antiarrhythmic effects primarily by modulating cardiac ion channels.[1][2] Its mechanism of action involves the blockade of both fast inward sodium (Na+) channels and delayed rectifier potassium (K+) channels.[1][3] This dual action leads to a decrease in the rate of cardiac cell depolarization, a prolongation of the action potential duration (APD), and an increase in the effective refractory period (ERP), thereby stabilizing the cardiac membrane and suppressing arrhythmias.[1][4]

The metabolic byproducts of this compound, particularly its hydroxylated metabolites, also exhibit significant electrophysiologic activity, contributing to both the therapeutic and potentially proarrhythmic effects of the parent drug.[4] The following sections detail the comparative electrophysiologic effects, the experimental methods used for their determination, and the underlying mechanisms of action.

Comparative Electrophysiologic Effects

The primary electrophysiologic effects of this compound and its metabolites have been investigated in vitro, with key differences observed in their potency and their impact on various phases of the cardiac action potential.

ParameterThis compound (HQ)3-hydroxy-hydroquinidine (OH-HQ)Quinidine (Q)3-hydroxy-quinidine (OH-Q)Dithis compoundQuinidine-N-oxideO-desmethylquinidine2'-oxoquinidinone
Vmax Depression (at 50 µM) 54.6 ± 1.4%32.3 ± 1.9%45.9 ± 1.6%26.7 ± 2.6%Significant at 10 µMNot significant at 10 µMSignificant at 10 µMSignificant at 10 µM
Action Potential Duration (APD90) Lengthening Observed at low concentrations and low frequencyConcentration-dependent increaseObserved at low concentrations and low frequencyConcentration-dependent increaseSignificant prolongationSignificant prolongationSignificant prolongationSignificant prolongation
Effective Refractory Period (ERP) Increase Observed at low concentrations and low frequencyConcentration-dependent increaseObserved at low concentrations and low frequencyConcentration-dependent increaseN/AN/AN/AN/A
Recovery Kinetics of Vmax FasterSlowerFasterSlowerSimilar to quinidineN/AN/AN/A
Induction of Early Afterdepolarizations (EADs) Higher incidenceLower incidenceHigher incidenceLower incidenceCan cause EADsN/ACan cause EADsN/A

Data for HQ and its metabolite are from studies on guinea pig ventricular cells.[4] Data for quinidine and its metabolites are from studies on canine Purkinje fibers.[5] N/A indicates data not available from the cited sources.

Experimental Protocols

The data presented above were primarily obtained using standard microelectrode techniques to record transmembrane action potentials from isolated cardiac preparations.

In Vitro Electrophysiology in Guinea Pig Ventricular Cells:

  • Tissue Preparation: Single ventricular cells were isolated from guinea pig hearts.

  • Recording Technique: Standard microelectrode techniques were employed to measure transmembrane action potentials.

  • Parameters Measured:

    • Maximum upstroke velocity of phase 0 (Vmax): An indicator of the fast sodium current.

    • Action Potential Duration at 90% repolarization (APD90): A measure of the total duration of the action potential.

    • Effective Refractory Period (ERP): The interval during which a new action potential cannot be initiated.

  • Drug Application: The effects of this compound and its hydroxylated metabolite were assessed at various concentrations and pacing frequencies.[4]

In Vitro Electrophysiology in Canine Purkinje Fibers:

  • Tissue Preparation: Purkinje fibers were isolated from canine hearts.

  • Recording Technique: Standard microelectrode techniques were used to record transmembrane action potentials.

  • Stimulation Protocol: The preparations were stimulated at basic cycle lengths (BCLs) ranging from 300 to 8000 msec.

  • Drug Application: Quinidine and its metabolites were superfused at a concentration of 10 µM for 1 hour.[5]

  • Parameters Measured: Vmax and APD90 were recorded at baseline and after drug application.[5]

Mechanism of Action and Signaling Pathways

The electrophysiologic effects of this compound and its metabolites stem from their interaction with cardiac ion channels. The primary mechanism is the blockade of sodium and potassium channels, which alters the flow of ions across the cell membrane during the cardiac action potential.

cluster_0 Cardiac Myocyte cluster_1 Pharmacological Intervention cluster_2 Electrophysiologic Effects AP Cardiac Action Potential Na_channel Fast Na+ Channel (Phase 0) AP->Na_channel Depolarization K_channel Delayed Rectifier K+ Channel (Phase 3) AP->K_channel Repolarization Vmax_dec Decreased Vmax (Slower Conduction) APD_pro Prolonged APD (Increased ERP) HQ This compound & Metabolites HQ->Na_channel Blockade HQ->K_channel Blockade Antiarrhythmic Antiarrhythmic Effect Vmax_dec->Antiarrhythmic APD_pro->Antiarrhythmic

Caption: Mechanism of action of this compound and its metabolites on cardiac ion channels.

The experimental workflow for assessing these electrophysiologic effects typically follows a standardized procedure in a laboratory setting.

start Start: Isolate Cardiac Tissue (e.g., Purkinje Fibers, Ventricular Myocytes) setup Mount Tissue in Organ Bath with Physiological Solution start->setup baseline Record Baseline Action Potentials (Microelectrode Technique) setup->baseline drug_app Superfuse with this compound or Metabolite Solution baseline->drug_app post_drug Record Action Potentials Post-Drug Application drug_app->post_drug analysis Analyze Electrophysiologic Parameters (Vmax, APD, ERP) post_drug->analysis comparison Compare Effects of Parent Drug and Metabolites analysis->comparison

Caption: Experimental workflow for in vitro electrophysiologic assessment.

Conclusion

The electrophysiologic effects of this compound are complex and are influenced by the activity of its metabolites. While both the parent drug and its metabolites contribute to the overall antiarrhythmic effect by blocking sodium and potassium channels, there are notable quantitative differences in their actions. The hydroxylated metabolites of this compound exhibit a less potent effect on Vmax depression but a more consistent and concentration-dependent prolongation of the action potential duration compared to the parent compound.[4] Furthermore, the slower recovery kinetics of Vmax with the metabolites suggest a different binding characteristic to the sodium channel.[4] These findings underscore the importance of considering the metabolic profile of this compound in drug development and clinical application, as the metabolites significantly contribute to its therapeutic and potentially arrhythmogenic profile.[4][5]

References

Hydroquinidine Demonstrates Efficacy in Brugada Syndrome, Yet Faces Challenges with Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical data reveals that hydroquinidine is effective in reducing the inducibility and recurrence of ventricular arrhythmias in patients with Brugada syndrome (BrS) compared to placebo. However, its clinical utility is hampered by a significant incidence of side effects, primarily gastrointestinal intolerance.

Brugada syndrome is an inherited cardiac channelopathy that increases the risk of sudden cardiac death due to ventricular arrhythmias. While implantable cardioverter-defibrillators (ICDs) are the primary therapy for preventing sudden cardiac death, they do not prevent the occurrence of these life-threatening arrhythmias.[1][2] this compound, a class IA antiarrhythmic drug, has been investigated as a pharmacological option to suppress these arrhythmias.[1]

Clinical Efficacy in Preventing Arrhythmic Events

A key study evaluating this compound's efficacy was the QUIDAM study, a prospective, multicenter, randomized, double-blind, crossover trial.[2] In this study, patients with Brugada syndrome and an implanted ICD were randomized to receive either this compound or a placebo for 18 months, followed by a crossover to the other treatment for another 18 months.[2][3] The results showed that no arrhythmic events were reported while patients were on this compound therapy.[2] In contrast, during the placebo phase, there was one appropriate ICD shock, one self-terminating ventricular fibrillation, and one inappropriate ICD shock.[2]

Other long-term observational studies support these findings. One study from the Piedmont Brugada Registry demonstrated that this compound was effective in reducing the recurrence of ventricular arrhythmias in patients with a history of these events (5.9% recurrence rate with this compound).[1] Furthermore, in patients who underwent an electrophysiology study (EPS), this compound significantly reduced the inducibility of ventricular arrhythmias in 91.9% of patients.[1] Another study showed that this compound prevented ventricular tachycardia/ventricular fibrillation (VT/VF) inducibility in 76% of asymptomatic patients with inducible arrhythmias and prevented recurrence in all patients who had previously experienced multiple ICD shocks.[4]

Study / CohortTreatment GroupNumber of PatientsPrimary OutcomeResultCitation
QUIDAM Study This compound50 (26 completed both phases)Arrhythmic Events0 events[2]
Placebo1 appropriate ICD shock, 1 self-terminating VF, 1 inappropriate ICD shock[2]
Piedmont Brugada Registry (Secondary Prevention of VAs) This compound17VA Recurrence5.9% recurrence rate[1]
Piedmont Brugada Registry (EPS Guided) This compound46Reduction of EPS Inducibility91.9% effective[1]
Hermida et al. (2004) (Asymptomatic, Inducible) This compound31Prevention of VT/VF Inducibility76% effective[4]
Hermida et al. (2004) (Multiple ICD Shocks) This compound4Prevention of VT/VF Recurrence100% effective[4]

Electrophysiological Effects and Mechanism of Action

This compound is a class IA antiarrhythmic drug that primarily acts by blocking the transient outward potassium current (Ito).[4][5] In Brugada syndrome, a gain of function in Ito is believed to be a key pathophysiological mechanism. By inhibiting this current, this compound helps to restore the electrical balance in the heart muscle, thereby reducing the likelihood of arrhythmias.[5] Studies have shown that this compound significantly increases the QTc interval and repolarization dispersion.[2]

cluster_0 Brugada Syndrome Pathophysiology cluster_1 This compound Mechanism of Action Increased Ito Current Increased Ito Current Action Potential Notch Action Potential Notch Increased Ito Current->Action Potential Notch leads to Transmural Voltage Gradient Transmural Voltage Gradient Action Potential Notch->Transmural Voltage Gradient creates Ventricular Arrhythmias Ventricular Arrhythmias Transmormal Voltage Gradient Transmormal Voltage Gradient Transmormal Voltage Gradient->Ventricular Arrhythmias promotes This compound This compound Blockade of Ito Current Blockade of Ito Current This compound->Blockade of Ito Current Reduced Action Potential Notch Reduced Action Potential Notch Blockade of Ito Current->Reduced Action Potential Notch results in Decreased Transmural Voltage Gradient Decreased Transmural Voltage Gradient Reduced Action Potential Notch->Decreased Transmural Voltage Gradient leading to Suppression of Arrhythmias Suppression of Arrhythmias Decreased Transmural Voltage Gradient->Suppression of Arrhythmias

Proposed mechanism of this compound in Brugada syndrome.

Experimental Protocols

The QUIDAM Study

The QUIDAM study was a prospective, multicenter, randomized, double-blind, placebo-controlled, crossover study.

  • Participants: 50 patients with Brugada syndrome who had an ICD implanted.[2]

  • Design: Patients were randomly assigned to receive either this compound or a placebo for an 18-month period. After a 7-day washout period, patients were crossed over to the other treatment for a subsequent 18-month period.[3][6]

  • Dosage: The dose of this compound was adjusted to achieve a blood concentration between 3 and 6 µmol/L.[6]

  • Primary Endpoint: The primary endpoint was the time to the first appropriate ICD shock for ventricular arrhythmia.[6]

  • Data Collection: Patient's defibrillator recordings were analyzed every 6 months and whenever a patient experienced an ICD shock.[6]

Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Group A Group A Randomization->Group A This compound Group B Group B Randomization->Group B Placebo Phase 1 (18 months) Phase 1 (18 months) Group A->Phase 1 (18 months) Group B->Phase 1 (18 months) Washout Washout Phase 1 (18 months)->Washout Washout (7 days) Washout (7 days) Phase 2 (18 months) Phase 2 (18 months) Follow-up Follow-up Phase 2 (18 months)->Follow-up Washout->Phase 2 (18 months) Crossover

QUIDAM study experimental workflow.

Side Effects and Treatment Discontinuation

Despite its efficacy, this compound is associated with a high rate of side effects. In the QUIDAM study, 68% of patients experienced side effects, predominantly gastrointestinal, leading to treatment discontinuation in 26% of participants.[2] Similarly, a study from the Piedmont Brugada Registry reported that 28.6% of patients experienced side effects, with gastrointestinal intolerance being the most common (18.3%), resulting in a 25% treatment discontinuation rate.[1]

Conclusion

References

A Comparative Guide to the Antiarrhythmic Efficacy of Hydroquinidine and Flecainide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiarrhythmic properties of hydroquinidine and flecainide, focusing on their mechanisms of action, electrophysiological effects, and clinical efficacy as reported in experimental and clinical studies.

Executive Summary

This compound, a Class Ia antiarrhythmic agent, and flecainide, a Class Ic agent, are both potent sodium channel blockers used in the management of cardiac arrhythmias. Their primary difference lies in their effects on cardiac repolarization. This compound prolongs the action potential duration through potassium channel blockade, while flecainide has minimal effect on repolarization. Clinical trial data, primarily from studies comparing flecainide to quinidine (a closely related compound to this compound), suggest that flecainide may be more effective in suppressing ventricular arrhythmias. For atrial fibrillation, their efficacy appears comparable, though flecainide may be better tolerated. The choice between these agents is often guided by the specific arrhythmia, underlying cardiac conditions, and the patient's tolerance to potential side effects.

Mechanism of Action

This compound: As a Class Ia antiarrhythmic, this compound primarily exerts its effect by blocking the fast inward sodium channels (INa) in cardiac cells.[1][2] This action decreases the rate of rise of phase 0 of the cardiac action potential, thereby slowing conduction velocity. Additionally, this compound blocks the delayed rectifier potassium currents (IKr and IKs), which leads to a prolongation of the repolarization phase (phase 3) of the action potential and an extended QT interval on an electrocardiogram (ECG).[3] This dual mechanism of sodium and potassium channel blockade contributes to its antiarrhythmic effects. This compound also possesses some anticholinergic properties.[3]

Flecainide: Flecainide is classified as a Class Ic antiarrhythmic agent, indicating its potent blockade of the fast inward sodium channels.[4] This significantly slows the upstroke of the cardiac action potential, leading to a marked decrease in conduction velocity in the atria, ventricles, and His-Purkinje system.[4] Unlike Class Ia agents, flecainide has minimal effect on the duration of the action potential and, consequently, the QT interval.[4] Flecainide also exhibits a "use-dependent" blockade, meaning its effect is more pronounced at faster heart rates.[4] Furthermore, it has been shown to inhibit ryanodine receptor 2 (RyR2), a protein involved in calcium release from the sarcoplasmic reticulum, which may contribute to its efficacy in certain types of ventricular arrhythmias.[5]

Electrophysiological Effects

The distinct mechanisms of this compound and flecainide translate into different electrophysiological profiles.

Electrophysiological ParameterThis compoundFlecainide
Sodium Channel Blockade ModeratePotent
Potassium Channel Blockade Yes (IKr, IKs)[3]Minimal
Action Potential Duration ProlongsNo significant change[4]
QT Interval Prolongs[3]No significant change[5]
Conduction Velocity DecreasesMarkedly decreases[4]
Refractory Period ProlongsMinimal change

Signalling Pathway Diagrams

hydroquinidine_mechanism cluster_membrane Cardiac Myocyte Membrane cluster_effects Electrophysiological Effects Na_channel Fast Na+ Channel (Nav1.5) Conduction_slow Decreased Conduction Velocity Na_channel->Conduction_slow Leads to K_channel Delayed Rectifier K+ Channels (IKr, IKs) AP_prolong Action Potential Prolongation K_channel->AP_prolong Leads to This compound This compound This compound->Na_channel Blocks This compound->K_channel Blocks Arrhythmia_suppression Arrhythmia Suppression AP_prolong->Arrhythmia_suppression Conduction_slow->Arrhythmia_suppression

Mechanism of Action of this compound.

flecainide_mechanism cluster_membrane Cardiac Myocyte Membrane & SR cluster_effects Electrophysiological Effects Na_channel Fast Na+ Channel (Nav1.5) Conduction_slow Markedly Decreased Conduction Velocity Na_channel->Conduction_slow Leads to RyR2 Ryanodine Receptor 2 (RyR2 on SR) Ca_release_inhibit Inhibition of Ca2+ Release RyR2->Ca_release_inhibit Leads to Flecainide Flecainide Flecainide->Na_channel Potently Blocks Flecainide->RyR2 Inhibits Arrhythmia_suppression Arrhythmia Suppression Conduction_slow->Arrhythmia_suppression Ca_release_inhibit->Arrhythmia_suppression

Mechanism of Action of Flecainide.

Clinical Efficacy: A Comparative Analysis

Direct head-to-head clinical trials comparing this compound and flecainide are limited. The following data is primarily derived from studies comparing flecainide with quinidine, a closely related Class Ia antiarrhythmic to this compound.

Atrial Fibrillation
StudyComparisonPatient PopulationKey Efficacy EndpointsResults
The Flecainide Multicenter Atrial Fibrillation Study Group (1996)[6]Flecainide vs. Quinidine239 patients with paroxysmal atrial fibrillation/flutterRecurrence of atrial fibrillationBoth drugs were equally effective in controlling recurrences. Fewer patients on flecainide discontinued due to adverse effects.
Suttorp et al. (1989)[1]Flecainide vs. Quinidine26 patients with paroxysmal atrial fibrillationAbolition of supraventricular tachycardiaFlecainide 100 mg b.i.d. led to total abolition in 46% of patients, compared to 16% for quinidine 500 mg b.i.d. (p < 0.05).
Crijns et al. (1988)[7]Flecainide vs. Quinidine60 patients for conversion of atrial fibrillationConversion to sinus rhythmOverall conversion rates were similar (67% for flecainide, 60% for quinidine). For recent-onset AF (<10 days), conversion was 86% for flecainide and 80% for quinidine.
Borgeat et al. (1986)[8]Flecainide vs. Quinidine19 patients with symptomatic paroxysmal atrial fibrillationComplete control of symptoms and reduction in recurrenceComplete control was achieved in 4 of 19 patients with flecainide and 2 of 11 with quinidine. Both reduced the total duration of recurrence.
Ventricular Arrhythmias
StudyComparisonPatient PopulationKey Efficacy EndpointsResults
The Flecainide-Quinidine Research Group (1983)[5]Flecainide vs. Quinidine280 patients with chronic premature ventricular complexes (PVCs)Suppression of PVCs, couplets, and ventricular tachycardia85% of flecainide patients had at least 80% suppression of PVCs, versus 57% of quinidine patients (p < 0.0001). 68% of flecainide patients had complete suppression of complex forms, versus 33% of quinidine patients (p < 0.0001).
Hodges et al. (1984)[9]Flecainide vs. QuinidineMulticenter trial in patients with ventricular arrhythmiasReduction in ventricular premature complexes, couplets, and ventricular tachycardiaFlecainide was more effective than quinidine (p < 0.0001).
Kjekshus et al. (1983)[10]Flecainide vs. Quinidine19 patients with chronic stable ventricular ectopic depolarizationsSuppression of total ventricular ectopic depolarizationsMean suppression was 95% for flecainide and 56% for quinidine (p < 0.05).

Experimental Protocols

Detailed experimental protocols for the cited studies are extensive and are best reviewed in the full-text publications. The following provides a generalized workflow for a comparative antiarrhythmic clinical trial, based on the methodologies suggested in the reviewed literature.

clinical_trial_workflow cluster_screening Patient Screening & Enrollment cluster_treatment_A Treatment Arm A (e.g., this compound) cluster_treatment_B Treatment Arm B (e.g., Flecainide) cluster_followup Follow-up & Assessment Patient_Population Define Patient Population (e.g., Paroxysmal AF, Frequent PVCs) Inclusion_Criteria Inclusion Criteria (e.g., Arrhythmia Frequency, Age) Patient_Population->Inclusion_Criteria Exclusion_Criteria Exclusion Criteria (e.g., Structural Heart Disease, Renal Failure) Inclusion_Criteria->Exclusion_Criteria Randomization Randomization Exclusion_Criteria->Randomization Dose_Titration_A Dose Titration Phase Randomization->Dose_Titration_A Dose_Titration_B Dose Titration Phase Randomization->Dose_Titration_B Maintenance_Phase_A Maintenance Phase Dose_Titration_A->Maintenance_Phase_A Holter_Monitoring 24-hour Holter Monitoring Maintenance_Phase_A->Holter_Monitoring ECG 12-lead ECG Maintenance_Phase_A->ECG Symptom_Diary Symptom Diary Maintenance_Phase_A->Symptom_Diary Adverse_Events Adverse Event Monitoring Maintenance_Phase_A->Adverse_Events Maintenance_Phase_B Maintenance Phase Dose_Titration_B->Maintenance_Phase_B Maintenance_Phase_B->Holter_Monitoring Maintenance_Phase_B->ECG Maintenance_Phase_B->Symptom_Diary Maintenance_Phase_B->Adverse_Events Endpoint_Analysis Primary & Secondary Endpoint Analysis Holter_Monitoring->Endpoint_Analysis ECG->Endpoint_Analysis Symptom_Diary->Endpoint_Analysis Adverse_Events->Endpoint_Analysis

Generalized Clinical Trial Workflow.

Conclusion

Both this compound and flecainide are effective antiarrhythmic agents with distinct electrophysiological profiles. The available clinical evidence, largely through comparative studies of flecainide and quinidine, suggests that flecainide may have superior efficacy in the suppression of ventricular arrhythmias. For atrial fibrillation, their effectiveness appears to be more comparable, with a potential tolerability advantage for flecainide. The choice of agent should be individualized based on the type of arrhythmia, the presence of structural heart disease, and the patient's overall clinical profile. Further head-to-head trials of this compound and flecainide are warranted to provide a more definitive comparison.

References

Validating Hydroquinidine's Impact on Ventricular Repolarization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of hydroquinidine's effects on ventricular repolarization with alternative antiarrhythmic agents. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and visual representations of key concepts.

Electrophysiological Effects on Ventricular Repolarization

This compound, a Class Ia antiarrhythmic agent, primarily exerts its effects by modulating cardiac ion channels. Its principal mechanism involves the blockade of both the fast inward sodium channels (INa) and the delayed rectifier potassium currents (IKr and IKs). This dual action leads to a decreased rate of depolarization and a prolongation of the repolarization phase of the cardiac action potential, respectively. The prolongation of ventricular repolarization is visibly manifested as an extended QT interval on an electrocardiogram (ECG).

Comparative Data: this compound vs. Alternatives

The following tables summarize quantitative data from preclinical and clinical studies, comparing the electrophysiological effects of this compound with its parent compound, quinidine, and other antiarrhythmic drugs.

Table 1: Preclinical Comparison of this compound, Quinidine, and Their Metabolites on Ventricular Action Potential Parameters

CompoundConcentration (µM)Vmax Depression (%)APD90 LengtheningIncidence of Early Afterdepolarizations (EADs)
This compound (HQ) 5054.6 ± 1.4Observed only at low concentration and low frequencyHigher than metabolites
Quinidine (Q) 5045.9 ± 1.6Observed only at low concentration and low frequencyHigher than metabolites
OH-Hydroquinidine (OH-HQ) 5032.3 ± 1.9Concentration-dependent increaseLower than parent drug
OH-Quinidine (OH-Q) 5026.7 ± 2.6Concentration-dependent increaseLower than parent drug
Data extracted from studies on guinea pig ventricular cells and rabbit Purkinje fibers.[1]

Table 2: Clinical Comparison of this compound and Quinidine on Ventricular Tachycardia (VT) Induction

DrugDaily DosePrevention of Pacing-Induced VT
This compound 600 mg35% of patients
Quinidine 1100 mg28% of patients (in this direct comparison)
Data from a randomized, crossover trial in 14 patients with a history of myocardial infarction or dilated cardiomyopathy.[2]

Table 3: Clinical Comparison of this compound vs. Placebo in Brugada Syndrome

ParameterThis compoundPlacebop-value
Mean QTc Interval (ms) 433 ± 37409 ± 320.027
Tpeak-Tend Interval (ms) 108 ± 2789 ± 15<0.0001
Arrhythmic Events 03 (1 appropriate ICD shock, 1 self-terminating VF, 1 inappropriate ICD shock)Not reported
Data from the QUIDAM study, a prospective, multicenter, randomized, double-blind crossover study in 50 patients with Brugada syndrome.[3]

Table 4: Clinical Efficacy of Long-Term this compound in Short QT Syndrome (SQTS)

ParameterBefore this compoundOn this compoundp-value
Mean QTc Interval (ms) 331 ± 3391 ± 5<0.001
Mean QTc Prolongation (ms) -60 ± 6<0.001
Rate of Life-Threatening Arrhythmic Events (LAE) 40%0%0.03
Annual Rate of LAE in Cardiac Arrest Survivors 12%0%0.028
Data from a cohort study of 17 patients with SQTS treated with a mean dose of 584 ± 53 mg/day of this compound for 6 ± 1 years.[4]

Experimental Protocols

In Vitro Electrophysiological Studies

Objective: To characterize the effects of this compound and its comparators on cardiac action potentials.

Methodology:

  • Tissue Preparation: Ventricular myocytes are isolated from animal hearts (e.g., guinea pig, rabbit) using enzymatic digestion. Alternatively, Purkinje fibers are dissected from the ventricles.

  • Recording Technique: Standard microelectrode techniques are employed to record transmembrane action potentials. A glass microelectrode filled with KCl is inserted into a single cell.

  • Experimental Solution: The tissue is superfused with a Tyrode's solution, a buffered salt solution that mimics the composition of extracellular fluid. The concentration of ions like potassium can be modified to investigate drug effects under specific conditions (e.g., low K+ to provoke arrhythmias).

  • Drug Administration: The drug of interest (this compound, quinidine, etc.) is added to the superfusion solution at various concentrations.

  • Pacing Protocol: The tissue is stimulated at different cycle lengths (frequencies) to assess the rate-dependent effects of the drug.

  • Data Analysis: Key action potential parameters are measured, including:

    • Vmax: Maximum upstroke velocity of phase 0, reflecting the sodium channel function.

    • Action Potential Duration (APD): Measured at 90% of repolarization (APD90), indicating the duration of the repolarization phase.

    • Effective Refractory Period (ERP): The minimum interval at which a second stimulus can elicit a propagating action potential.

    • Early Afterdepolarizations (EADs): Abnormal depolarizations during the repolarization phase, which can trigger arrhythmias.

Clinical Electrophysiological Studies

Objective: To assess the antiarrhythmic efficacy of this compound in patients.

Methodology:

  • Patient Selection: Patients with a history of ventricular arrhythmias or those with inherited arrhythmia syndromes (e.g., Brugada syndrome, SQTS) are enrolled.

  • Baseline Study: An initial electrophysiological study is performed in the absence of antiarrhythmic drugs. This involves introducing catheters with electrodes into the heart to record intracardiac electrical signals and to pace the heart.

  • Programmed Electrical Stimulation (PES): A standardized protocol of electrical stimuli is delivered to the ventricle to assess the inducibility of ventricular tachycardia (VT).

  • Drug Administration: Patients are treated with this compound (or a comparator/placebo) for a specified period.

  • Follow-up Study: The electrophysiological study with PES is repeated to determine if the drug has suppressed the inducibility of VT.

  • ECG Monitoring: 12-lead ECGs are recorded at baseline and during treatment to measure changes in the QT interval and other parameters.

  • Long-term Follow-up: Patients are monitored for the recurrence of spontaneous arrhythmias through clinical visits and, if applicable, data from implanted cardioverter-defibrillators (ICDs).

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound's Action

cluster_membrane Cardiomyocyte Membrane Na_channel Fast Na+ Channel (INa) Depolarization Phase 0 Depolarization (Reduced Vmax) Na_channel->Depolarization Affects K_channel Delayed Rectifier K+ Channels (IKr, IKs) Repolarization Phase 3 Repolarization (Prolonged APD) K_channel->Repolarization Affects This compound This compound This compound->Na_channel Blocks This compound->K_channel Blocks QT_Interval QT Interval Prolongation on ECG Repolarization->QT_Interval Leads to

Caption: Mechanism of this compound on Cardiac Ion Channels.

Experimental Workflow for In Vitro Validation

start Start: Isolate Ventricular Myocytes or Purkinje Fibers setup Mount Tissue in Chamber with Tyrode's Solution start->setup baseline Record Baseline Action Potentials (Varying Pacing Frequencies) setup->baseline drug_admin Superfuse with this compound (or Comparator Drug) baseline->drug_admin post_drug Record Post-Drug Action Potentials (Varying Pacing Frequencies) drug_admin->post_drug analysis Analyze Data: - Vmax - APD90 - ERP - EADs post_drug->analysis end End: Determine Electrophysiological Effects analysis->end

Caption: In Vitro Validation Workflow for this compound.

Clinical Application and Comparative Efficacy

cluster_syndromes Channelopathies cluster_alternatives Alternative Therapies HQ This compound SQTS Short QT Syndrome (SQTS) HQ->SQTS Effective Treatment Brugada Brugada Syndrome (BrS) HQ->Brugada Adjunctive Therapy Quinidine Quinidine HQ->Quinidine Similar Mechanism, Potentially Higher Efficacy ICD Implantable Cardioverter- Defibrillator (ICD) HQ->ICD Used in Conjunction Effect_SQTS Prolongs QTc Reduces Life-Threatening Arrhythmic Events SQTS->Effect_SQTS Effect_Brugada Prolongs QTc Reduces Inducibility of VT Brugada->Effect_Brugada

Caption: Clinical Use of this compound vs. Alternatives.

References

A Comparative Analysis of Hydroquinidine and Amiodarone on Cardiac Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of two prominent antiarrhythmic drugs, hydroquinidine and amiodarone, focusing on their distinct effects on cardiac ion channels. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively evaluate the electrophysiological profiles of these agents.

Introduction to this compound and Amiodarone

This compound and amiodarone are antiarrhythmic drugs used to manage irregular heartbeats.[1][2] They are categorized under the Vaughan Williams classification system, which groups drugs based on their primary mechanism of action on the cardiac action potential.[3][4][5] this compound, a derivative of quinidine, is a classic Class Ia antiarrhythmic agent.[1][2][6] Its primary mechanism involves blocking fast sodium channels, though it also affects potassium channels.[1][2]

Amiodarone is a more complex agent, primarily classified as a Class III drug due to its significant effect on potassium channels, which prolongs the cardiac action potential.[3][6][7] However, it exhibits properties of all four Vaughan Williams classes, including sodium and calcium channel blockade, as well as non-competitive anti-adrenergic effects, making it a broad-spectrum antiarrhythmic.[3][6][8][9] This multifaceted action contributes to its high efficacy but also to a complex side-effect profile.[10][11]

Comparative Effects on Cardiac Ion Channel Currents

The differential effects of this compound and amiodarone on various cardiac ion channels underpin their distinct clinical applications and proarrhythmic potentials. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the potency of these drugs on specific ion channels. The data, primarily derived from whole-cell patch-clamp experiments on expressed channels in cell lines like HEK293 or isolated cardiomyocytes, are summarized below.

Note: Data for this compound is often supplemented with data from its parent compound, quinidine, due to their similar mechanisms.

Ion ChannelCurrentThis compound / Quinidine (IC50)Amiodarone (IC50)Test System
Sodium Channel Peak INa (Nav1.5)28.9 ± 2.2 µM[12]178.1 ± 17.2 µM (tonic block)[13][14]HEK293 Cells
Late INa (Nav1.5)Not Available3.0 ± 0.9 µM[13][14]HEK293 Cells
Activated StateNot Available3.6 µM[15][16]Rat Cardiac Myocytes
Potassium Channels hERG (IKr)0.8 µM[17]0.8 ± 0.1 µM[13][14] 9.8 µM[18] 47.0 ± 5.0 nM[19]HEK293 Cells Xenopus Oocytes HEK293 Cells
KATPNot Available2.3 µM[20] 0.24 µM[14]Rat Ventricular Myocytes MIN6 Cells
IKAS (SK2)Not Available2.67 ± 0.25 µM[21]HEK293 Cells
IK1Not AvailableCauses block at 5-20 µM[22]Guinea Pig Ventricular Myocytes
Calcium Channel L-type (ICa,L)Not Available0.27 µM (Ki)[14]Rat/Rabbit Myocardial Membranes

Signaling Pathways and Experimental Workflow

The interaction of these drugs with cardiac ion channels directly modulates the cardiac action potential, the fundamental electrical event governing heart muscle contraction.

Comparative Drug Action on Cardiac Ion Channels cluster_this compound This compound (Class Ia) cluster_amiodarone Amiodarone (Multi-Class) cluster_channels HQ_Na Fast Na+ Channels (Nav1.5) Phase 0 Depolarization HQ_K K+ Channels (hERG, IKr) Phase 3 Repolarization Na_Channel Sodium Channel HQ_Na:f0->Na_Channel Strong Block K_Channel Potassium Channel HQ_K:f0->K_Channel Moderate Block AM_K K+ Channels (hERG, IKr) Phase 3 Repolarization AM_Na Na+ Channels (Nav1.5) Phase 0 Depolarization AM_K:f0->K_Channel Strong Block (Primary Action) AM_Ca L-type Ca2+ Channels Phase 2 Plateau AM_Na:f0->Na_Channel Weak Block AM_Beta β-Adrenergic Receptors Modulates Ca2+ & K+ currents Ca_Channel Calcium Channel AM_Ca:f0->Ca_Channel Weak Block Beta_Receptor Beta Receptor AM_Beta:f0->Beta_Receptor Non-competitive Block

Caption: Mechanisms of this compound and Amiodarone on cardiac ion channels.

The data presented are typically acquired through rigorous electrophysiological techniques, most notably the whole-cell patch-clamp method.

Experimental Workflow for IC50 Determination A Cell Preparation (e.g., HEK293 cells expressing target ion channel) B Whole-Cell Patch Clamp (Establish Gigaseal and whole-cell configuration) A->B C Apply Voltage Protocol (Elicit specific ionic current, e.g., IKr) B->C D Record Baseline Current C->D E Compound Application (Perfuse cells with increasing drug concentrations) D->E F Record Current Inhibition (Measure peak or tail current at each concentration) E->F G Data Analysis (Plot dose-response curve) F->G H Calculate IC50 Value (Concentration for 50% inhibition) G->H

Caption: Standard workflow for whole-cell patch-clamp electrophysiology.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

The gold standard for characterizing the effects of compounds on ion channel function is the whole-cell patch-clamp technique.[14] This method allows for the direct measurement of ionic currents flowing through channels in the membrane of a single cell.

  • Cell Culture and Preparation:

    • Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous channel expression.[14] These cells are stably or transiently transfected to express the specific cardiac ion channel of interest (e.g., hERG for IKr, SCN5A for Nav1.5).

    • Alternatively, primary cardiomyocytes isolated from animal models (e.g., rat, guinea pig) are used to study currents in a more native environment.[20][22]

  • Recording Procedure:

    • A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution mimicking the intracellular ionic composition, is pressed against the membrane of a selected cell.

    • Suction is applied to form a high-resistance "gigaseal" between the pipette and the cell membrane.

    • A further pulse of suction ruptures the membrane patch under the pipette tip, establishing the "whole-cell" configuration, which allows electrical access to the entire cell membrane.

    • A voltage-clamp amplifier holds the cell membrane potential at a set value and records the current required to maintain this potential, which is equivalent to the current flowing through the ion channels.

  • Voltage Protocols and Drug Application:

    • Specific voltage-clamp protocols are applied to isolate the current of interest.[14] For example, to measure IKr (hERG current), a depolarizing pulse activates the channels, and the subsequent repolarizing step elicits a characteristic "tail current" that is measured.[14]

    • The baseline current is recorded, after which the cell is perfused with bath solutions containing increasing concentrations of the test compound (e.g., this compound or amiodarone).[14] The effect on the ionic current is recorded at each concentration until a steady-state inhibition is achieved.

  • IC50 Calculation:

    • The percentage of current inhibition is calculated for each drug concentration relative to the baseline current.

    • This data is plotted to generate a dose-response curve, typically fitted to the Hill equation.

    • The IC50 value, representing the drug concentration that causes 50% inhibition of the maximal current, is determined from this curve.[14]

Conclusion

This compound and amiodarone exhibit markedly different profiles of cardiac ion channel inhibition. This compound acts as a potent blocker of the peak sodium current (INa) with moderate effects on the rapid delayed rectifier potassium current (IKr), consistent with its Class Ia classification.

In contrast, amiodarone displays a complex, multi-channel blocking profile. It is a highly potent blocker of IKr (hERG), which is its primary Class III antiarrhythmic action.[7] However, it also significantly inhibits the late sodium current (Late INa) at concentrations much lower than those required to block the peak sodium current.[13] This preferential block of the late INa may contribute to its lower risk of causing torsades de pointes compared to other Class III agents, despite significant QT prolongation.[7][13] Furthermore, its inhibitory effects on calcium channels and ATP-sensitive potassium channels, along with its beta-blocking properties, contribute to its broad efficacy.[6][8][20]

This comparative analysis, supported by quantitative data and established experimental protocols, provides a clear framework for understanding the distinct electrophysiological signatures of this compound and amiodarone, which is essential for ongoing research and the development of safer and more effective antiarrhythmic therapies.

References

A Comparative Guide to the Long-Term Safety and Efficacy of Hydroquinidine and Alternative Antiarrhythmic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term safety and efficacy of hydroquinidine with several alternative antiarrhythmic drugs: amiodarone, propafenone, flecainide, sotalol, and dronedarone. The information is compiled from a review of clinical trial data and pharmacological literature to support research and development in the field of antiarrhythmic therapies.

Executive Summary

This compound, a Class IA antiarrhythmic agent, has demonstrated efficacy in managing specific arrhythmias, particularly in the context of channelopathies like Brugada syndrome. However, its long-term use is associated with a notable side-effect profile, including gastrointestinal intolerance and potential proarrhythmic events. This guide presents a comparative analysis of this compound against a range of alternative antiarrhythmic drugs from different classes, providing quantitative data on their long-term safety and efficacy, detailing experimental protocols of key studies, and visualizing their mechanisms of action.

Comparative Data on Long-Term Safety and Efficacy

The following tables summarize quantitative data from long-term clinical trials, offering a comparative overview of this compound and its alternatives.

Table 1: Long-Term Efficacy of Antiarrhythmic Drugs

DrugIndicationStudy/TrialFollow-up DurationEfficacy EndpointEfficacy RateCitation(s)
This compound Brugada SyndromePiedmont Brugada RegistryMedian 61 monthsReduction of VA inducibility at EPS91.9%[1]
Brugada SyndromeQUIDAM Study36 monthsPrevention of life-threatening ventricular arrhythmiaNo arrhythmic events reported under HQ therapy
Amiodarone Atrial FibrillationSAFE-T1 to 4.5 yearsMaintenance of sinus rhythmSuperior to sotalol and placebo[2]
Atrial FibrillationMeta-analysis-Achieving sinus rhythmMore effective than placebo or rate control[3]
Propafenone Atrial FibrillationERAFT-Prevention of symptomatic paroxysmal AFSuperior to placebo[4]
Atrial Fibrillation-30 monthsComplete or partial control of AF38%[5]
Flecainide Supraventricular TachycardiaOpen-label extensionMean 15 monthsMonths arrhythmia-free (PSVT)75%[6]
Atrial Fibrillation (with stable CAD)Propensity-matched study3 yearsLower mortality and MACE vs. Class III AADs-[7]
Sotalol Ventricular ArrhythmiasPlacebo-controlled trial6 weeks≥75% VPC reduction34% (low-dose), 71% (high-dose)[4]
Atrial FibrillationSAFE-T1 to 4.5 yearsMaintenance of sinus rhythmSuperior to placebo, inferior to amiodarone[2]
Dronedarone Atrial FibrillationATHENA TrialMean 21 monthsReduction of CV hospitalization or death24% risk reduction vs. placebo[8]

Table 2: Long-Term Safety Profile of Antiarrhythmic Drugs

DrugStudy/TrialFollow-up DurationDiscontinuation Rate due to Adverse EventsKey Adverse Events (with rates where available)Mortality DataCitation(s)
This compound Piedmont Brugada RegistryMedian 61 months12.5%Gastrointestinal intolerance (18.3%), QTc prolongation (16.7% of discontinuations), elevated liver enzymes (8.3% of discontinuations)No cardiac arrest occurred during follow-up.[1]
QUIDAM Study36 months26%Mainly gastrointestinal-
Amiodarone Meta-analysis-Higher than placebo or rate controlPulmonary toxicity, thyroid dysfunction, liver abnormalities, skin discolorationNot associated with an increased risk of long-term mortality compared to placebo or rate control.[3]
Propafenone Multicenter StudyMean 14.4 months15%Arrhythmia aggravation, congestive heart failure, conduction disturbances (more frequent in patients with heart disease)16 deaths, 1 considered contributory.[9]
Flecainide CAST TrialMean 10 months-ProarrhythmiaExcess of deaths due to arrhythmia in post-MI patients.[10]
Meta-analysis (SVT)-4.4%Dizziness, visual disturbancesNo significant difference in mortality vs. control.[11]
Sotalol Long-term follow-upMean 36 months11%Fatigue, bradycardia, proarrhythmia (Torsades de Pointes)4 sudden cardiac deaths in one study.[12]
SWORD TrialMean 148 days-ProarrhythmiaIncreased mortality in patients with LV dysfunction post-MI.[13]
Dronedarone ATHENA TrialMean 21 monthsHigher than placeboBradycardia, QT prolongation, nausea, diarrheaNo significant difference in overall mortality vs. placebo.[14]
PALLAS Trial--Increased mortality in patients with permanent AF.-[15]

Experimental Protocols

This section details the methodologies of key clinical trials cited in this guide to provide a deeper understanding of the evidence base.

This compound: The QUIDAM Study
  • Objective: To provide evidence-based data supporting this compound (HQ) use to prevent life-threatening ventricular arrhythmia in high-risk patients with Brugada Syndrome (BrS).

  • Study Design: A prospective, multicenter, randomized, double-blind, placebo-controlled study with two 18-month crossover phases.

  • Patient Population: 50 patients with BrS and an implanted implantable cardioverter-defibrillator (ICD). Mean age was 47.0 ± 11.4 years, and 84% were male.

  • Inclusion Criteria: Patients with a diagnosis of BrS and an ICD.

  • Exclusion Criteria: Included subjects not fulfilling inclusion criteria and those with specific prior this compound treatment parameters.[16]

  • Dosing and Administration: Patients received either HQ or a placebo for 18 months, followed by a crossover to the other treatment for another 18 months.

  • Endpoints: The primary endpoint was the prevention of life-threatening ventricular arrhythmia.

Dronedarone: The ATHENA Trial
  • Objective: To assess the efficacy of dronedarone 400 mg twice daily for the prevention of cardiovascular hospitalization or death from any cause in patients with atrial fibrillation/atrial flutter (AF/AFl).[14]

  • Study Design: A placebo-controlled, double-blind, parallel-arm trial.[14]

  • Patient Population: 4,628 patients with paroxysmal or persistent AF or AFl and additional cardiovascular risk factors.[14]

  • Inclusion Criteria: Patients aged ≥75 years, or <75 years with at least one additional risk factor (hypertension, diabetes, previous cerebrovascular event, left atrial diameter >50 mm, or left ventricular ejection fraction <40%).[8]

  • Exclusion Criteria: Included permanent AF, unstable hemodynamics, and NYHA class IV heart failure.[14]

  • Dosing and Administration: Patients were randomized to receive dronedarone 400 mg twice daily or a matching placebo.[14]

  • Endpoints: The primary endpoint was the first occurrence of cardiovascular hospitalization or death from any cause. Secondary endpoints included death from any cause, cardiovascular death, and hospitalization for cardiovascular reasons.[17]

Amiodarone and Sotalol: The SAFE-T Trial
  • Objective: To compare the effects of amiodarone, sotalol, and placebo in maintaining sinus rhythm in patients with persistent atrial fibrillation converted to sinus rhythm.[2]

  • Study Design: A randomized, double-blind, multicenter, placebo-controlled trial.

  • Patient Population: 665 patients with persistent atrial fibrillation who were receiving anticoagulants.[2]

  • Dosing and Administration: Patients were randomly assigned to receive amiodarone, sotalol, or placebo.

  • Endpoints: The primary endpoint was the time to recurrence of atrial fibrillation beginning on day 28, determined by weekly transtelephonic monitoring.[2]

Propafenone: The ERAFT Study
  • Objective: To prove that the sustained-release (SR) formulation of propafenone is superior to placebo in preventing symptoms of paroxysmal atrial fibrillation (AF).[4]

  • Study Design: A double-blind, multicenter, multinational, placebo-controlled trial.[4]

  • Patient Population: Patients with symptomatic paroxysmal AF.

  • Dosing and Administration: Patients were randomized to receive propafenone SR 325 mg twice daily, 425 mg twice daily, or placebo.[4]

  • Endpoints: The primary endpoint was the time to the first recurrence of symptomatic arrhythmia.[4]

Flecainide: The CAST Trial
  • Objective: To test the hypothesis that suppression of ventricular ectopy after a myocardial infarction reduces the incidence of sudden death.[10]

  • Study Design: A randomized, placebo-controlled trial.[10]

  • Patient Population: 1,498 patients with a recent myocardial infarction and asymptomatic or mildly symptomatic ventricular arrhythmia.[10]

  • Dosing and Administration: Patients in whom ventricular ectopy could be suppressed with encainide, flecainide, or moricizine were randomly assigned to receive either the active drug or a placebo.[10]

  • Endpoints: The primary endpoint was death from arrhythmia.[18]

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the primary mechanisms of action of this compound and the compared antiarrhythmic drugs.

Hydroquinidine_Mechanism cluster_membrane Cardiac Myocyte Membrane Na_channel Voltage-gated Na+ Channel (Fast) Action_Potential Action Potential (Prolonged) Na_channel->Action_Potential Phase 0 Depolarization K_channel Delayed Rectifier K+ Channel (IKr) K_channel->Action_Potential Phase 3 Repolarization This compound This compound (Class IA) This compound->Na_channel Blocks (moderate) This compound->K_channel Blocks

Mechanism of action of this compound.

Amiodarone_Mechanism cluster_membrane Cardiac Myocyte Membrane K_channel K+ Channels (IKr, IKs) AP_Repolarization Action Potential Duration (Increased) K_channel->AP_Repolarization Prolongs Repolarization Na_channel Na+ Channels (Fast) Ca_channel Ca2+ Channels (L-type) Beta_receptor Beta-Adrenergic Receptors Amiodarone Amiodarone (Class III) Amiodarone->K_channel Blocks (Primary) Amiodarone->Na_channel Blocks (Weak) Amiodarone->Ca_channel Blocks (Weak) Amiodarone->Beta_receptor Blocks (Non-competitive)

Mechanism of action of Amiodarone.

Propafenone_Mechanism cluster_membrane Cardiac Myocyte Membrane Na_channel Voltage-gated Na+ Channel (Fast) Conduction Markedly Slowed Conduction Na_channel->Conduction Slows Conduction Velocity Beta_receptor Beta-Adrenergic Receptors Propafenone Propafenone (Class IC) Propafenone->Na_channel Blocks (Strong) Propafenone->Beta_receptor Blocks (Weak)

Mechanism of action of Propafenone.

Flecainide_Mechanism cluster_membrane Cardiac Myocyte Membrane Na_channel Voltage-gated Na+ Channel (Fast) Conduction Markedly Slowed Conduction Na_channel->Conduction Slows Conduction Velocity Flecainide Flecainide (Class IC) Flecainide->Na_channel Blocks (Strong)

Mechanism of action of Flecainide.

Sotalol_Mechanism cluster_membrane Cardiac Myocyte Membrane K_channel Delayed Rectifier K+ Channel (IKr) AP_Repolarization Action Potential Duration (Increased) K_channel->AP_Repolarization Prolongs Repolarization Beta_receptor Beta-Adrenergic Receptors Sotalol Sotalol (Class III & Beta-Blocker) Sotalol->K_channel Blocks Sotalol->Beta_receptor Blocks (Non-selective)

Mechanism of action of Sotalol.

Dronedarone_Mechanism cluster_membrane Cardiac Myocyte Membrane K_channel K+ Channels Action_Potential Action Potential (Prolonged) K_channel->Action_Potential Na_channel Na+ Channels Ca_channel Ca2+ Channels Beta_receptor Beta-Adrenergic Receptors Dronedarone Dronedarone (Multi-channel Blocker) Dronedarone->K_channel Blocks Dronedarone->Na_channel Blocks Dronedarone->Ca_channel Blocks Dronedarone->Beta_receptor Blocks

Mechanism of action of Dronedarone.

Conclusion

The selection of an antiarrhythmic agent for long-term therapy requires a careful assessment of the individual patient's clinical profile, including the type of arrhythmia, underlying cardiac conditions, and potential for adverse effects. This compound remains a therapeutic option in specific clinical scenarios, such as Brugada syndrome, where it has shown efficacy in reducing arrhythmic events. However, its use is often limited by its side-effect profile.

The alternatives presented in this guide offer a broader range of mechanisms and have been extensively studied in larger patient populations with various types of arrhythmias. Amiodarone, despite its potential for organ toxicity, remains a highly effective agent for maintaining sinus rhythm. Propafenone and flecainide are effective options for patients without structural heart disease, though the risk of proarrhythmia necessitates careful patient selection, as highlighted by the CAST trial. Sotalol offers the dual benefit of beta-blockade and potassium channel blockade but also carries a risk of Torsades de Pointes. Dronedarone, a newer agent, has shown a favorable safety profile in certain patient populations but has also been associated with increased mortality in others, underscoring the importance of adherence to its specific indications.

This comparative guide is intended to serve as a resource for researchers and drug development professionals in the ongoing effort to develop safer and more effective antiarrhythmic therapies. The provided data and experimental protocols offer a foundation for further investigation and a framework for the evaluation of novel antiarrhythmic compounds.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Hydroquinidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of hydroquinidine, a quinidine derivative, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. Due to its potential hazards and toxicity, particularly to aquatic life, it is imperative that this compound waste be managed in a controlled and informed manner.[1] This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for similar compounds indicates that they can be harmful if swallowed and are very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a primary concern.[1]

Key Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Ventilation: Handle this compound in a well-ventilated area or under a chemical fume hood to prevent the inhalation of any dust or aerosols.[1][2]

  • Spill Management: In the event of a spill, do not wash it down the drain.[1] Instead, collect the material using appropriate absorbent pads and place it in a sealed, labeled container for disposal.[1][3]

Step-by-Step Disposal Protocol

The recommended and most compliant method for the disposal of this compound is through a licensed professional waste disposal service.[1] Attempting to neutralize or chemically treat this compound in a standard laboratory setting is not advised due to the potential for incomplete reactions and the generation of other hazardous byproducts.[1]

Procedure for Professional Disposal:

  • Segregation and Containment:

    • Isolate all waste containing this compound, including the pure compound, contaminated labware (e.g., vials, spatulas, weighing boats), and contaminated PPE.[1]

    • Place all solid waste into a dedicated, clearly labeled, and sealable hazardous waste container that is compatible with the chemical.[1]

    • For solutions containing this compound, use a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution or local regulations.[1] Hazardous pharmaceutical waste is typically collected in black containers.[4][5]

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area (SAA) within the laboratory.[1]

    • Ensure the storage area is away from incompatible materials such as strong oxidizing agents.[3]

  • Engage a Professional Waste Disposal Service:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1]

    • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.[1]

  • Documentation:

    • Maintain a detailed inventory of the hazardous waste, including the chemical name, quantity, and date of accumulation. This documentation is crucial for regulatory compliance.

Disposal of Contaminated Packaging:

Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[2] For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible option.[2]

Data Presentation: Summary of Disposal Guidelines

Waste Type Containment Labeling Disposal Method Regulatory Considerations
Solid this compound Waste Dedicated, sealed, compatible hazardous waste container.[1]"Hazardous Waste," "this compound," and other required identifiers.[1]Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2]Must comply with all applicable local, state, and federal laws and regulations.[2]
Liquid this compound Waste Dedicated, leak-proof, sealed hazardous waste container.[1]"Hazardous Waste," "this compound," and other required identifiers.[1]Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2]Do not discharge to sewer systems or the environment.[2]
Contaminated Labware & PPE Place in a designated hazardous waste container.[1]"Hazardous Waste" and a description of the contents.Disposal as hazardous waste through a licensed service.[3]Treat as hazardous waste.
Empty Containers Triple-rinse (or equivalent).[2]Deface original label.Offer for recycling/reconditioning or puncture and dispose of in a sanitary landfill.[2]Follow institutional guidelines.

Experimental Protocols

As the primary recommendation is to utilize a professional waste disposal service, detailed experimental protocols for the chemical treatment of this compound are not provided. This approach mitigates the risk of incomplete reactions and the generation of unknown hazardous byproducts.

Mandatory Visualization: Disposal Workflow

This compound Disposal Workflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste (Solid, Liquid, Contaminated Materials) ppe->segregate contain 3. Place in Labeled, Sealed Hazardous Waste Container segregate->contain store 4. Store in Designated Secure Area (Satellite Accumulation Area) contain->store contact_ehs 5. Contact Institutional EHS for Professional Disposal store->contact_ehs documentation 6. Maintain Disposal Records contact_ehs->documentation end End: Compliant Disposal documentation->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling hydroquinidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Hydroquinidine

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds like this compound is of paramount importance. This guide delivers crucial safety and logistical information, offering a direct, procedural framework for laboratory operations involving this compound, from initial handling to final disposal. Adherence to these protocols is vital for minimizing exposure risk and ensuring a safe research environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is non-negotiable when working with this compound. The following equipment is recommended to ensure minimal exposure.

Protection TypeRecommended EquipmentSpecifications and Best Practices
Eye & Face Protection Safety Goggles / Face ShieldWear tightly fitting safety goggles with side-shields that conform to EU EN166 or US NIOSH standards.[1][2] A face shield should be used in situations where splashing is a risk.[3][4][5]
Hand Protection Chemical-Resistant GlovesUse impermeable gloves that have been inspected for integrity prior to use.[1][2][6] After handling, wash hands thoroughly.[1][7][8] For potent compounds, wearing two pairs of gloves can provide additional protection.[3]
Skin & Body Protection Laboratory Coat / Impervious GownA long-sleeved lab coat or an impervious gown that closes in the back should be worn to prevent skin contact.[1][6][9]
Respiratory Protection Fume Hood / RespiratorAlways handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][10][11] If ventilation is inadequate or dust formation is likely, a NIOSH-approved respirator is necessary.[1][4][6]

Operational Plan: Safe Handling Protocol

A systematic workflow is essential for maintaining safety and the integrity of the compound.

Preparation and Engineering Controls
  • Ventilation: Ensure work is conducted in an area with adequate ventilation, such as a laboratory fume hood, to minimize inhalation exposure.[6][10]

  • Emergency Equipment: Before beginning work, locate and verify the functionality of the nearest eyewash station and safety shower.[2][10]

  • Storage: Keep the this compound container tightly sealed when not in use and store it in a cool, dry, and well-ventilated area away from direct sunlight.[6][10]

Compound Handling
  • Avoid Contact: Take measures to prevent direct contact with skin, eyes, and clothing.[1][6]

  • Minimize Dust: Handle the solid compound carefully to avoid the formation of dust and aerosols.[1][6]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory area where this compound is handled.[6][8] Always wash hands thoroughly with soap and water after removing gloves and before leaving the work area.[6][7][8]

First Aid Measures

Immediate and appropriate responses to exposure are critical.

Exposure RouteFirst Aid Procedure
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth. Seek immediate medical attention.[1][8][10]
Skin Contact Remove all contaminated clothing. Immediately rinse the affected skin area thoroughly with large amounts of water. Call a physician.[1][8][10]
Eye Contact Remove contact lenses if present. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1][8][10]
Ingestion If the person is conscious, wash out their mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Get immediate medical attention.[1][8][10]

Spill and Disposal Plan

Spill Management Protocol

In the event of a spill, a swift and organized response is critical to contain the hazard.

  • Evacuate and Secure: Immediately evacuate non-essential personnel from the affected area and restrict access.[6]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Use Full PPE: Before cleaning, don the full recommended personal protective equipment.[10]

  • Containment:

    • Solid Spills: Carefully sweep or scoop the material to avoid creating dust.[6]

    • Liquid Spills: Absorb the spill with an inert, non-combustible material such as diatomite or universal binders.[10] Do not use materials like vermiculite or sand that could react.[12]

  • Collection: Place all contaminated materials into a suitable, clearly labeled, and sealed container for hazardous waste disposal.[6][11]

  • Decontamination: Clean the spill surface thoroughly.

  • Environmental Protection: Prevent the spilled material from entering drains or water courses.[1]

G This compound Handling and Disposal Workflow prep 1. Preparation - Verify Fume Hood - Locate Emergency Equipment - Don Full PPE handling 2. Handling - Work in Fume Hood - Avoid Dust/Aerosol - No Food/Drink prep->handling spill Spill Event handling->spill Accident disposal 3. Disposal - Segregate Waste - Use Labeled Containers - Contact EHS handling->disposal Normal Workflow cleanup Spill Cleanup - Evacuate & Secure - Contain Spill - Collect Waste spill->cleanup cleanup->disposal end End of Process (Decontaminate & Doff PPE) disposal->end

Caption: Workflow for safe handling and disposal of this compound.

Disposal Procedures

Proper disposal is a critical final step to ensure laboratory safety and environmental protection.

  • Regulatory Compliance: All waste containing this compound must be disposed of in accordance with applicable federal, state, and local regulations.[13]

  • Segregation and Containment: Isolate all waste contaminated with this compound, including unused compound, contaminated labware (e.g., vials, pipette tips), and used PPE.[11]

  • Waste Containers: Place all waste into dedicated, clearly labeled, and sealed hazardous waste containers.[11]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the collection and disposal of the hazardous waste.[11] This is the most compliant and recommended disposal method.[11] Do not pour this compound waste down the drain.[6]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.